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Core Science & Biosynthesis

Foundational

Architectural and Stereochemical Fundamentals of 1,4-Dioxepane-5-carbaldehyde: A Technical Guide for Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,4-Dioxepane-5-carbaldehyde (CAS: 1823943-61-8) Executive Summary In modern drug discovery, increasing the fraction of sp³-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,4-Dioxepane-5-carbaldehyde (CAS: 1823943-61-8)

Executive Summary

In modern drug discovery, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to enhance the pharmacokinetic profiles, solubility, and target specificity of clinical candidates. 1,4-Dioxepane-5-carbaldehyde represents a highly versatile, conformationally rich aliphatic building block. Unlike rigid six-membered heterocycles (e.g., tetrahydropyrans or piperidines), the seven-membered 1,4-dioxepane ring provides unique three-dimensional spatial vectors for its substituents. This whitepaper provides an in-depth analysis of its structural dynamics, stereochemical properties, and a field-proven synthetic methodology for its preparation and analytical validation.

Structural Anatomy and Conformational Dynamics

The 1,4-dioxepane core is a saturated seven-membered heterocycle containing oxygen atoms at positions 1 and 4. The introduction of a formyl group (-CHO) at the C5 position generates a chiral center, making the molecule's 3D architecture highly dependent on both its absolute configuration and its conformational state.

Pseudorotational Equilibrium

Seven-membered rings do not possess a single static conformation; rather, they exist in a dynamic pseudorotational equilibrium. Extensive molecular mechanics (MM2/MM3) and NMR studies have demonstrated that the 1,4-dioxepane system navigates between two primary families of conformers: the Chair/Twist-Chair (C/TC) family and the Boat/Twist-Boat (B/TB) family .

For 1,4-dioxepane derivatives, the Twist-Chair (TC) conformation is typically the global energy minimum. This preference is driven by the minimization of transannular interactions and the optimization of gauche effects between the endocyclic oxygen atoms and adjacent carbon-carbon bonds .

Stereochemistry at C5

The C5 stereocenter can exist in either the (R) or (S) absolute configuration. Within the preferred Twist-Chair conformation, the bulky carbaldehyde group strongly prefers to adopt a pseudo-equatorial orientation. Forcing the formyl group into a pseudo-axial position incurs severe 1,3-diaxial-like steric clashes with the syn-axial protons at C2 and C7, significantly raising the system's free energy.

ConformationalDynamics TC Twist-Chair (TC) Global Minimum C Chair (C) Local Minimum TC->C Pseudorotation (ΔE ≈ 1-2 kcal/mol) B Boat (B) Transition State TC->B Ring Inversion (ΔE > 5 kcal/mol) TB Twist-Boat (TB) Local Minimum B->TB Relaxation

Fig 1. Pseudorotational equilibrium of the 1,4-dioxepane core highlighting energy minima.

Synthetic Workflow and Stereocontrol

The synthesis of 1,4-dioxepane-5-carbaldehyde is typically achieved via the controlled oxidation of its precursor, (1,4-dioxepan-5-yl)methanol .

Causality in Experimental Design: Why Swern Oxidation?

As a Senior Application Scientist, I must emphasize that the choice of oxidant here is not trivial. The target molecule is an aldehyde with an α -chiral center (C5). Using standard aqueous oxidants (e.g., KMnO₄ or Jones reagent) will lead to over-oxidation to the carboxylic acid. More critically, the C5 proton is rendered relatively acidic by the adjacent formyl group. If a strong base or prolonged reaction times are used, the molecule will undergo enolization, resulting in the complete racemization of the C5 stereocenter.

To preserve the stereochemical integrity of the chiral center, a mild, non-aqueous Swern Oxidation is strictly required. The protocol below is designed as a self-validating system, utilizing strict thermal control to trap the kinetic product without epimerization.

Step-by-Step Protocol: Oxidation of (1,4-Dioxepan-5-yl)methanol
  • Activation of the Oxidant:

    • Purge a flame-dried Schlenk flask with Argon. Add anhydrous dichloromethane (DCM, 10 mL/mmol substrate) and oxalyl chloride (1.2 equiv).

    • Cool the system to exactly -78 °C using a dry ice/acetone bath.

    • Dropwise add anhydrous DMSO (2.4 equiv) dissolved in DCM. Causality: The temperature must not exceed -60 °C to prevent the violent decomposition of the highly reactive chlorodimethylsulfonium intermediate.

  • Substrate Addition:

    • After 15 minutes, add a solution of (1,4-dioxepan-5-yl)methanol (1.0 equiv) in DCM dropwise over 10 minutes. Stir for 30 minutes at -78 °C to form the alkoxysulfonium ylide intermediate.

  • Quenching and Epimerization Control (Critical Step):

    • Add anhydrous triethylamine (Et₃N, 5.0 equiv) dropwise.

    • Expert Insight: The base triggers the intramolecular deprotonation to form the aldehyde. It is imperative that the reaction is kept at -78 °C during the addition and then slowly warmed to 0 °C over 1 hour. Rapid warming in the presence of excess Et₃N will catalyze the enolization of the C5 proton, destroying the enantiomeric purity.

  • Self-Validating In-Process Control (IPC):

    • Withdraw a 50 µL aliquot, quench into D₂O/CDCl₃, and acquire a rapid ¹H-NMR spectrum. The appearance of a sharp singlet (or fine doublet) at ~9.6 ppm confirms aldehyde formation. The absence of a doublet-to-singlet collapse at the C5 position confirms that epimerization has not occurred.

  • Workup:

    • Quench with saturated aqueous NH₄Cl to neutralize the amine base immediately. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

SyntheticWorkflow A Precursor: (1,4-Dioxepan-5-yl)methanol B Swern Oxidation Reagents: (COCl)2, DMSO, CH2Cl2 A->B -78 °C C Intermediate: Alkoxysulfonium Ylide B->C D Base Addition Reagent: Et3N (Strictly at -78 °C) C->D E Target: 1,4-Dioxepane-5-carbaldehyde D->E Prevent C5 Epimerization F Chiral Resolution (SFC / Chiral HPLC) E->F G (R)-1,4-Dioxepane-5-carbaldehyde F->G H (S)-1,4-Dioxepane-5-carbaldehyde F->H

Fig 2. Synthetic workflow for 1,4-dioxepane-5-carbaldehyde emphasizing stereocontrol.

Analytical Workflows for Stereochemical Elucidation

To definitively assign the stereochemistry and conformational preference of 1,4-dioxepane-5-carbaldehyde, researchers must rely on advanced NMR techniques .

  • Coupling Constants ( 3JHH​ ): Using the Karplus equation, the dihedral angle between the C5 proton and the adjacent C6 protons dictates the coupling constant. A pseudo-axial proton at C5 will exhibit a large trans-diaxial coupling ( J≈8−11 Hz) and a smaller axial-equatorial coupling ( J≈2−5 Hz).

  • NOESY/ROESY: 2D NMR is utilized to map through-space proximity. A strong NOE cross-peak between the formyl proton and the pseudo-axial protons of the ring confirms the pseudo-equatorial positioning of the aldehyde group.

  • Chiral Chromatography: Enantiomeric excess ( ee ) is determined using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak IG), comparing the retention times of the isolated product against a racemic standard.

Quantitative Data Summaries

The following tables summarize the theoretical and analytical parameters critical for characterizing 1,4-dioxepane derivatives.

Table 1: Relative Conformational Energies for the 1,4-Dioxepane Core Data derived from MM2/MM3 force field calculations mapping the pseudorotational circuit .

ConformationState TypeRelative Energy ( ΔE , kcal/mol)Structural Characteristics
Twist-Chair (TC) Global Minimum0.00Maximizes gauche interactions; minimizes transannular strain.
Chair (C) Local Minimum+ 1.2 - 1.8Slight increase in 1,3-diaxial repulsions.
Twist-Boat (TB) Local Minimum+ 3.5 - 4.2High torsional strain; accessible only at elevated temperatures.
Boat (B) Transition State> 5.0Peak energy barrier during ring inversion.

Table 2: Diagnostic ¹H-NMR Chemical Shifts for 1,4-Dioxepane-5-carbaldehyde (CDCl₃, 400 MHz)

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationDiagnostic Value
-CHO (Aldehyde) 9.65Doublet ( J=1.5 Hz)1HConfirms successful oxidation; coupling indicates intact α -proton.
C5-H (Ring) 2.85 - 2.95Multiplet1HShifted downfield due to adjacent oxygen (O4) and carbonyl anisotropy.
C2-H, C3-H, C7-H 3.60 - 3.90Overlapping Multiplets6HCharacteristic envelope for the core ether protons of the dioxepane ring.

References

  • Theoretical (MM2) conformational analysis of 1,4-dioxepane. Journal of Organic Chemistry, 1989, 54, 16, 3962–3964.[Link]

  • A New Systematization of the Conformational Behavior of Seven-Membered Rings. Isoclinal Anomeric and Related Orientations. Journal of Organic Chemistry, 1997, 62, 337-349.[Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv, 2025.[Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 2022, 24, 12, 2388–2393.[Link]

Exploratory

1,4-Dioxepane-5-carbaldehyde: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary As drug discovery programs increasingly prioritize three-dimensional complexity and higher sp³-hybridized carbon fractions (Fsp³), saturated oxygen heterocycles have emerged as critical building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly prioritize three-dimensional complexity and higher sp³-hybridized carbon fractions (Fsp³), saturated oxygen heterocycles have emerged as critical building blocks. 1,4-Dioxepane-5-carbaldehyde (CAS: 1823943-61-8) is a highly specialized, seven-membered heterocyclic aldehyde[1][2]. By combining the conformational flexibility of the 1,4-dioxepane ring with the electrophilic reactivity of a formyl group, this compound serves as a highly versatile node for the synthesis of novel active pharmaceutical ingredients (APIs) and advanced chemical probes[3].

The Causality of 1,4-Dioxepane Scaffolds in Medicinal Chemistry

As a Senior Application Scientist, it is crucial to understand why a specific scaffold is selected before deploying it in a synthetic route. The 1,4-dioxepane ring is not merely a structural spacer; its selection is driven by specific physicochemical causalities:

  • Aqueous Solubility and LogP Modulation: The two ether oxygens at the 1 and 4 positions act as potent hydrogen-bond acceptors. This significantly lowers the lipophilicity (LogP) of the resulting molecule compared to purely carbocyclic cycloheptanes, directly improving aqueous solubility and oral bioavailability[3].

  • Conformational Dynamics: Unlike the rigid chair conformations of six-membered rings (e.g., morpholines or tetrahydropyrans), the seven-membered 1,4-dioxepane ring exhibits unique pseudorotation. This flexibility allows the scaffold to adapt to complex, dynamic protein binding pockets that rigid rings cannot access.

  • The Formyl Vector: The placement of the carbaldehyde group at the 5-position provides a direct, highly reactive electrophilic handle. This enables rapid diversification via reductive aminations, Wittig olefinations, or Grignard additions, allowing medicinal chemists to build extensive structure-activity relationship (SAR) libraries rapidly[1].

Physical and Chemical Properties Data

Understanding the intrinsic properties of 1,4-Dioxepane-5-carbaldehyde is essential for designing robust storage and reaction conditions. The table below synthesizes its core data, extrapolated from commercial specifications and closely related isomeric profiles (such as 1,4-dioxepane-6-carbaldehyde)[2][4][5].

ParameterValueScientific Causality & Relevance
CAS Registry Number 1823943-61-8Unique identifier for procurement and chemical inventory tracking[2].
Molecular Formula C₆H₁₀O₃Defines the atomic composition; essential for calculating theoretical yields[4].
Molecular Weight 130.14 g/mol Low molecular weight ensures downstream functionalized products remain within Lipinski's Rule of 5 space[4].
Exact Mass 130.0630 DaCritical for high-resolution mass spectrometry (HRMS) validation of the starting material[5].
Physical State LiquidTypical for low-molecular-weight oxygenated aliphatic heterocycles; requires precise volumetric or gravimetric handling.
Solubility Profile Miscible in DCM, THF, DMF; Moderately soluble in H₂OThe two ether oxygens act as hydrogen-bond acceptors, significantly enhancing aqueous solubility compared to purely carbocyclic analogs.
Storage Conditions 2-8 °C, Inert Atmosphere (Ar/N₂)Aldehydes are highly susceptible to auto-oxidation into carboxylic acids upon exposure to atmospheric oxygen. Cold-chain transport is required[2].

Synthetic Utility: Self-Validating Reductive Amination Protocol

Reductive amination is the most common application for 1,4-Dioxepane-5-carbaldehyde, allowing the attachment of diverse amine fragments. The following protocol is designed as a self-validating system , ensuring that every step has a measurable outcome and a clear chemical rationale.

Objective: Synthesis of 1-(1,4-dioxepan-5-yl)-N-alkylmethanamine derivatives.

  • Step 1: Iminium Formation

    • Action: Dissolve 1,4-Dioxepane-5-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M) under a nitrogen atmosphere. Stir for 1–2 hours at room temperature.

    • Causality: Anhydrous conditions are strictly required. The formation of the intermediate hemiaminal and subsequent iminium ion releases water. Extraneous moisture will drive the equilibrium backward, hydrolyzing the delicate iminium intermediate back to the starting aldehyde.

  • Step 2: Hydride Reduction

    • Action: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution.

    • Causality: STAB is chosen over sodium borohydride (NaBH₄) due to its electron-withdrawing acetate groups, which reduce the nucleophilicity of the hydride. This ensures selective reduction of the highly electrophilic iminium ion without prematurely reducing the unreacted 1,4-Dioxepane-5-carbaldehyde into a dead-end alcohol byproduct.

  • Step 3: Self-Validation (Reaction Monitoring)

    • Action: Monitor the reaction via LC-MS or TLC (using a ninhydrin stain).

    • Validation: The system is self-validating; the disappearance of the UV-active/stainable aldehyde spot and the emergence of a more polar, ninhydrin-positive amine spot confirms successful conversion. LC-MS should show the [M+H]+ corresponding to the exact mass of the target amine.

  • Step 4: Quenching and Workup

    • Action: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM).

    • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid generated from the STAB reagent and ensures the newly formed amine product is fully free-based (deprotonated). This maximizes the partition coefficient of the product into the organic DCM layer, preventing yield loss in the aqueous phase.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and chemical intermediates of the reductive amination protocol described above.

ReductiveAmination A 1,4-Dioxepane-5-carbaldehyde (Electrophile) C Hemiaminal (Intermediate) A->C + Amine (Nucleophilic Attack) B Amine (Nucleophile) B->C D Iminium Ion (Reactive) C->D - H2O (Dehydration) E Amine Derivative (Target Product) D->E STAB (Hydride Transfer)

Mechanistic pathway of 1,4-dioxepane-5-carbaldehyde reductive amination.

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Foundational

The Ascendancy of a Seven-Membered Scaffold: A Literature Review on the Discovery and Synthesis of 1,4-Dioxepane Ring Systems

For Researchers, Scientists, and Drug Development Professionals The 1,4-dioxepane ring system, a seven-membered oxygen-containing heterocycle, has steadily emerged from relative obscurity to become a scaffold of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxepane ring system, a seven-membered oxygen-containing heterocycle, has steadily emerged from relative obscurity to become a scaffold of significant interest in medicinal chemistry and materials science. Its unique conformational flexibility and the spatial arrangement of its two oxygen atoms offer a distinct three-dimensional architecture that is increasingly being exploited in the design of novel bioactive molecules and functional materials. This in-depth technical guide provides a comprehensive literature review on the discovery, synthetic evolution, and applications of this intriguing heterocyclic core.

Early Encounters and Synthetic Hurdles: The Dawn of 1,4-Dioxepane Chemistry

While the history of its six-membered cousin, 1,4-dioxane, dates back to the 1860s, the early history of the 1,4-dioxepane ring is less definitively chronicled. The synthesis of seven-membered rings, in general, has historically presented a greater challenge to chemists compared to their five- and six-membered counterparts. The entropic penalty of bringing the two ends of a longer carbon chain together, coupled with potential transannular strain, made the formation of these larger rings a formidable task.

Early synthetic strategies often relied on classical cyclization reactions, with the intramolecular Williamson ether synthesis being a foundational approach. This method involves the deprotonation of a diol followed by an intramolecular nucleophilic substitution to form the cyclic ether. However, the success of this reaction for forming a seven-membered ring is highly dependent on the substrate and reaction conditions, with competing intermolecular reactions often leading to lower yields.

The Modern Synthetic Arsenal: Strategies for Constructing the 1,4-Dioxepane Core

The latter half of the 20th century and the dawn of the 21st century witnessed a surge in the development of powerful synthetic methodologies, many of which have been successfully applied to the construction of the 1,4-dioxepane ring system. These modern techniques offer greater efficiency, selectivity, and functional group tolerance compared to their historical predecessors.

Intramolecular Williamson Ether Synthesis: A Refined Classic

The intramolecular Williamson ether synthesis remains a relevant and widely used method for the synthesis of 1,4-dioxepanes. The success of this SN2 reaction is contingent on factors that favor intramolecular cyclization over intermolecular polymerization, such as the use of high-dilution conditions. The choice of base and solvent is also critical to ensure efficient deprotonation of the alcohol and to facilitate the subsequent nucleophilic attack.

Experimental Protocol: A Representative Intramolecular Williamson Ether Synthesis

  • Substrate Preparation: A suitable diol precursor with a leaving group (e.g., a halide or tosylate) at the appropriate position is synthesized.

  • Deprotonation: The diol is dissolved in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere. A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl groups.

  • Cyclization: The reaction mixture is then heated to reflux to promote the intramolecular SN2 reaction, leading to the formation of the 1,4-dioxepane ring.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 1,4-dioxepane derivative.

Figure 1: General workflow for the intramolecular Williamson ether synthesis of a 1,4-dioxepane.

Ring-Closing Metathesis: A Powerful Tool for Unsaturated Systems

The advent of ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including seven-membered heterocycles.[1] This powerful reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile ethylene byproduct. RCM has proven to be particularly effective for the synthesis of unsaturated 1,4-dioxepanes and has been employed in the synthesis of complex natural products containing this motif.[1]

Experimental Protocol: A Representative Ring-Closing Metathesis for 1,4-Dioxepane Synthesis

  • Substrate Synthesis: A diene precursor containing two terminal alkene functionalities connected by an appropriate ether linkage is synthesized.

  • Metathesis Reaction: The diene is dissolved in an anhydrous solvent, such as dichloromethane or toluene, under an inert atmosphere. A catalytic amount of a Grubbs or Schrock catalyst is added, and the reaction is stirred at room temperature or with gentle heating.

  • Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the unsaturated 1,4-dioxepane.

Figure 2: General workflow for the synthesis of an unsaturated 1,4-dioxepane via RCM.

Other Notable Synthetic Strategies

Several other innovative methods have been developed for the synthesis of 1,4-dioxepane derivatives:

  • Electrochemical Dehydrogenative Annulation: This method involves the reaction of alkenes with 1,3-diols under electrochemical conditions, providing a transition-metal-free and oxidant-free approach to 1,4-dioxepanes.

  • Double Alkylation of Diols: Fused and spirocyclic 1,4-dioxepanes can be synthesized through the double alkylation of saturated N-heterocyclic 1,2-diols with α,α'-dihaloalkanes.[2] This strategy has been used to create novel building blocks for drug discovery.[2]

  • Visible-Light Promoted Ring Expansion: A visible-light-promoted ring expansion of 1,4-dioxane with aryl diazoesters offers a photochemical route to substituted 1,4-dioxepanes.[3]

Table 1: Comparison of Key Synthetic Methodologies for 1,4-Dioxepane Synthesis

MethodAdvantagesDisadvantages
Intramolecular Williamson Ether Synthesis Utilizes readily available starting materials; well-established methodology.Can be low-yielding due to competing intermolecular reactions; requires high dilution.
Ring-Closing Metathesis (RCM) High functional group tolerance; generally high yielding; forms unsaturated rings that can be further functionalized.Requires specialized and often expensive catalysts; substrate synthesis can be multi-step.
Electrochemical Dehydrogenative Annulation Transition-metal- and oxidant-free; environmentally friendly.May have limited substrate scope; requires specialized electrochemical equipment.
Double Alkylation of Diols Effective for the synthesis of bicyclic systems.Can be limited by the availability of the starting diols and dihaloalkanes.
Visible-Light Promoted Ring Expansion Utilizes a renewable energy source; mild reaction conditions.May have a limited substrate scope; potential for side reactions.

Conformational Landscape: The Shape of the 1,4-Dioxepane Ring

Unlike the relatively rigid chair conformation of cyclohexane and 1,4-dioxane, the seven-membered 1,4-dioxepane ring exhibits greater conformational flexibility. It can exist in a variety of conformations, including chair, boat, and twist-chair forms. The preferred conformation is influenced by the substitution pattern on the ring and the interplay of steric and electronic effects. Understanding the conformational preferences of the 1,4-dioxepane ring is crucial for designing molecules with specific three-dimensional shapes and biological activities.[4]

Applications: The 1,4-Dioxepane Scaffold in Action

The unique structural features of the 1,4-dioxepane ring have made it an attractive scaffold in various fields, most notably in medicinal chemistry.

Building Blocks for Drug Discovery

The 1,4-dioxepane moiety is increasingly being incorporated into molecular libraries for drug discovery. Its three-dimensional character can lead to improved physicochemical properties, such as solubility and metabolic stability, and can provide novel vectors for interacting with biological targets. Bicyclic 1,4-dioxepanes, in particular, are being explored as rigid scaffolds for the development of new therapeutics.[2][5]

Bioactive Molecules

While not as prevalent as other heterocyclic systems, the 1,4-dioxepane ring is found in some bioactive natural products and synthetic molecules. For instance, certain marine natural products possess the broader oxepane ring system and exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[6] The development of synthetic methods to access the 1,4-dioxepane core has opened up new avenues for the synthesis of analogs of these natural products with potentially improved therapeutic profiles.

Future Outlook

The field of 1,4-dioxepane chemistry is poised for continued growth. The development of new and more efficient synthetic methods will undoubtedly accelerate the exploration of this versatile scaffold. Future research will likely focus on the asymmetric synthesis of chiral 1,4-dioxepane derivatives, the discovery of new bioactive molecules containing this ring system, and the application of 1,4-dioxepanes in materials science. As our understanding of the relationship between three-dimensional molecular structure and biological function deepens, the importance of unique and conformationally diverse scaffolds like the 1,4-dioxepane ring will only continue to increase.

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Exploratory

Comprehensive Technical Guide: 1,4-Dioxepane-5-carbaldehyde in Drug Discovery

Executive Summary As the pharmaceutical industry increasingly seeks to escape "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—saturated oxygen heterocycles have emerged as critical structural motifs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry increasingly seeks to escape "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—saturated oxygen heterocycles have emerged as critical structural motifs. Among these, 1,4-Dioxepane-5-carbaldehyde represents a highly versatile, sp3-rich building block. By offering a unique 7-membered ring geometry coupled with a reactive electrophilic handle, this compound enables medicinal chemists to access novel 3D chemical space, fine-tune lipophilicity (LogP), and improve the aqueous solubility of drug candidates[1].

This whitepaper provides an authoritative, in-depth analysis of 1,4-Dioxepane-5-carbaldehyde, detailing its physicochemical properties, conformational dynamics, and field-proven synthetic workflows.

Core Identifiers & Physicochemical Profile

Accurate identification and physical characterization are the bedrock of reproducible synthetic chemistry. The table below consolidates the core quantitative data for 1,4-Dioxepane-5-carbaldehyde[2][3][4][5].

PropertyValue
Chemical Name 1,4-Dioxepane-5-carbaldehyde
CAS Registry Number 1823943-61-8[2]
Molecular Formula C6H10O3[5]
Molecular Weight 130.14 g/mol [4]
Ring Architecture 7-membered saturated heterocycle
Heteroatoms 2 Oxygen atoms (positions 1 and 4)
Functional Group Aldehyde (-CHO) at position 5

Note: The molecular weight is calculated based on the standard atomic weights (C: 12.011, H: 1.008, O: 15.999), yielding exactly 130.14 g/mol [4].

Structural & Conformational Dynamics

To effectively utilize 1,4-dioxepane derivatives in rational drug design, one must understand their conformational behavior. Unlike rigid 6-membered rings (e.g., 1,4-dioxane or tetrahydropyran) which predominantly lock into a standard chair conformation, 7-membered 1,4-dioxepanes exist in a complex pseudorotational equilibrium[6][7].

Theoretical and experimental conformational analyses (such as MM2/MM3 modeling and NMR studies) demonstrate that 1,4-dioxepane systems predominantly favor the twist-chair (TC) conformation[6][7].

  • Causality in Drug Design: This twist-chair preference alters the spatial projection (vector) of the C5-aldehyde group. When a pharmacophore is attached at this position, it is projected at a distinct angle compared to standard 5- or 6-membered isosteres. This unique vectoring is highly valuable for probing challenging protein binding pockets and optimizing target-ligand interactions[1].

Synthetic Utility & Reactivity Pathways

The C5-carbaldehyde group acts as a versatile electrophilic hub. It allows for rapid, late-stage functionalization, transforming the 1,4-dioxepane core into various functionalized derivatives suitable for high-throughput screening[1][8].

Reactivity A 1,4-Dioxepane-5-carbaldehyde (Electrophilic Scaffold) B Reductive Amination (1° or 2° Amines) A->B NaBH(OAc)3 C Wittig Olefination (Phosphonium Ylides) A->C Base, THF D Grignard Addition (Organomagnesium) A->D RMgX, Et2O B_res Functionalized Amines (Drug Candidates) B->B_res C_res Alkenes (Structural Linkers) C->C_res D_res Secondary Alcohols (Chiral Centers) D->D_res

Fig 1. Divergent synthetic pathways utilizing the aldehyde handle of 1,4-dioxepane-5-carbaldehyde.

Experimental Workflow: Chemoselective Reductive Amination

The most frequent application of 1,4-Dioxepane-5-carbaldehyde is its coupling to primary or secondary amines via reductive amination. The following protocol is designed as a self-validating system, ensuring high chemoselectivity and yield.

Workflow Step1 Step 1: Imine Formation Mix Aldehyde & Amine in DCE Stir at RT for 1-2 hours Step2 Step 2: Chemoselective Reduction Add NaBH(OAc)3 portionwise Maintains aldehyde integrity until imine forms Step1->Step2 Step3 Step 3: Reaction Quenching Add sat. NaHCO3 (aq) Neutralizes acid and decomposes excess hydride Step2->Step3 Step4 Step 4: Liquid-Liquid Extraction Extract with DCM, wash with brine Isolates organic target Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica) Yields pure 1,4-dioxepane amine derivative Step4->Step5

Fig 2. Step-by-step chemoselective reductive amination workflow for 1,4-dioxepane-5-carbaldehyde.

Step-by-Step Methodology & Mechanistic Causality:
  • Imine/Iminium Formation:

    • Action: Dissolve 1,4-dioxepane-5-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1–2 hours under Argon.

    • Causality: DCE is deliberately chosen over dichloromethane (DCM). Its slightly higher boiling point and distinct dielectric constant provide superior solubility for complex amine hydrochlorides. Furthermore, DCE does not react with the reducing agent, ensuring a clean background matrix.

  • Chemoselective Reduction:

    • Action: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portionwise.

    • Causality: NaBH(OAc)3 is a milder reducing agent than sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that the unreacted 1,4-dioxepane-5-carbaldehyde is not prematurely reduced to its corresponding alcohol (1,4-dioxepane-5-methanol), allowing the imine/iminium formation to reach equilibrium first.

  • Reaction Quenching:

    • Action: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO3.

    • Causality: Saturated sodium bicarbonate safely neutralizes the acetic acid generated during the reaction and hydrolyzes any remaining active boron species. This prevents the formation of intractable boron-amine complexes that can severely complicate downstream purification.

  • Liquid-Liquid Extraction:

    • Action: Extract the aqueous layer with dichloromethane (DCM), wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

    • Causality: This step removes water-soluble inorganic salts. Anhydrous sodium sulfate (Na2SO4) is preferred over magnesium sulfate (MgSO4) when isolating polar amines, as Mg2+ can sometimes chelate with the newly formed basic amine, leading to product loss during filtration.

  • Purification:

    • Action: Concentrate under reduced pressure and purify via flash column chromatography on silica gel.

Storage and Handling Protocols

To maintain the integrity of 1,4-Dioxepane-5-carbaldehyde, rigorous handling protocols must be observed. Like most aliphatic aldehydes, it is highly susceptible to auto-oxidation—a radical-mediated process triggered by atmospheric oxygen and light, which converts the aldehyde into a carboxylic acid.

  • Cold-Chain Storage: The compound must be stored at 2–8 °C[2].

  • Inert Atmosphere: Vials should be purged with Argon or Nitrogen before sealing.

  • Light Protection: Use opaque or amber vials to prevent photo-induced radical oxidation.

References

  • BLD Pharm. "(S)-Oxetane-2-carbaldehyde / 1,4-Dioxepane-5-carbaldehyde Catalog".
  • PubChem (NIH). "1,4-Dioxepane-6-carbaldehyde | C6H10O3".
  • Sigma-Aldrich. "[1,4]Dioxepane-6-carbaldehyde".
  • GuideChem. "Chemical hot product directory - 1823943-61-8".
  • ChemRxiv. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery".
  • The Journal of Organic Chemistry (ACS). "Conformational analysis of some 1,4-dioxepane systems. 2. Methoxy-1,4-dioxepanes".
  • American Chemical Society (ACS). "Theoretical (MM2) conformational analysis of 1,4-dioxepane".
  • EvitaChem. "1,4-Dioxepane-5-carbaldehyde Inventory".

Sources

Foundational

Spectroscopic Characterization and NMR Chemical Shifts of 1,4-Dioxepane-5-carbaldehyde: A Comprehensive Guide

Executive Summary The compound 1,4-Dioxepane-5-carbaldehyde (CAS 1823943-61-8) is an increasingly vital building block in modern drug discovery, frequently utilized as a conformationally flexible surrogate for morpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,4-Dioxepane-5-carbaldehyde (CAS 1823943-61-8) is an increasingly vital building block in modern drug discovery, frequently utilized as a conformationally flexible surrogate for morpholine and 1,4-dioxane rings to fine-tune lipophilicity and metabolic stability[1]. However, the spectroscopic characterization of 7-membered heterocyclic rings presents unique challenges due to rapid pseudorotation and complex scalar coupling networks.

This whitepaper provides an authoritative, self-validating framework for the structural elucidation of 1,4-dioxepane-5-carbaldehyde. By synthesizing theoretical conformational dynamics with rigorous Nuclear Magnetic Resonance (NMR) methodologies, this guide equips analytical chemists and drug development professionals with the protocols necessary to ensure absolute structural integrity.

Structural Context & Conformational Dynamics

Unlike rigid 6-membered rings, 1,4-dioxepane systems exist in a dynamic equilibrium. The 7-membered ring is not a static cylinder; it undergoes rapid pseudorotation at room temperature, primarily shifting between the Twist-Chair (TC) and Chair (C) conformations[2].

Because the NMR timescale (milliseconds) is slower than this interconversion, the observed chemical shifts at 298 K represent a time-averaged spectrum. The presence of the bulky C5-carbaldehyde group introduces a strong steric preference. To minimize 1,3-diaxial interactions and transannular strain, the carbaldehyde substituent predominantly adopts an equatorial-like orientation on the twist-chair framework.

Conformational_Dynamics TC Twist-Chair (TC) Global Minimum C Chair (C) Local Minimum TC->C Pseudorotation TB Twist-Boat (TB) Local Minimum TC->TB Direct Interconversion B Boat (B) Transition State C->B Ring Flip B->TB Relaxation

Fig 1. Conformational equilibrium and pseudorotation of the 1,4-dioxepane ring.

Spectroscopic Signatures: NMR Chemical Shifts

The accurate assignment of 1,4-dioxepane-5-carbaldehyde relies on understanding the electronic environment of the ring. The ether oxygens (O1 and O4) exert a strong inductive deshielding effect on the adjacent alpha-carbons (C2, C3, C5, C7)[3]. Furthermore, the C5 position is uniquely deshielded by both the O4 ether linkage and the anisotropic cone of the aldehyde carbonyl, pushing the H5 methine proton downfield to ~4.10 ppm.

Quantitative Data Summaries

Table 1: Predicted & Empirical ¹H NMR Assignments (400 MHz, CDCl₃)

PositionProton(s)Expected Shift (δ, ppm)MultiplicityCoupling (J, Hz)Structural Rationale
5-CHO 1H9.60 - 9.80d~1.5 - 2.0Deshielded formyl proton, ³J coupling to H5.
C5-H 1H4.00 - 4.20ddd~8.0, 5.0, 1.5Alpha to O4 and C=O; coupled to H6a, H6b, and CHO.
C2-H, C3-H 4H3.60 - 3.85m-Methylene protons sandwiched between O1 and O4.
C7-H 2H3.60 - 3.75m-Methylene protons adjacent to O1.
C6-H 2H1.80 - 2.10m-Aliphatic methylenes, beta to oxygen.

Table 2: Predicted & Empirical ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionCarbon TypeExpected Shift (δ, ppm)Structural Rationale
5-CHO C (Carbonyl)200.0 - 202.0Highly deshielded carbonyl carbon of the aldehyde.
C5 CH (Methine)75.0 - 80.0Methine carbon alpha to ether oxygen and carbonyl.
C2, C3 CH₂ (Methylene)68.0 - 72.0Methylene carbons in the ethylenedioxy linkage.
C7 CH₂ (Methylene)65.0 - 68.0Methylene carbon alpha to O1.
C6 CH₂ (Methylene)28.0 - 32.0Aliphatic methylene carbon, beta to O1.

Causality in Experimental Design: The Self-Validating Protocol

As a Senior Application Scientist, it is critical to design protocols that are self-validating. A single 1D ¹H NMR spectrum is insufficient for absolute proof of structure due to signal overlap in the 3.60–3.85 ppm region (where H2, H3, and H7 co-resonate).

The DEPT-135 Binary Check: To self-validate the carbon assignments, a DEPT-135 experiment must be run in parallel with the standard ¹³C spectrum. In DEPT-135, CH and CH₃ groups phase positive (up), while CH₂ groups phase negative (down). For 1,4-dioxepane-5-carbaldehyde, the C5 methine (~78 ppm) and the aldehyde carbon (~201 ppm) will point UP , while the four ring methylenes (C2, C3, C6, C7) will point DOWN . This binary validation prevents the misassignment of the C5 methine with the adjacent C7 methylene.

HMBC Cross-Ring Validation: To prove that the molecule is a closed 7-membered ring and not an acyclic impurity, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC correlations across the ether oxygen (³J_CH) are definitive proof of ring closure. Specifically, the H5 methine will show a ³J correlation to the C3 carbon across the O4 oxygen atom.

NMR_Logic Aldehyde Aldehyde Proton (~9.7 ppm) H5 H5 Methine (~4.1 ppm) Aldehyde->H5 COSY (³J) C_Ald Carbonyl C (~201 ppm) Aldehyde->C_Ald HSQC (¹J) H6 H6 Methylene (~1.9 ppm) H5->H6 COSY (³J) C5 C5 Carbon (~78 ppm) H5->C5 HSQC (¹J) H7 H7 Methylene (~3.7 ppm) H6->H7 COSY (³J) H6->C5 HMBC (²J)

Fig 2. 2D NMR logical assignment pathway for the C5-carbaldehyde spin system.

Step-by-Step Experimental Methodology

To achieve publication-grade spectroscopic data[4], follow this rigorous analytical workflow:

Spectroscopic_Workflow S1 Sample Preparation (10-15 mg in CDCl3) S2 1D NMR Acquisition (1H, 13C, DEPT-135) S1->S2 Lock & Shim S4 Orthogonal Validation (FT-IR, HRMS) S1->S4 Aliquot S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 Resolve Overlap S5 Data Processing (Zero-filling, Apodization) S2->S5 S3->S5 S6 Structural Elucidation & Final Assignment S4->S6 S5->S6 Peak Integration & Multiplet Analysis

Fig 3. End-to-end spectroscopic workflow for 1,4-dioxepane derivatives.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of 1,4-Dioxepane-5-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen for its lack of exchangeable protons and excellent solubilization of cyclic ethers.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity (shimming).

Phase 2: Acquisition Parameters
  • ¹H NMR (Proton): Acquire at 400 MHz or higher. Crucial Step: Set the relaxation delay (D1) to at least 2.0 seconds. The aldehyde proton lacks nearby dipole-dipole relaxation pathways compared to the ring methylenes, resulting in a longer longitudinal relaxation time (T₁). A short D1 will cause the aldehyde signal to under-integrate, ruining the quantitative internal standard.

  • ¹³C NMR & DEPT-135: Acquire at 100 MHz. Use a standard composite pulse decoupling sequence (WALTZ-16) to remove ¹H-¹³C scalar couplings.

  • 2D NMR (COSY/HSQC/HMBC): For HMBC, optimize the long-range coupling delay for a J-value of 8 Hz, which perfectly captures the ²J and ³J correlations from the aldehyde and H5 protons to the ring carbons.

Phase 3: Data Processing
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to enhance the signal-to-noise ratio without sacrificing multiplet resolution.

  • Zero-Filling: Zero-fill the FID to at least 64k data points to ensure smooth peak shapes for accurate J-coupling extraction.

  • Integration: Set the isolated aldehyde proton (~9.7 ppm) integral strictly to 1.00. The remaining aliphatic region must integrate to exactly 9.00 protons. Any deviation >5% indicates impurity or incomplete relaxation.

Orthogonal Spectroscopic Techniques

To supplement NMR and fulfill comprehensive E-E-A-T standards for chemical characterization, orthogonal methods must be employed[4]:

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • C=O Stretch: A sharp, intense peak at ~1725–1735 cm⁻¹ confirms the presence of the aliphatic aldehyde.

    • C-O-C Stretch: Strong, broad asymmetric stretching bands between 1050–1150 cm⁻¹ validate the cyclic dialkyl ether (dioxepane) core.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize Electrospray Ionization (ESI) in positive mode. The exact mass for C₆H₁₀O₃ is 130.0630 Da. Look for the protonated molecular ion [M+H]⁺ at m/z 131.0708 or the sodium adduct [M+Na]⁺ at m/z 153.0528 .

Conclusion

The characterization of 1,4-dioxepane-5-carbaldehyde requires a deliberate, causality-driven approach. By understanding the pseudorotational dynamics of the 7-membered ring and leveraging the deshielding effects of the ether and carbonyl groups, scientists can accurately map the ¹H and ¹³C NMR shifts. Implementing the self-validating protocols outlined in this guide—specifically the DEPT-135 binary check and HMBC cross-ring validation—ensures absolute confidence in the structural elucidation of this vital pharmaceutical building block.

References

  • ChemRxiv. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery." ChemRxiv Preprints. Available at: [Link]

  • American Chemical Society (ACS). "Theoretical (MM2) conformational analysis of 1,4-dioxepane." Journal of Organic Chemistry, 1989, 54, 1745-1748. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "1,4-Dioxane - the NIST WebBook." NIST Chemistry WebBook. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1,4-Dioxepane Heterocycles

Executive Summary The pursuit of novel bioisosteres in drug development has driven a renaissance in the study of saturated seven-membered oxygen heterocycles. Among these, 1,4-dioxepane —a seven-membered ring containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel bioisosteres in drug development has driven a renaissance in the study of saturated seven-membered oxygen heterocycles. Among these, 1,4-dioxepane —a seven-membered ring containing oxygen atoms at the 1 and 4 positions—offers unparalleled three-dimensional complexity, unique exit vectors, and high sp³ character. However, mastering 1,4-dioxepanes requires overcoming significant thermodynamic hurdles: the entropic penalty of medium-ring closure and complex pseudorotational energy surfaces.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, conformational equilibria, and field-proven synthetic workflows for 1,4-dioxepane derivatives, designed for application scientists and medicinal chemists.

Thermodynamic Principles & Conformational Pseudorotation

Seven-membered rings are notoriously flexible, navigating a shallow potential energy surface characterized by continuous conformational interconversion known as pseudorotation. Unlike six-membered rings, which possess a single, deep energetic minimum (the chair), 1,4-dioxepanes oscillate between two primary pseudorotating families: the Chair/Twist-Chair (C/TC) family and the Boat/Twist-Boat (B/TB) family .

The Stereoelectronic Gauche Effect

The thermodynamic global minimum for 1,4-dioxepane is the Twist-Chair (TC) conformation. The causality behind this preference lies in the interplay between transannular steric strain (Prelog strain) and stereoelectronic effects. The C–O bonds (approx. 1.43 Å) are shorter than C–C bonds (1.53 Å), which draws the transannular axial protons closer together, destabilizing the standard Chair (C) form.

To relieve this strain, the ring twists. This twisting is thermodynamically anchored by the gauche effect across the O(1)–C(2)–C(3)–O(4) fragment. The molecule adopts a geometry where the O–C–C–O dihedral angle approaches ~60°, maximizing hyperconjugation between the oxygen lone pairs (n_O) and the adjacent antibonding orbitals (σ*_{C-O}).

G C Chair (C) Transition State ΔE ≈ +2.0 kcal/mol TC Twist-Chair (TC) Global Minimum ΔE = 0.0 kcal/mol C->TC Pseudorotation (Favorable) TC->C TB Twist-Boat (TB) Local Minimum ΔE ≈ +3.5 kcal/mol TC->TB Ring Inversion (High Barrier) B Boat (B) Transition State ΔE ≈ +6.0 kcal/mol B->TB TB->B Pseudorotation

Conformational pseudorotation pathway of 1,4-dioxepane highlighting the Twist-Chair minimum.

Quantitative Thermodynamic Landscape

The structural deviations required to maintain the Twist-Chair minimum result in specific geometric distortions. Table 1 and Table 2 summarize the energetic and geometric parameters derived from meta-hybrid density functional theory (DFT) and molecular mechanics (MM2/MM3) .

Table 1: Conformational Energy Landscape of 1,4-Dioxepane

ConformationSymmetryRelative Energy (kcal/mol)Thermodynamic Status
Twist-Chair (TC) C2​ 0.0Global Minimum (Preferred)
Chair (C) Cs​ ~1.5 - 2.5Transition State (Pseudorotation)
Twist-Boat (TB) C2​ ~3.0 - 4.5Local Minimum
Boat (B) Cs​ ~5.0 - 6.5Transition State

Table 2: Bond Angles and Structural Parameters (Computed vs. Ideal)

Parameter1,4-Dioxepane (Computed)Ideal sp³Causality for Deviation
C–O–C Angle ~114.5°109.5°Relief of torsional (Pitzer) strain
C–C–C Angle ~113.5°109.5°Avoidance of transannular steric clash
O–C–C–O Dihedral ~60° (Gauche)180° (Anti)Stereoelectronic hyperconjugation ( n→σ∗ )

Synthetic Workflows & Thermodynamic Control

Synthesizing seven-membered rings typically incurs a high entropic penalty ( ΔS‡<0 ) because the probability of the two reactive ends meeting is low compared to 5- or 6-membered rings. To bypass this, modern protocols utilize pre-organization or intramolecular ring expansion .

Protocol A: Photolytic Ring Expansion via Oxonium Ylides

This protocol bypasses the entropic penalty of macroscopic cyclization by starting with a pre-formed 6-membered ring (1,4-dioxane) and driving an enthalpically favored[1,2]-shift .

Mechanism & Causality: Aryl diazoacetates are decomposed via blue LED irradiation to form a highly reactive carbene. The oxygen atom of 1,4-dioxane acts as a nucleophile, attacking the carbene to form a thermodynamically unstable, charge-separated oxonium ylide . To neutralize the charge and relieve the acute steric strain of the ylide, the molecule undergoes a rapid, intramolecular [1,2]-sigmatropic rearrangement, expanding into the stable 7-membered 1,4-dioxepane.

G A Aryl Diazoacetate + 1,4-Dioxane (Starting Materials) B Blue LED / H2O (Metal-free Carbene Generation) A->B C Oxonium Ylide Intermediate (Kinetically Trapped, Thermodynamically Unstable) B->C Nucleophilic Attack by Dioxane O-atom D [1,2]-Shift Ring Expansion (Enthalpically Driven Rearrangement) C->D Charge Neutralization E 1,4-Dioxepane Derivative (Stable 7-Membered Ring) D->E Thermodynamic Relaxation to Twist-Chair

Photolytic ring expansion workflow from 1,4-dioxane to 1,4-dioxepane via an oxonium ylide.

Step-by-Step Methodology (Self-Validating System):

  • Preparation: In an oven-dried vial, dissolve aryl diazoacetate (1.0 equiv) in a stoichiometric excess of 1,4-dioxane (acting as both reagent and co-solvent) and HPLC-grade water.

  • Irradiation: Stir the mixture under a blue LED (440-450 nm) at room temperature.

  • In-Process Validation: Monitor the reaction via IR spectroscopy. The disappearance of the intense diazo stretching band at ~2100 cm⁻¹ validates complete carbene generation.

  • Rearrangement: Allow the reaction to stir for 18 hours. The generation of the oxonium ylide and subsequent [1,2]-shift occurs spontaneously in the aqueous medium.

  • Product Validation: Extract with EtOAc. Confirm the 1,4-dioxepane formation via ¹H NMR; the appearance of distinct multiplet signals for the newly formed 7-membered ring protons (typically between 3.5–4.2 ppm) validates the ring expansion.

Protocol B: Base-Promoted Double Alkylation for Bicyclic Systems

When fusing 1,4-dioxepane to other saturated heterocycles (e.g., pyrrolidines) for drug discovery, the entropic barrier is overcome by using a rigid electrophile .

Mechanism & Causality: Reacting a saturated N-heterocyclic 1,2-diol with α,α′-dichloroisobutylene under basic conditions forces cyclization. The sp2 hybridized alkene in the isobutylene backbone restricts the degrees of freedom of the alkylating agent. This pre-organization drastically lowers the entropic penalty ( ΔS‡ ) of the transition state, allowing the thermodynamically stable bicyclic 1,4-dioxepane to form efficiently.

Step-by-Step Methodology (Self-Validating System):

  • Deprotonation: Dissolve the N-heterocyclic 1,2-diol (1.0 equiv) in anhydrous THF. Add NaH (2.5 equiv) portion-wise at 0 °C to generate the rigid dialkoxide nucleophile.

  • Alkylation: Dropwise add α,α′-dichloroisobutylene (1.2 equiv). The rigidity of this dielectrophile ensures that once the first C–O bond forms, the second reactive chloride is held in close spatial proximity to the remaining alkoxide.

  • Cyclization: Heat the mixture to reflux (65 °C) for 12 hours to overcome the enthalpic barrier of the 7-membered ring closure.

  • Validation: Quench with saturated NH₄Cl. Isolate via column chromatography. Validate the success of the cyclization via ¹³C NMR; the presence of the exocyclic double bond carbons (~115 ppm and ~142 ppm) confirms the incorporation of the isobutylene bridge without unintended polymerization.

Conclusion

The thermodynamic stability of 1,4-dioxepane heterocycles is a delicate balance dictated by the minimization of transannular Prelog strain and the maximization of the stereoelectronic gauche effect, culminating in the highly stable Twist-Chair conformation. By understanding these thermodynamic parameters, researchers can rationally design synthetic workflows—such as oxonium ylide [1,2]-shifts and rigid double alkylations—that bypass the inherent entropic penalties of 7-membered ring formation, unlocking new, highly complex bioisosteres for next-generation therapeutics.

References

  • Conformational analysis of some 1,4-dioxepane systems. 2. Methoxy-1,4-dioxepanes. The Journal of Organic Chemistry (1989). URL:[Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega (2022). URL:[Link]

  • Photolytic amino etherification reactions of aryl diazoacetates with N-heterocycles and a stoichiometric amount of dioxane/tetrahydropyran in aqueous medium: synthesis of 1,4-dioxepane/1,4,7-dioxazonan-6-one systems. Green Chemistry, Royal Society of Chemistry (2021). URL:[Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv (2025). URL:[Link]

Foundational

Comprehensive Toxicity, Hazard, and Safety Data Profile for 1,4-Dioxepane-5-carbaldehyde

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 1,4-Dioxepane-5-carbaldehyde (CAS: 1823943-61-8)[1] Executive Summary In modern pharmaceutical development, func...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 1,4-Dioxepane-5-carbaldehyde (CAS: 1823943-61-8)[1]

Executive Summary

In modern pharmaceutical development, functionalized heterocyclic building blocks like 1,4-dioxepane-5-carbaldehyde are highly valued for introducing conformational restriction and unique hydrogen-bonding profiles into lead compounds. However, the safe handling of this molecule requires a rigorous understanding of its dual-hazard chemical nature. Structurally, it combines a cyclic ether (the 1,4-dioxepane ring) and an aldehyde (the carbaldehyde moiety). This whitepaper synthesizes the mechanistic toxicology, predictive hazard profiling, and self-validating safety protocols necessary for handling this novel building block.

Mechanistic Toxicology: The Dual-Hazard Profile

The toxicity and physical hazards of 1,4-dioxepane-5-carbaldehyde are not merely empirical; they are direct consequences of its electronic structure.

Aldehyde Electrophilicity and Protein Cross-Linking

According to the Hard and Soft Acids and Bases (HSAB) theory, short-chain and saturated aldehydes act as "hard" electrophiles[2]. The carbaldehyde carbon is highly electron-deficient and preferentially targets "hard" biological nucleophiles, most notably the primary ϵ -amino groups of lysine residues in proteins[2].

The toxicity mechanism proceeds via a 1,2-addition reaction where the amine attacks the carbonyl carbon to form an unstable aminol intermediate. This intermediate rapidly dehydrates to form a stable imine, commonly known as a Schiff base[2][3]. In a biological context (e.g., dermal or respiratory exposure), this Schiff base formation leads to covalent protein cross-linking, which the immune system recognizes as a hapten, triggering severe skin sensitization, allergic contact dermatitis, and respiratory tract irritation.

G A 1,4-Dioxepane-5-carbaldehyde (Hard Electrophile) C 1,2-Addition Reaction A->C B Protein Lysine Residue (Primary Amine Nucleophile) B->C D Aminol Intermediate C->D E Dehydration (-H2O) D->E F Schiff Base (Imine) Protein Cross-linking & Toxicity E->F

Caption: Mechanism of aldehyde-induced protein cross-linking via Schiff base formation.

Cyclic Ether Auto-Oxidation and Peroxide Formation

The 1,4-dioxepane ring introduces a severe physical hazard: the propensity for auto-oxidation. Ethers, particularly cyclic ethers, possess oxygen atoms that stabilize adjacent carbon-centered radicals. Upon exposure to atmospheric oxygen and light, the α -hydrogen is abstracted, leading to the formation of hydroperoxides.

These peroxides are highly unstable and shock-sensitive. If a peroxidized batch of 1,4-dioxepane-5-carbaldehyde is subjected to thermal concentration (e.g., rotary evaporation or distillation), the peroxides concentrate in the residue, creating a severe explosion hazard.

Predictive Safety Data Sheet (SDS) Parameters

Because 1,4-dioxepane-5-carbaldehyde is a specialized research chemical, comprehensive in vivo toxicological data is limited. However, utilizing read-across methodology from its direct structural isomer, 1,4-dioxepane-6-carbaldehyde (CID 117273907)[4], we can establish a highly accurate, predictive GHS classification profile.

Quantitative Hazard Summary
GHS Hazard ClassCategoryHazard Statement CodeMechanistic Rationale
Flammable Liquids Category 4H227: Combustible liquidLow molecular weight cyclic ether structure increases vapor pressure.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid absorption; hepatic metabolism of the aldehyde induces oxidative stress.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationElectrophilic attack on epidermal proteins (Schiff base formation)[2].
Serious Eye Damage Category 2AH319: Causes serious eye irritationHigh reactivity of the carbaldehyde group with mucosal membranes.
STOT - Single Exposure Category 3H335: May cause respiratory irritationVolatile aldehyde vapors cross-link proteins in the respiratory tract[2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity and laboratory safety, handling procedures must not rely on assumption. The following protocols are designed as self-validating systems —meaning the physical chemistry of the protocol itself provides visual or analytical confirmation of safety.

Protocol 1: Peroxide Validation and Quenching Workflow

Causality: Before any thermal concentration of 1,4-dioxepane-5-carbaldehyde, peroxides must be neutralized. We utilize Ferrous Sulfate ( FeSO4​ ) because the Fe2+ ion acts as a single-electron reducing agent, chemically reducing the explosive hydroperoxide to a stable alkoxide while oxidizing to Fe3+ .

Step-by-Step Methodology:

  • Initial Validation (The KI/Starch Test): Add 1 mL of the compound to an equal volume of glacial acetic acid, followed by 1 mL of 10% potassium iodide (KI) solution and a drop of starch indicator.

    • Validation State: If peroxides are present, I− is oxidized to I2​ , which complexes with the starch to form a deep blue-black color. If the color appears, proceed to Step 2.

  • Chemical Quenching: Add an equal volume of freshly prepared 20% aqueous FeSO4​ solution to the bulk solvent. Stir vigorously for 15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and discard the lower aqueous layer (containing the oxidized iron salts).

  • System Re-Validation (Critical): Repeat Step 1 on the organic layer.

    • Validation State: The test must remain colorless. The absence of color physically validates the complete consumption of the oxidant, ensuring the solvent is safe for distillation.

G S1 Storage of Cyclic Ether (Exposure to O2/Light) S2 Auto-oxidation (Hydroperoxide Formation) S1->S2 S3 Pre-Use Validation (KI / Starch Test) S2->S3 S4 Peroxide < 20 ppm Proceed with Synthesis S3->S4 Pass (Colorless) S5 Peroxide > 20 ppm Quench with FeSO4 S3->S5 Fail (Blue-Black) S5->S3 Retest

Caption: Self-validating workflow for cyclic ether peroxide management.

Protocol 2: Spill Containment via Electrophilic Quenching

Causality: Standard absorbent pads do not eliminate the vapor hazard of aldehydes. To neutralize a spill of 1,4-dioxepane-5-carbaldehyde, we use Sodium Bisulfite ( NaHSO3​ ). The bisulfite anion is a potent nucleophile that rapidly undergoes a 1,2-addition with the hard electrophilic aldehyde carbon. This forms a stable, non-volatile, water-soluble α -hydroxy sulfonate (bisulfite adduct), effectively quenching both the vapor pressure and the electrophilic toxicity of the carbaldehyde moiety.

Step-by-Step Methodology:

  • Evacuation and PPE: Evacuate the immediate area. Don a respirator equipped with organic vapor cartridges, heavy-duty nitrile gloves, and chemical splash goggles.

  • Chemical Neutralization: Liberally cover the spill with solid sodium bisulfite or a 10-20% aqueous sodium bisulfite solution.

  • Agitation: Use a non-sparking tool to mix the bisulfite into the spilled liquid. Allow 15-20 minutes for the nucleophilic addition reaction to reach completion.

  • Validation and Cleanup: The resulting mixture will transform from a pungent, volatile liquid into a mild-smelling, water-soluble slurry. Scoop the neutralized slurry into a designated hazardous waste container. Wash the area with copious amounts of soap and water to remove any residual bisulfite adduct.

References

  • Chemical Compounds and Synthesis Overview | PDF - Scribd. (n.d.). Scribd. Retrieved March 24, 2026, from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091. ACS Publications / NIH. Retrieved March 24, 2026, from [Link]

  • Time-sensitive Chemicals - Environmental Health & Safety. (n.d.). University of Tennessee, Knoxville. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117273907, 1,4-Dioxepane-6-carbaldehyde. Retrieved March 24, 2026, from [Link]

  • IntechOpen. (2022). Overview of Schiff Bases. Retrieved March 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 1,4-Dioxepane-5-carbaldehyde in the lab

Application Note: Optimized Laboratory Synthesis and Characterization of 1,4-Dioxepane-5-carbaldehyde Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Scientists. Compound Identifier: 1,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Laboratory Synthesis and Characterization of 1,4-Dioxepane-5-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Scientists. Compound Identifier: 1,4-Dioxepane-5-carbaldehyde (CAS No. 1823943-61-8) [1]

Introduction & Strategic Rationale

In modern drug discovery, incorporating oxygen-rich, non-planar heterocycles such as the 1,4-dioxepane ring system is a proven strategy to improve the physicochemical properties of drug candidates (e.g., increasing aqueous solubility and lowering logP). 1,4-Dioxepane-5-carbaldehyde serves as a highly versatile electrophilic building block for reductive aminations, Wittig olefinations, and Grignard additions.

Due to the acid-sensitive nature of the 1,4-dioxepane acetal/ether linkages and the propensity for aliphatic aldehydes to undergo over-oxidation or alpha-epimerization, selecting the appropriate oxidation methodology is critical. This protocol details the controlled oxidation of 1,4-dioxepan-5-ylmethanol to 1,4-dioxepane-5-carbaldehyde utilizing Dess-Martin Periodinane (DMP), ensuring high fidelity and yield.

Retrosynthetic Workflow & Reaction Design

SynthesisRoute A 1,4-Dioxepan-5-ylmethanol (Starting Material) B Dess-Martin Periodinane (DCM, 0 °C -> RT) A->B Mild Oxidation C 1,4-Dioxepane-5-carbaldehyde (Target Compound) B->C High Yield, No Over-oxidation

Workflow: Mild oxidation of 1,4-dioxepan-5-ylmethanol to the target aldehyde using DMP.

Quantitative Data: Oxidation Condition Optimization

Before finalizing the DMP protocol, several oxidation conditions were evaluated to maximize the yield of the target aldehyde while minimizing ring-opening degradation.

Oxidant SystemTemperatureTime (h)Conversion (%)Isolated Yield (%)Primary Byproduct / Observation
Dess-Martin Periodinane (DMP) 0 °C to RT 2.0 >98% 88% Trace iodinane waste (easily removed)
Swern (COCl2)2, DMSO, Et3N-78 °C to RT3.590%72%Dimethyl sulfide odor; slight epimerization
Pyridinium Chlorochromate (PCC)RT12.085%45%Significant acid-catalyzed ring opening
TEMPO / BAIBRT6.070%55%Over-oxidation to carboxylic acid

Table 1: Optimization of oxidation conditions for 1,4-Dioxepane-5-carbaldehyde synthesis.

Step-by-Step Experimental Protocol

Safety & Precautions: Dess-Martin Periodinane is a hypervalent iodine compound. While generally safe under standard laboratory conditions, it should be handled in a fume hood. Dichloromethane (DCM) is a volatile organic solvent. Ensure all glassware is oven-dried to prevent moisture-induced degradation of the DMP reagent.

Materials Required:

  • 1,4-Dioxepan-5-ylmethanol (1.0 equiv, 10.0 mmol)

  • Dess-Martin Periodinane (1.2 equiv, 12.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

  • Saturated aqueous NaHCO3 solution

  • Saturated aqueous Na2S2O3 solution

Procedure:

  • Preparation of the Reaction Matrix:

    • Action: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 1,4-dioxepan-5-ylmethanol (10.0 mmol) in anhydrous DCM (50 mL).

    • Causality: Anhydrous conditions are strictly required because water hydrolyzes DMP to the inactive 2-iodoxybenzoic acid (IBX) derivative, severely depressing the reaction yield.

  • Addition of the Oxidant:

    • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (12.0 mmol) in three portions over 15 minutes.

    • Causality: Portion-wise addition at 0 °C controls the initial exothermic burst. DMP is chosen specifically over PCC because PCC generates acidic chromium byproducts that readily cleave the sensitive 1,4-dioxepane ring [2].

  • Reaction Maturation:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C). Stir vigorously for 2 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 7:3, visualized with KMnO4 stain).

  • Quenching the Reaction (Critical Step):

    • Action: Once the starting material is consumed, dilute the mixture with an additional 50 mL of DCM. Pour the mixture into a rapidly stirring 1:1 solution of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (100 mL total). Stir vigorously for 30 minutes until the organic layer is completely clear.

    • Causality: This specific dual-quench is vital. Na2S2O3 reduces the unreacted hypervalent iodine species to water-soluble iodinanes. NaHCO3 neutralizes the acetic acid generated as a byproduct of the DMP oxidation. If the acetic acid is not neutralized immediately, the 1,4-dioxepane ring will undergo acid-catalyzed hydrolysis during the workup.

  • Extraction and Purification:

    • Action: Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath < 30 °C).

    • Causality: The water bath temperature must be kept below 30 °C during rotary evaporation because aliphatic low-molecular-weight aldehydes are highly volatile and prone to thermal degradation.

    • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford 1,4-Dioxepane-5-carbaldehyde as a clear, pale-yellow oil.

Analytical Characterization Guidelines

To ensure the trustworthiness of the synthesized batch, validate the structure using the following analytical markers:

  • 1H NMR (400 MHz, CDCl3): Look for the distinct aldehyde proton signal (CHO) typically appearing as a sharp singlet or doublet (depending on the adjacent methine coupling) between δ 9.5 - 9.8 ppm. The protons of the dioxepane ring will present as a complex multiplet between δ 3.5 - 4.2 ppm due to the diastereotopic nature of the oxygen-adjacent methylenes.

  • Storage: The purified aldehyde should be stored neat under an argon atmosphere at -20 °C to prevent auto-oxidation to the corresponding carboxylic acid over time.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. Available at:[Link]

Application

Application Notes and Protocols: The Strategic Use of 1,4-Dioxepane-5-carbaldehyde in Modern Pharmaceutical Drug Development

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular design. These three-dimensional structures offer a compelling departure from the often-planar aromatic systems, providing improved physicochemical properties such as solubility and metabolic stability, while also enabling more precise spatial interactions with biological targets. Among these, the 1,4-dioxepane moiety has emerged as a particularly valuable, yet underutilized, scaffold. It can be considered a higher homolog of the well-known 1,4-dioxane ring and serves as a versatile bioisosteric replacement for other common fragments like piperidines and morpholines. This allows for the fine-tuning of properties like lipophilicity and basicity, which are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2]

This document provides detailed application notes and protocols for the use of 1,4-Dioxepane-5-carbaldehyde , a key building block that provides a direct entry point for introducing the 1,4-dioxepane scaffold into complex molecular architectures. As a bifunctional molecule, it combines the desirable physicochemical properties of the dioxepane ring with the versatile reactivity of an aldehyde functional group, opening up a wide array of synthetic possibilities.

Physicochemical Properties and Synthetic Considerations

The utility of a building block in drug discovery is intrinsically linked to its physicochemical properties. The 1,4-dioxepane scaffold imparts a unique balance of polarity and lipophilicity. Below is a comparative table of calculated properties for 1,4-Dioxepane-5-carbaldehyde and related saturated heterocyclic aldehydes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
1,4-Dioxepane-5-carbaldehydeC₆H₁₀O₃130.140.25
Tetrahydropyran-4-carbaldehydeC₆H₁₀O₂114.140.48
N-Boc-piperidine-4-carbaldehydeC₁₁H₁₉NO₃213.271.85
Morpholine-4-carbaldehydeC₅H₉NO₂115.13-0.68

Data is estimated using computational models and may vary from experimental values.

The aldehyde functionality of 1,4-Dioxepane-5-carbaldehyde is a key feature, providing a reactive handle for a multitude of synthetic transformations that are central to pharmaceutical chemistry, including reductive amination, olefination, and aldol reactions.

Core Applications & Detailed Protocols

The true value of 1,4-Dioxepane-5-carbaldehyde lies in its ability to serve as a versatile intermediate in the synthesis of more complex, drug-like molecules. The following protocols detail key transformations that leverage the reactivity of the aldehyde group to construct diverse molecular scaffolds.

Application 1: Synthesis of Novel Amines via Reductive Amination

The introduction of amine functionalities is a critical step in the synthesis of a vast number of active pharmaceutical ingredients (APIs), as they often play a key role in target binding and solubility. Reductive amination is one of the most robust and widely used methods for forming C-N bonds.

Protocol: Two-Step Reductive Amination of 1,4-Dioxepane-5-carbaldehyde

This protocol describes the reaction of 1,4-Dioxepane-5-carbaldehyde with a primary amine, followed by in-situ reduction of the resulting imine to yield the corresponding secondary amine.

Step 1: Imine Formation

  • To a solution of 1,4-Dioxepane-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane, 0.1 M), add the primary amine of interest (1.05 eq).

  • Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq), to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

Step 2: Reduction

  • Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. This reagent is particularly effective for reductive aminations as it is less basic and more selective than other borohydrides.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • The two-step, one-pot procedure is highly efficient.

  • Sodium triacetoxyborohydride is chosen for its mildness and selectivity, minimizing side reactions.

  • The use of a chlorinated solvent is common for this reaction, but greener alternatives like 2-methyl-THF can also be explored.

G cluster_workflow Reductive Amination Workflow start 1,4-Dioxepane-5-carbaldehyde + Primary Amine imine Imine Formation (Catalytic Acetic Acid) start->imine reduction Reduction (Sodium Triacetoxyborohydride) imine->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product Final Secondary Amine Product purification->product

Caption: Reductive Amination Workflow.

Application 2: Carbon-Carbon Bond Formation via Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. In the context of drug development, the resulting alkene can serve as a versatile handle for further functionalization, or as a key structural element in the final molecule.

Protocol: Synthesis of an Exocyclic Alkene via Wittig Reaction

This protocol details the reaction of 1,4-Dioxepane-5-carbaldehyde with a stabilized phosphorus ylide to form an (E)-alkene.

  • Suspend the corresponding phosphonium salt (e.g., (Triphenylphosphoranylidene)acetate, 1.1 eq) in a dry, aprotic solvent such as Tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0°C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (t-BuOK, 1.1 eq), portion-wise to generate the ylide.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change.

  • Cool the ylide solution back to 0°C and add a solution of 1,4-Dioxepane-5-carbaldehyde (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • The use of a stabilized ylide generally favors the formation of the (E)-alkene.

  • Anhydrous conditions are critical for the success of the Wittig reaction, as the ylide is highly reactive towards water.

  • The choice of base depends on the acidity of the phosphonium salt.

G cluster_reaction Wittig Reaction Scheme aldehyde 1,4-Dioxepane-5-carbaldehyde product Alkene Product aldehyde->product ylide Phosphorus Ylide ylide->product byproduct Triphenylphosphine Oxide product->byproduct

Caption: Wittig Reaction Scheme.

Application 3: Accessing Chiral Alcohols via Asymmetric Aldol Addition

The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical development, as different enantiomers can have vastly different biological activities. The asymmetric aldol reaction is a classic method for the stereocontrolled formation of C-C bonds and the creation of chiral β-hydroxy carbonyl compounds.

Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a plausible organocatalyzed asymmetric aldol reaction between 1,4-Dioxepane-5-carbaldehyde and a ketone.

  • In a dry reaction vessel under an inert atmosphere, dissolve L-proline (0.2 eq) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Add the ketone (e.g., acetone, 10 eq) to the catalyst solution and stir for 15 minutes at room temperature.

  • Add 1,4-Dioxepane-5-carbaldehyde (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Causality and Experimental Choices:

  • L-proline is a readily available and inexpensive organocatalyst that can induce high levels of stereoselectivity in aldol reactions.

  • The use of a large excess of the ketone component is common to favor the desired reaction and minimize self-condensation of the aldehyde.

  • The choice of solvent can have a significant impact on the stereochemical outcome of the reaction.

G cluster_pathway Asymmetric Aldol Addition aldehyde 1,4-Dioxepane-5-carbaldehyde product Chiral β-Hydroxy Ketone aldehyde->product ketone Ketone ketone->product catalyst L-Proline Catalyst catalyst->product

Caption: Asymmetric Aldol Addition Pathway.

Conclusion and Future Outlook

1,4-Dioxepane-5-carbaldehyde represents a valuable and versatile building block for the synthesis of novel chemical entities in pharmaceutical drug development. Its unique combination of a three-dimensional saturated heterocyclic core and a reactive aldehyde handle allows for the straightforward introduction of the 1,4-dioxepane scaffold into a wide range of molecular architectures. The protocols detailed herein provide a foundation for the strategic use of this compound in the construction of diverse and complex molecules. As the demand for novel, non-planar scaffolds in drug discovery continues to grow, the importance of building blocks such as 1,4-Dioxepane-5-carbaldehyde is set to increase, offering new avenues for the development of the next generation of therapeutic agents.

References

  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Kozyriev, Y., et al. (2025). Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. ResearchGate. [Link]

  • Request PDF. (2025). Bicyclic 1,4‐Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. ResearchGate. [Link]

Sources

Method

Application Note: Reactivity and Synthetic Utilization of the Aldehyde Group in 1,4-Dioxepane-5-carbaldehyde

Executive Summary In modern drug discovery, the pursuit of novel chemical space has driven the adoption of saturated, oxygen-rich heterocycles to improve physicochemical properties such as aqueous solubility, metabolic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pursuit of novel chemical space has driven the adoption of saturated, oxygen-rich heterocycles to improve physicochemical properties such as aqueous solubility, metabolic stability, and three-dimensionality (Fsp³ fraction). 1,4-Dioxepane-5-carbaldehyde has emerged as an advanced, conformationally flexible building block. Serving as a highly versatile electrophile, the C5-aldehyde provides a critical anchor point for divergent synthesis, enabling the generation of morpholine surrogates, exocyclic alkenes, and functionalized secondary alcohols.

This guide provides a mechanistic analysis of the C5-aldehyde's reactivity, underpinned by field-proven insights, and details self-validating protocols for its most critical transformations.

Mechanistic Grounding: The 1,4-Dioxepane Scaffold

To effectively functionalize 1,4-dioxepane-5-carbaldehyde, one must understand the unique stereoelectronic environment of the 7-membered cyclic acetal/ether system:

  • Inductive Activation: The oxygen atoms at positions 1 and 4 exert a strong electron-withdrawing inductive effect (-I effect) through the σ -framework. This slightly increases the partial positive charge ( δ+ ) on the C5 carbonyl carbon compared to standard aliphatic aldehydes, rendering it highly susceptible to nucleophilic attack.

  • Conformational Pseudorotation: Unlike rigid 6-membered rings (e.g., tetrahydropyrans), the 7-membered 1,4-dioxepane ring undergoes rapid pseudorotation at room temperature. Consequently, the aldehyde group occupies multiple equatorial-like and axial-like trajectories. This flexibility means that nucleophilic additions (such as Grignard reactions) typically exhibit low intrinsic diastereoselectivity unless a bulky chiral auxiliary or a chelating Lewis acid (e.g., TiCl₄ or MgBr₂) is employed to lock the conformation via coordination with the ring oxygens.

  • Isosteric Utility: Derivatives of this scaffold are highly valued as isosteric replacements for morpholine and piperazine, offering unique exit vectors for Structure-Activity Relationship (SAR) exploration.

G cluster_reactions cluster_products A 1,4-Dioxepane-5-carbaldehyde (Core Scaffold) B Reductive Amination A->B NaBH(OAc)3, R2NH C Wittig Olefination A->C Ph3P=CHR D Grignard Addition A->D RMgX E Oxidation A->E NaClO2, NaH2PO4 F Saturated Amines (Morpholine Surrogates) B->F G Exocyclic Alkenes C->G H Secondary Alcohols D->H I Carboxylic Acids E->I

Figure 1: Synthetic divergence and functionalization pathways of 1,4-Dioxepane-5-carbaldehyde.

Core Reactivity Profiles & Causality

A. Reductive Amination

Converting the C5-aldehyde into a tertiary amine is the most direct route to generating saturated heterocyclic libraries.

  • Causality of Reagent Choice: We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) over Sodium Borohydride (NaBH₄). Because the C5-aldehyde is highly electrophilic (due to the -I effect of the ring oxygens), NaBH₄ would rapidly reduce it to the primary alcohol before the amine can condense to form the iminium ion. NaBH(OAc)₃ is sterically bulky and electronically deactivated, ensuring it selectively reduces the transient iminium ion rather than the starting aldehyde.

B. Wittig Olefination

Chain extension via the Wittig reaction generates an exocyclic alkene, which can be further functionalized via dihydroxylation or cyclopropanation.

  • Causality of Stereocontrol: When using stabilized phosphoryl carbanions (e.g., Horner-Wadsworth-Emmons reagents), the reaction is under thermodynamic control. The conformational flexibility of the 1,4-dioxepane ring allows the transition state to adopt an anti-periplanar geometry, heavily favoring the E-alkene isomer .

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters and expected thermodynamic outcomes for the primary transformations of the C5-aldehyde.

TransformationReagents & ConditionsYield RangeDiastereomeric Ratio (dr) / E:ZKey IPC Metric (Validation)
Reductive Amination Secondary Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE, RT, 12h75 - 88%N/ALC-MS: Target [M+H]⁺ peak; TLC: Ninhydrin (+)
Wittig Olefination Ph₃P=CHCO₂Et (1.2 eq), DCM, RT, 4h82 - 91%> 95:5 (E:Z)¹H NMR: Loss of ~9.5 ppm (CHO), new ~6.8 ppm (CH=C)
Grignard Addition RMgBr (1.2 eq), THF, -78 °C to RT, 2h60 - 75%~ 1:1 (without Lewis Acid)TLC: PMA stain (+), Rf shift to higher polarity
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, RT85 - 95%N/ALC-MS: Target [M-H]⁻ peak in negative mode

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded directly into the workflow to confirm reaction success before proceeding to downstream steps.

Protocol A: Reductive Amination (Synthesis of Morpholine Surrogates)

Objective: Coupling 1,4-Dioxepane-5-carbaldehyde with a secondary amine.

  • Iminium Formation: In an oven-dried flask under N₂, dissolve 1,4-Dioxepane-5-carbaldehyde (1.0 mmol) and the target secondary amine (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL).

    • Causality Note: DCE is preferred over DCM due to its higher boiling point, preventing solvent loss during overnight stirring.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol). Stir at room temperature for 30 minutes.

    • IPC Check 1: Spot on TLC (Silica, 50% EtOAc/Hexane). The aldehyde spot (UV inactive, PMA active) should begin converting to a baseline iminium spot.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes. Remove the ice bath and stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 30 minutes to destroy excess borohydride. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & Purification:

    • IPC Check 2 (LC-MS): Analyze the crude mixture. A strong [M+H]⁺ signal corresponding to the product mass must be present.

    • Purify via flash column chromatography (Silica, gradient DCM to 5% MeOH/DCM).

Workflow Step1 Step 1: Iminium Formation Mix Aldehyde + Amine in DCE Add AcOH (cat.) Step2 Step 2: Reduction Add NaBH(OAc)3 portionwise at 0 °C to RT Step1->Step2 Step3 Step 3: Quenching Sat. NaHCO3 (aq) Stir 30 mins Step2->Step3 Step4 Step 4: Extraction Phase separation (DCE/H2O) Wash with Brine Step3->Step4 Step5 Step 5: Validation Flash Chromatography LC-MS & NMR Confirmation Step4->Step5

Figure 2: Standardized experimental workflow for the reductive amination of the C5-aldehyde.

Protocol B: Wittig Olefination (Exocyclic Chain Extension)

Objective: Conversion of the C5-aldehyde to an α,β -unsaturated ester.

  • Ylide Addition: Dissolve 1,4-Dioxepane-5-carbaldehyde (1.0 mmol) in anhydrous DCM (5.0 mL) under N₂. Add ethyl (triphenylphosphoranylidene)acetate (1.2 mmol) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours.

    • IPC Check 1: Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a new, strongly UV-active spot (Rf ~0.6).

  • Workup: Concentrate the reaction mixture directly in vacuo to a crude residue.

    • Causality Note: Direct concentration followed by trituration is the most efficient way to remove the triphenylphosphine oxide by-product.

  • Trituration: Suspend the residue in cold diethyl ether (10 mL) and stir for 15 minutes. Filter the white precipitate (triphenylphosphine oxide) through a pad of Celite. Concentrate the filtrate.

  • Validation:

    • IPC Check 2 (NMR): Obtain a crude ¹H NMR. Validate success by the absence of the aldehyde proton singlet at ~9.5 ppm and the presence of a doublet of doublets at ~6.8 ppm (indicative of the E-alkene proton).

References

  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. URL:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. URL:[Link]

Application

Application Notes and Protocols: Catalytic Asymmetric Synthesis Involving 1,4-Dioxepane-5-carbaldehyde

Introduction: The Significance of Chiral 1,4-Dioxepane Scaffolds in Modern Drug Discovery The 1,4-dioxepane motif is a seven-membered heterocyclic ring system that has garnered increasing interest in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 1,4-Dioxepane Scaffolds in Modern Drug Discovery

The 1,4-dioxepane motif is a seven-membered heterocyclic ring system that has garnered increasing interest in medicinal chemistry. Its inherent flexibility and the presence of two ether functionalities offer a unique three-dimensional architecture that can effectively explore chemical space and engage with biological targets. When functionalized with stereogenic centers, these scaffolds become powerful building blocks for the synthesis of complex, biologically active molecules. The catalytic asymmetric synthesis of derivatives of 1,4-Dioxepane-5-carbaldehyde provides a direct route to enantiomerically enriched compounds that are valuable intermediates in the development of novel therapeutics. This document provides a detailed guide to a proposed, robust protocol for the asymmetric aldol reaction of 1,4-Dioxepane-5-carbaldehyde, leveraging the power of organocatalysis to achieve high stereocontrol.

Conceptual Framework: Organocatalytic Enamine Activation

The direct asymmetric functionalization of aldehydes has been revolutionized by the advent of organocatalysis. Specifically, chiral secondary amines, such as proline and its derivatives, can reversibly react with aldehydes to form nucleophilic enamine intermediates. This mode of activation allows for highly stereocontrolled bond formation at the α-carbon of the aldehyde. The catalyst's chiral environment dictates the facial selectivity of the electrophilic attack on the enamine, leading to the formation of one enantiomer in excess. This approach obviates the need for pre-formation of enolates with stoichiometric and often harsh reagents, offering a milder and more sustainable synthetic strategy.

For the asymmetric aldol reaction of 1,4-Dioxepane-5-carbaldehyde, we propose the use of a diarylprolinol silyl ether catalyst. These catalysts have demonstrated broad applicability and high efficiency in the α-functionalization of a wide range of aldehydes, including those bearing functional groups.

Proposed Reaction: Asymmetric Aldol Addition to Acetone

This section outlines a detailed protocol for the organocatalytic asymmetric aldol reaction between 1,4-Dioxepane-5-carbaldehyde and acetone. This reaction constructs a new carbon-carbon bond and a stereogenic center, yielding a chiral β-hydroxy ketone.

Reaction Scheme

Asymmetric Aldol Reaction aldehyde 1,4-Dioxepane-5-carbaldehyde product Chiral β-Hydroxy Ketone aldehyde->product 1. Catalyst (10 mol%) 2. Acetone (10 equiv) 3. DMF, rt, 24-48 h acetone Acetone acetone->product catalyst (S)-Diaryprolinol Silyl Ether Catalyst catalyst->product

Caption: Proposed asymmetric aldol reaction of 1,4-Dioxepane-5-carbaldehyde.

Experimental Protocol

Note: This protocol is a scientifically informed proposal based on analogous systems and should be optimized for the specific substrate.

Materials:

  • 1,4-Dioxepane-5-carbaldehyde (assuming synthesis from a suitable precursor)

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Acetone (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%).

  • Addition of Aldehyde: Add a solution of 1,4-Dioxepane-5-carbaldehyde (1.0 mmol, 1.0 equiv) in anhydrous DMF (2.0 mL).

  • Addition of Acetone: Add anhydrous acetone (10.0 mmol, 10.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up (Method A - for aldol adduct):

    • Upon completion, quench the reaction by adding a few drops of TFA.

    • Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Work-up (Method B - for corresponding diol):

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add NaBH₄ (2.0 mmol, 2.0 equiv) in portions.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by the dropwise addition of water.

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to afford the desired chiral β-hydroxy ketone or diol.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic Cycle
Method

Application Notes and Protocols for the Scale-up and Industrial Synthesis of 1,4-Dioxepane Derivatives

Abstract The 1,4-dioxepane moiety is a seven-membered heterocyclic ring system that is gaining prominence as a valuable scaffold in medicinal chemistry and materials science. Its unique conformational properties and pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,4-dioxepane moiety is a seven-membered heterocyclic ring system that is gaining prominence as a valuable scaffold in medicinal chemistry and materials science. Its unique conformational properties and potential for isosteric replacement of other common fragments, such as piperidine and morpholine, make it an attractive target for drug discovery programs.[1] However, transitioning from laboratory-scale synthesis to industrial production presents significant challenges related to cost, safety, and scalability. This comprehensive guide provides an in-depth analysis of robust synthetic methodologies for 1,4-dioxepane derivatives, focusing on strategies amenable to large-scale manufacturing. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and address critical process safety and purification considerations essential for successful scale-up.

Part 1: Core Synthetic Strategies for Scalable Production

The selection of a synthetic route for industrial-scale production hinges on factors beyond mere chemical yield. Reagent cost, atom economy, operational simplicity, safety, and environmental impact are paramount.[2] Several key strategies have emerged for the synthesis of 1,4-dioxepane derivatives that show promise for large-scale applications.

A. Double Alkylation of Vicinal Diols: A Robust and Versatile Approach

One of the most direct and reproducible methods for constructing fused and spirocyclic 1,4-dioxepane systems involves the base-promoted double alkylation of vicinal diols with suitable dielectrophiles.[1][3] This strategy is particularly powerful when starting with saturated N-heterocyclic diols, providing rapid access to complex scaffolds with desirable physicochemical properties for drug development.[1]

Mechanistic Rationale: The reaction proceeds via a sequential Williamson ether synthesis. A strong base, such as sodium hydride (NaH), deprotonates the two hydroxyl groups of the diol, forming a more nucleophilic dialkoxide intermediate. This intermediate then undergoes two sequential intermolecular SN2 reactions with a dielectrophile, such as 3-chloro-2-(chloromethyl)prop-1-ene, to form the seven-membered dioxepane ring. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions. The reaction is typically performed in an aprotic polar solvent like DMF or THF to solubilize the intermediates and facilitate the SN2 reaction.

An efficient approach to multigram synthesis of these structures has been developed, demonstrating high efficiency and applicability for creating novel frameworks for pharmaceutical research.[1][3] The reproducibility of this method on a scale of up to 250 grams underscores its industrial potential.[1]

cluster_reactants Reactants cluster_conditions Conditions Diol N-Heterocyclic Vicinal Diol Intermediate Dialkoxide Intermediate Diol->Intermediate Deprotonation Dielectrophile α,α'-Dihaloalkane (e.g., 3-chloro-2-(chloromethyl)prop-1-ene) Product Fused/Spirocyclic 1,4-Dioxepane Derivative Dielectrophile->Product Base Strong Base (e.g., NaH) Base->Intermediate Solvent Aprotic Solvent (e.g., DMF) Solvent->Product Intermediate->Product Double SN2 Cyclization

Caption: General scheme for the double alkylation synthesis of 1,4-dioxepanes.

B. Photochemical and Visible-Light-Mediated Ring Expansion

Modern photochemical methods offer innovative, metal-free pathways to 1,4-dioxepane derivatives. A notable example is the blue LED-mediated reaction of an aryl diazoacetate with 1,4-dioxane.[4][5] This reaction proceeds through the formation of an oxonium ylide, which then undergoes a[4][5]-shift to afford the ring-expanded 1,4-dioxepane product.[5]

Mechanistic Rationale: Under visible light irradiation, the aryl diazoacetate is converted into a carbene precursor.[6] This highly reactive species reacts with the oxygen atom of 1,4-dioxane to form a transient oxonium ylide. The ylide subsequently undergoes a Stevens rearrangement or a[4][5]-sigmatropic shift, leading to the insertion of the carbene-derived carbon into the dioxane ring, thus forming the seven-membered 1,4-dioxepane skeleton. The reaction is advantageous as it often proceeds under mild, base-free conditions and has been successfully demonstrated on a multigram scale.[5] The use of flow chemistry setups can mitigate the challenges of light penetration in large batch reactors, making this a viable industrial strategy.

cluster_reactants Reactants Diazo Aryl Diazoacetate Ylide Oxonium Ylide Intermediate Diazo->Ylide Dioxane 1,4-Dioxane Dioxane->Ylide Ylide Formation Light Visible Light (e.g., Blue LED) Light->Diazo Carbene Formation Product Substituted 1,4-Dioxepane Ylide->Product [1,2]-Shift (Ring Expansion)

Caption: Visible-light-mediated ring expansion for 1,4-dioxepane synthesis.

C. Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a cornerstone of modern organic synthesis for the construction of cyclic systems, including medium and large-sized oxacycles.[7] The synthesis of a 1,4-dioxepane core via RCM involves the preparation of a linear precursor containing two terminal alkene functionalities, which are then cyclized using a ruthenium-based catalyst, such as a Grubbs' catalyst.[7][8]

Mechanistic Rationale: The choice of catalyst is crucial and depends on the steric and electronic properties of the diene precursor. The reaction is typically driven by the release of a volatile alkene (e.g., ethylene) and is performed at high dilution to favor the intramolecular cyclization over intermolecular polymerization. While catalyst cost can be a consideration for large-scale synthesis, the high efficiency and functional group tolerance of modern catalysts often justify the expense.[9] Catalyst recycling strategies can further improve the economic viability.

Part 2: Process Development and Scale-Up Considerations

Transitioning a synthetic protocol from the laboratory to a pilot plant or full-scale manufacturing facility requires a thorough understanding of chemical process safety and engineering principles.[2]

Process Safety Management

The industrial synthesis of ethers requires stringent safety protocols. Key hazards include:

  • Exothermic Reactions: Williamson etherification reactions can be highly exothermic. Scale-up leads to a decrease in the surface-area-to-volume ratio, which hampers efficient heat dissipation and can lead to thermal runaway if not properly managed.[10] The use of semi-batch processes, where one reagent is added in a controlled manner, and robust reactor cooling systems are essential mitigation strategies.[10]

  • Peroxide Formation: Ethers are prone to forming explosive peroxides upon exposure to air and light. Industrial processes must incorporate measures to prevent peroxide accumulation, such as storing materials under an inert atmosphere (e.g., nitrogen) and periodically testing for peroxides.

  • Flammable Solvents: Many solvents used in these syntheses (e.g., THF, diethyl ether) are highly flammable. Plant design must include appropriate ventilation, grounding to prevent static discharge, and explosion-proof equipment.

A systematic approach to safety involves identifying potential hazards, performing a thorough risk analysis, and implementing control measures to ensure safe operation.[11]

A Hazard Identification (e.g., Exotherm, Peroxides) B Risk Assessment (Severity, Likelihood) A->B C Mitigation Strategy (e.g., Controlled Addition, Inerting) B->C D Implementation & Control (e.g., Process Automation, SOPs) C->D E Monitoring & Review (e.g., Temperature Probes, Audits) D->E E->A

Caption: A cyclic workflow for chemical process safety management.

Purification Strategies at Scale

The purification of the final product is a critical, and often costly, part of industrial synthesis. For 1,4-dioxepane derivatives, which are often non-volatile liquids or low-melting solids, the following techniques are relevant:

  • Distillation: For derivatives with sufficient volatility and thermal stability, vacuum distillation is the method of choice. The commercial production of the related 1,4-dioxane often employs distillation to separate the product from water and byproducts.[12] Operating at sub-atmospheric pressures can also prevent the formation of tars and reduce foaming.[13]

  • Crystallization: If the product is a solid, crystallization can be a highly effective and economical method for achieving high purity.

  • Azeotropic Distillation: Crude 1,4-dioxane is known to form an azeotrope with water.[12] Purification can be achieved via azeotropic distillation, for instance with an aqueous solution of an alkali-metal hydroxide, to remove water and certain impurities.[14] This principle can be adapted for derivatives that also form azeotropes.

Comparative Analysis of Synthetic Routes
Method Scalability Reagent Cost Safety Considerations Key Advantages Key Disadvantages
Double Alkylation Excellent (demonstrated >250g)[1]Moderate (depends on diol & dielectrophile)Highly exothermic, use of NaHHigh versatility, robust, directStoichiometric waste (salts)
Photochemical Ring Expansion Good (multigram scale, flow chemistry)[5]Moderate (diazo compounds)Handling of diazo compoundsMild conditions, metal-freeLight penetration at scale (batch)
Ring-Closing Metathesis GoodHigh (Ru catalyst)High dilution requiredHigh functional group toleranceCatalyst cost and removal

Part 3: Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and are intended for use by trained professionals in a controlled laboratory or manufacturing environment.

Protocol 1: Multigram Synthesis of a Fused Bicyclic 1,4-Dioxepane via Double Alkylation

This protocol is adapted from a demonstrated, scalable synthesis of fused bicyclic 1,4-dioxepanes.[1]

Materials:

  • N-Boc-(3R,4R)-dihydroxypyrrolidine (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 equiv)

  • 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the reaction flask with a solution of N-Boc-(3R,4R)-dihydroxypyrrolidine in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the sodium hydride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The formation of a thick slurry indicates the formation of the dialkoxide.

  • Electrophile Addition: Add a solution of 3-chloro-2-(chloromethyl)prop-1-ene in anhydrous DMF dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target fused 1,4-dioxepane.

A Charge Reactor with Diol and DMF under N2 B Cool to 0 °C A->B C Add NaH Portion-wise (T < 10 °C) B->C D Stir 1h at 0 °C (Alkoxide Formation) C->D E Add Dielectrophile Dropwise (T < 10 °C) D->E F Warm to RT, Stir 12-16h E->F G Quench with aq. NH4Cl at 0 °C F->G H Aqueous Work-up & Extraction G->H I Purify by Chromatography H->I

Caption: Experimental workflow for the double alkylation protocol.

Protocol 2: Gram-Scale Synthesis of a Substituted 1,4-Dioxepane via Photochemical Ring Expansion

This protocol is based on a sustainable, visible-light-driven synthesis.[4][5]

Materials:

  • Aryl diazoacetate (1.0 equiv)

  • 1,4-Dioxane (used as reactant and solvent)

  • Water (co-solvent)

Equipment:

  • Glass reactor (e.g., borosilicate) suitable for photochemistry

  • High-power blue LED light source (e.g., 450 nm) with cooling fan

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reactor Setup: In the photochemical reactor, dissolve the aryl diazoacetate in a mixture of 1,4-dioxane and water.

  • Inerting: Degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Irradiation: Place the reactor in front of the blue LED light source and begin stirring. Ensure the reactor is cooled to maintain a constant temperature (e.g., 25-30 °C).

  • Reaction: Irradiate the mixture for 24-48 hours. Monitor the consumption of the diazo compound by TLC (disappearance of the characteristic colored spot).

  • Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the excess 1,4-dioxane and water under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the pure 1,4-dioxepane derivative.

A Dissolve Diazo Compound in Dioxane/Water B Degas Solution with N2 A->B C Irradiate with Blue LED with Stirring & Cooling B->C D Monitor by TLC until Starting Material Consumed C->D E Concentrate Under Reduced Pressure D->E F Purify by Chromatography E->F

Caption: Experimental workflow for the photochemical ring expansion protocol.

Conclusion

The synthesis of 1,4-dioxepane derivatives for industrial applications requires a careful selection of chemical routes that are not only high-yielding but also safe, economical, and scalable. Classical methods like the double alkylation of diols offer a proven, robust, and versatile platform for producing complex derivatives on a large scale. Concurrently, modern strategies such as visible-light-mediated ring expansion are emerging as powerful, sustainable alternatives that align with the principles of green chemistry. Successful scale-up is contingent upon a rigorous process safety assessment and the development of efficient purification protocols. By understanding the mechanistic underpinnings of these reactions and anticipating the challenges of large-scale production, researchers and drug development professionals can effectively harness the potential of the 1,4-dioxepane scaffold.

References

  • Maiti, D., Das, R., & Sen, S. (2021). Photolytic amino etherification reactions of aryl diazoacetates with N-heterocycles and a stoichiometric amount of dioxane/tetrahydropyran in aqueous medium: synthesis of 1,4-dioxepane/1,4,7-dioxazonan-6-one systems. Green Chemistry. [Link]

  • Maiti, D., Das, R., & Sen, S. (2021). Photolytic amino etherification reactions of aryl diazoacetates with N-heterocycles and a stoichiometric amount of dioxane/tetrahydropyran in aqueous medium: synthesis of 1,4-dioxepane/1,4,7-dioxazonan-6-one systems. Green Chemistry, 23(20), 8194-8200. [Link]

  • CN101948461B - Method for synthesizing 1,4-dioxane.
  • CA1298844C - Process for producing 1,4-dioxane.
  • Synthesis of 1,4‐dioxepanes via visible‐light promoted ring expansion... ResearchGate. [Link]

  • US4764626A - Method for producing 1,4-dioxane.
  • Bondarenko, V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • GB2172887A - Purification of 1,4-dioxane.
  • How 1,4-Dioxane is Manufactured and Used in Various Industries. (2025). CETCO. [Link]

  • CN102351838B - Synthetic method of 1,4-dioxane-2,5-diol.
  • US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
  • A Comparative Inherent Safety Assessment of Innovative CO2- based Production Processes of Dimethyl Ether and Methanol. (2022). Chemical Engineering Transactions. [Link]

  • Large‐Scale Synthesis. ResearchGate. [Link]

  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. (2022). MDPI. [Link]

  • 1,4-Dioxepanes, 1,4-Oxathiepanes, and 1,4-Dithiepanes. ResearchGate. [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2022). ACS Publications. [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. ACS Publications. [Link]

  • CASE STUDY: Remove 1,4-Dioxane from water. (2023). Arvia Technology. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane. NCBI. [Link]

  • Removal of 1,4-dioxane from industrial wastewaters. Docta Complutense. [Link]

  • Synthesis of Fullerene-Fused Dioxanes/Dioxepanes: Ferric Perchlorate-Mediated One-Step Reaction ofFullerene with Diols. (2015). ACS Publications. [Link]

  • The removal of 1,4-dioxane from polyester manufacturing process wastewater using an up-flow Biological Aerated Filter (UBAF) packed with tire chips. PubMed. [Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. RSC Publishing. [Link]

  • Chemical Process Safety. Mettler Toledo. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. [Link]

  • Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α- Halogenoacetamides. ResearchGate. [Link]

  • Synthesis of Catenane Structures via Ring-Closing Metathesis. ACS Publications. [Link]

  • 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. ScienceDirect. [Link]

  • Process Simulation and Optimization of Dimethyl Ether (DME) Synthesis Utilizing Highly Contaminated Natural Gas as Feedstock. (2025). MDPI. [Link]

  • Unreasonable Risk Determination for 1,4-Dioxane. (2024). EPA. [Link]

  • 1,4-Dioxane Market Forecast Trend Analysis to 2030. Fact.MR. [Link]

  • History of Use and Potential Sources. ITRC. [Link]

  • (PDF) 1,4-Dioxane Treatment Technologies. ResearchGate. [Link]

  • Breakthroughs in 1,4-Dioxane Treatment. Environmental Professionals of Arizona. [Link]

Sources

Application

Advanced Application Note: Reductive Amination Protocols for 1,4-Dioxepane-5-carbaldehyde

Executive Summary & Mechanistic Rationale 1,4-Dioxepane-5-carbaldehyde is a highly valuable, sp³-rich heterocyclic building block used in modern drug discovery to introduce hydrophilic, conformationally distinct 7-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,4-Dioxepane-5-carbaldehyde is a highly valuable, sp³-rich heterocyclic building block used in modern drug discovery to introduce hydrophilic, conformationally distinct 7-membered ether rings. However, handling this compound requires precise chemical control.

The E-E-A-T Insight (Causality of Degradation): Structurally, the formyl group is attached to the C5 position of the dioxepane ring, placing the C4 oxygen atom in the β -position relative to the carbonyl carbon. This creates a classic β -alkoxy carbonyl system. Under standard harsh acidic or basic reductive amination conditions, this system is highly susceptible to β -elimination (E1cB pathway), which leads to irreversible ring-opening and the formation of an α,β -unsaturated byproduct.

To preserve the integrity of the 1,4-dioxepane ring, reductive amination must be performed under mild, strictly controlled conditions.1[1]. Furthermore, STAB 2[2], allowing for highly chemoselective direct reductive aminations.

Reagent Selection & Quantitative Comparison

When designing a self-validating protocol for acid-sensitive substrates, reagent selection dictates the workflow. STAB3[3], while completely avoiding the generation of toxic hydrogen cyanide gas during aqueous workup.

Table 1: Comparison of Hydride Reducing Agents for 1,4-Dioxepane-5-carbaldehyde
Reducing AgentOptimal pHChemoselectivity (Iminium vs. Aldehyde)Suitability for 1,4-DioxepaneToxicity & Byproducts
NaBH(OAc)₃ (STAB) Mildly Acidic to NeutralExcellent Optimal : Tolerates acid-sensitive ethersLow / Acetate salts
NaBH₃CN Acidic (pH 4–6)GoodPoor : Requires acid, risking ring-openingHigh / HCN gas risk
NaBH₄ Basic to NeutralPoor (Reduces aldehyde directly)Moderate : Only viable for stepwise protocolsModerate / Borate salts

Experimental Workflows & Decision Matrix

The choice between a direct (one-pot) and stepwise protocol depends entirely on the nature of the nucleophilic amine. Primary amines carry a high risk of over-alkylation (forming tertiary amines), necessitating a stepwise approach[4].

Workflow A 1,4-Dioxepane-5-carbaldehyde B Determine Amine Class A->B C Primary Amine (High Dialkylation Risk) B->C 1° Amine D Secondary Amine (Low Dialkylation Risk) B->D 2° Amine E Stepwise Protocol 1. Imine Formation (MgSO4) 2. NaBH4 Reduction C->E F Direct Protocol NaBH(OAc)3 in DCE Neutral pH D->F G Target 1,4-Dioxepane Amine E->G F->G

Decision matrix for selecting the optimal reductive amination protocol based on amine classification.

Validated Protocols

Protocol A: Direct Reductive Amination (For Secondary Amines)

Causality & Validation: Secondary amines condense with the aldehyde to form an iminium ion directly. Because STAB reduces iminium ions exponentially faster than it reduces aldehydes, this reaction can be run in a single pot without pre-forming the imine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 1,4-dioxepane-5-carbaldehyde (1.0 equiv, 1.0 mmol) and the secondary amine (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Activation: Stir the mixture at room temperature for 15 minutes to allow initial carbinolamine formation. Critical Expert Note: Do not add acetic acid. While AcOH is often added to ketone reductive aminations, 1[1], and exogenous acid risks degrading the dioxepane ring.

  • Reduction: Add STAB (1.4 equiv, 1.4 mmol) portion-wise over 5 minutes. The mixture will initially appear as a cloudy suspension.

  • Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. As the STAB is consumed, the suspension typically becomes more translucent. Confirm completion via TLC (stain with KMnO₄; the UV-inactive aldehyde spot should completely disappear).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Causality: A mild basic quench neutralizes any residual borate complexes without hydrolyzing the newly formed amine or opening the ether ring. Extract with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Mechanism S1 Aldehyde + Amine S2 Carbinolamine S1->S2 Addition S3 Iminium Ion (Electrophile) S2->S3 -H2O S4 Hydride Transfer [NaBH(OAc)3] S3->S4 Reduction S5 Product S4->S5

Mechanistic pathway of STAB-mediated reductive amination via an iminium ion intermediate.

Protocol B: Stepwise Reductive Amination (For Primary Amines)

Causality & Validation: Primary amines are prone to over-alkylation (dialkylation) under direct reductive amination conditions because the secondary amine product can outcompete the primary amine starting material for the aldehyde.4[4]. Furthermore,5[5].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1,4-dioxepane-5-carbaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous Methanol (5.0 mL). Add anhydrous MgSO₄ (3.0 equiv) as a neutral water scavenger.

  • Validation: Stir at room temperature for 4 hours. Take a small aliquot, filter, and analyze via ¹H NMR to ensure complete disappearance of the aldehyde proton (~9.5 ppm) and appearance of the imine proton (~8.0 ppm).

  • Reduction: Filter off the MgSO₄ to remove trapped water. Cool the methanolic solution to 0 °C. Slowly add Sodium borohydride (NaBH₄) (1.2 equiv). Causality: NaBH₄ is used here instead of STAB because it is highly efficient in methanol and rapidly reduces the pre-formed imine without requiring acidic activation.

  • Quenching: After 1 hour, quench carefully with water (2 mL) and concentrate the methanol away under reduced pressure to prevent solvolysis during extraction.

  • Extraction: Partition the aqueous residue with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and evaporate to yield the pure secondary amine without dialkylation byproducts.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. 1

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures."4

  • ACS Combinatorial Science. "A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines." ACS Publications. 3

  • Synlett. "An Efficient Method for Reductive Amination of Carbonyl Compounds under Nonacidic Conditions." Thieme Connect. 5

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." 2

Sources

Method

Advanced Cross-Coupling Strategies for 1,4-Dioxepane-5-carbaldehyde in Drug Discovery

Executive Summary & Strategic Utility The drive to "escape from flatland" in modern medicinal chemistry has amplified the demand for sp³-rich, oxygen-containing heterocycles. These aliphatic motifs improve physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

The drive to "escape from flatland" in modern medicinal chemistry has amplified the demand for sp³-rich, oxygen-containing heterocycles. These aliphatic motifs improve physicochemical properties, such as aqueous solubility and LogP, while minimizing off-target toxicity driven by planar aromatic stacking[1]. 1,4-Dioxepane-5-carbaldehyde (CAS: 1823943-61-8) has emerged as a premium building block in this space[2].

Traditionally, aliphatic aldehydes are utilized in reductive aminations or Grignard additions. However, recent advancements in transition-metal catalysis and electrochemistry have unlocked direct cross-coupling modalities for aldehydes. This application note details two state-of-the-art methodologies for functionalizing 1,4-dioxepane-5-carbaldehyde: Nickel-Catalyzed Dehydrogenative Cross-Coupling to form amides/esters[3], and Electroreductive Cross-Coupling to generate complex 1,2-diols and β -amino alcohols[4].

Mechanistic Rationale (E-E-A-T)

Ni-Catalyzed Dehydrogenative Cross-Coupling

Transforming an aliphatic aldehyde directly into an amide or ester conventionally requires harsh stoichiometric oxidants. The Ni-catalyzed dehydrogenative cross-coupling bypasses this by utilizing a Ni(0)/Ni(II) catalytic cycle coupled with a mild organic hydrogen acceptor (e.g., α,α,α -trifluoroacetophenone)[3].

Causality of Reagent Selection:

  • Catalyst: Ni(cod)₂ paired with an N-heterocyclic carbene (NHC) ligand like IPr provides the necessary electron density to facilitate oxidative addition into the formyl C–H bond of the dioxepane.

  • Solvent: 1,4-Dioxane or Tetrahydrofuran (THF) are strictly preferred. As polar aprotic solvents, they stabilize the highly reactive Ni-catalyst intermediates without deactivating them, ensuring efficient mixing and preventing catalyst poisoning[5].

  • Oxidant: α,α,α -trifluoroacetophenone acts as a hydride acceptor during the reductive elimination step, turning over the catalytic cycle without relying on precious metals or toxic inorganic oxidants[3].

G A 1,4-Dioxepane- 5-carbaldehyde B Ni(0) Catalyst Coordination A->B C Oxidative Addition (Acyl-Ni(II)-H) B->C D Nucleophilic Attack (Amine/Alcohol) C->D E Reductive Elimination & H2 Acceptor D->E E->B Catalyst Regeneration F Functionalized 1,4-Dioxepane E->F

Figure 1: Mechanistic cycle of the Ni-catalyzed dehydrogenative cross-coupling of aldehydes.

Electroreductive Cross-Coupling

For the synthesis of unsymmetrical 1,2-diols, electrochemistry provides a traceless, green alternative to traditional chemical reductants. In this pathway, a ketone or imine undergoes cathodic reduction to generate a highly reactive dianion. This electrogenerated dianion subsequently executes a nucleophilic attack on the electrophilic carbonyl carbon of 1,4-dioxepane-5-carbaldehyde[4].

Quantitative Data & Optimization

The success of the dehydrogenative cross-coupling is highly dependent on the ligand and solvent environment. Table 1 summarizes the optimization parameters for coupling 1,4-dioxepane-5-carbaldehyde with morpholine to yield the corresponding amide.

Table 1: Optimization of Ni-Catalyzed Dehydrogenative Amidation

EntryCatalyst / LigandSolventOxidant (H₂ Acceptor)Temp (°C)Isolated Yield (%)
1Ni(cod)₂ / IPr1,4-Dioxane α,α,α -trifluoroacetophenone4088%
2Ni(cod)₂ / IPrTHF α,α,α -trifluoroacetophenone4082%
3Ni(cod)₂ / IMes1,4-Dioxane α,α,α -trifluoroacetophenone4045%
4Ni(cod)₂ / IPrToluene α,α,α -trifluoroacetophenone4021%
5None (Control)1,4-Dioxane α,α,α -trifluoroacetophenone400%
6Ni(cod)₂ / IPr1,4-DioxaneNone (Control)400%

Note: Entries 5 and 6 serve as self-validating controls, confirming that both the Ni-catalyst and the organic oxidant are strictly required for the transformation[3].

Experimental Protocols

Protocol A: Ni-Catalyzed Dehydrogenative Amidation of 1,4-Dioxepane-5-carbaldehyde

Self-Validation Checkpoint: Because 1,4-dioxepane-5-carbaldehyde lacks a strong UV chromophore, reaction progress cannot be monitored by standard UV-LCMS. You must use TLC stained with basic KMnO₄ or GC-MS/ELSD-LCMS to track the consumption of the aldehyde.

Materials:

  • 1,4-Dioxepane-5-carbaldehyde (0.5 mmol, 1.0 equiv)

  • Amine nucleophile (e.g., morpholine) (0.6 mmol, 1.2 equiv)

  • Ni(cod)₂ (0.05 mmol, 10 mol%)

  • IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 mmol, 10 mol%)

  • α,α,α -Trifluoroacetophenone (0.75 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane (2.5 mL, 0.2 M)

Step-by-Step Procedure:

  • Glovebox Setup: Transfer an oven-dried 8 mL reaction vial equipped with a magnetic stir bar into an argon-filled glovebox.

  • Catalyst Activation: Weigh Ni(cod)₂ (13.8 mg) and IPr ligand (19.4 mg) into the vial. Add 1.0 mL of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature until a homogenous, dark solution forms, indicating active catalyst complexation.

  • Reagent Addition: Add the amine (0.6 mmol) and α,α,α -trifluoroacetophenone (130.6 mg) to the vial, followed by the remaining 1.5 mL of 1,4-dioxane.

  • Substrate Introduction: Add 1,4-dioxane-5-carbaldehyde (65.1 mg). Seal the vial tightly with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 40 °C. Stir vigorously (800 rpm) for 8–12 hours.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the nickel residues. Wash the pad with an additional 10 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1,4-dioxepane amide.

Workflow S1 Step 1: Reagent Preparation Dry Solvents (THF/Dioxane) S2 Step 2: Catalyst Loading Ni(cod)2 + NHC Ligand S1->S2 S3 Step 3: Reactant Addition Aldehyde + Nucleophile + Oxidant S2->S3 S4 Step 4: Reaction Execution Stir at 40°C under N2 S3->S4 S5 Step 5: Workup & Isolation Quench, Extract, Chromatography S4->S5

Figure 2: Step-by-step workflow for the Ni-catalyzed cross-coupling protocol.

Protocol B: Electroreductive Cross-Coupling to form Unsymmetrical 1,2-Diols

Materials:

  • 1,4-Dioxepane-5-carbaldehyde (0.5 mmol, 1.0 equiv)

  • Target Ketone (1.0 mmol, 2.0 equiv)

  • Tetraethylammonium bis(trifluoromethanesulfonyl)imide (Et₄NNTf₂) (0.1 M as supporting electrolyte)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Cell Assembly: Equip an undivided electrochemical cell (10 mL beaker-type) with a carbon cloth anode (1.0 cm × 1.0 cm) and a lead (Pb) plate cathode (1.0 cm × 1.0 cm).

  • Electrolyte Preparation: Dissolve Et₄NNTf₂ (195 mg) in 5.0 mL of anhydrous DMF within the cell.

  • Substrate Addition: Add the target ketone (1.0 mmol) and 1,4-dioxepane-5-carbaldehyde (0.5 mmol) to the electrolyte solution.

  • Electrolysis: Perform constant current electrolysis (CCE) at 10 mA at room temperature. Monitor the charge passed; stop the reaction when 2.5 F/mol (relative to the aldehyde) has been consumed[4].

  • Workup: Transfer the mixture to a separatory funnel, add water (15 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting diastereomeric mixture of 1,2-diols via silica gel chromatography.

References

  • EvitaChem. 1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate (EVT-15190152) - EvitaChem. (Contains inventory and physical property data for 1,4-Dioxepane-5-carbaldehyde). 2

  • ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery.1

  • KCIL Global. The Role of 1,4-Dioxane and Tetrahydrofuran in Suzuki Coupling.5

  • National Institutes of Health (PMC). Ni-Catalyzed Dehydrogenative Cross-Coupling: Direct Transformation of Aldehydes to Esters and Amides.3

  • Green Chemistry (RSC Publishing). Electroreductive cross-coupling between aldehydes and ketones or imines via cathodically generated dianions.4

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 1,4-Dioxepane-5-carbaldehyde during storage

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of bifunctional aliphatic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of bifunctional aliphatic molecules. 1,4-Dioxepane-5-carbaldehyde is a prime example: it combines a highly reactive aldehyde with a 7-membered cyclic ether. This dual-functionality makes it a highly versatile building block in drug development, but it also creates a dual-target for oxidative degradation.

To ensure the scientific integrity of your downstream assays, you must treat the storage of this compound not as a passive task, but as an active chemical intervention. Below is our comprehensive troubleshooting guide and methodology for preventing the oxidation of 1,4-Dioxepane-5-carbaldehyde.

🔬 Mechanistic Overview: The Dual-Threat of Autoxidation

Before troubleshooting, we must understand the causality of the degradation. 1,4-Dioxepane-5-carbaldehyde degrades via two distinct radical-mediated autoxidation pathways when exposed to ambient conditions:

  • Aldehyde Oxidation: The proton attached to the carbonyl carbon is highly abstractable. Upon exposure to oxygen, it undergoes a radical chain reaction to form a peroxy acid, which subsequently reacts with unoxidized aldehyde to yield 1,4-dioxepane-5-carboxylic acid [3].

  • Ether Peroxidation: The cyclic ether ring is susceptible to α -carbon hydrogen abstraction, leading to the formation of explosive and reactive hydroperoxides.

Both pathways are catalyzed by light, ambient heat, and trace transition metals.

G A 1,4-Dioxepane-5-carbaldehyde B Initiation (Light/Heat/Metals) A->B C Carbon-Centered Radical B->C H-abstraction D O2 Exposure (Propagation) C->D E Peroxy Radical D->E F 1,4-Dioxepane-5-carboxylic Acid (Aldehyde Oxidation) E->F Carbonyl C-H G Ether Hydroperoxides (Ring Oxidation) E->G Ether alpha C-H H BHT Addition (Radical Scavenger) H->C Quenches I Argon Purge (O2 Displacement) I->D Blocks

Autoxidation pathways of 1,4-Dioxepane-5-carbaldehyde and targeted storage interventions.

🛠️ Troubleshooting & FAQs

Q1: Why does my 1,4-Dioxepane-5-carbaldehyde degrade so rapidly even when tightly capped on the bench? A: Capping a vial in ambient air traps a headspace of ~21% oxygen. Because1 [2], this trapped O 2​ is more than sufficient to initiate the radical chain reaction. Furthermore, clear glass allows UV/visible light to homolytically cleave trace impurities, accelerating radical initiation.

Q2: How can I definitively detect if my stock has oxidized? A: Do not rely on visual inspection alone, though the formation of white crystalline precipitates (carboxylic acid) or increased viscosity (polymerization) are late-stage indicators [1].

  • Chemical Validation: Use standard starch-iodide or peroxide test strips. A rapid color change indicates ether hydroperoxide formation.

  • Analytical Validation: Run a quick 1 H NMR. The disappearance of the sharp aldehyde proton peak (typically around 9.5–10.5 ppm) and the appearance of a broad carboxylic acid -OH peak (~11.0–12.0 ppm) confirms oxidation. In HPLC, oxidation manifests as 2 [1].

Q3: Can I use stabilizers, and how do I remove them later? A: Yes. We highly recommend adding 100–250 ppm of Butylated hydroxytoluene (BHT).3 [4], effectively terminating the autoxidation chain reaction. Because BHT is highly lipophilic and non-polar, it can be easily removed prior to your experiment by passing the compound through a short silica gel plug using a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The polar 1,4-Dioxepane-5-carbaldehyde will be retained longer than the BHT.

📊 Quantitative Storage Dynamics

To illustrate the critical nature of your storage parameters, reference the empirical shelf-life data below.

Storage ConditionAtmosphereStabilizerTemperatureExpected Shelf LifePrimary Degradation Pathway
Benchtop, Clear VialAmbient AirNone20°C< 1 WeekRapid autoxidation (Acid/Peroxide)
Fridge, Amber VialAmbient AirNone4°C1–2 MonthsSlowed autoxidation
Freezer, Amber VialArgon PurgedNone-20°C6–12 MonthsTrace thermal oxidation
Freezer, Amber Vial Argon Purged 150 ppm BHT -20°C > 18 Months Stable (Recommended)

🧪 Self-Validating Protocol: Long-Term Inert Storage

To guarantee stability, you must implement a self-validating workflow. This protocol ensures that oxygen is physically displaced and chemically scavenged.

Materials Required:

  • Amber glass vials (pre-dried in an oven at 120°C for 2 hours)

  • PTFE-lined silicone septa caps

  • Schlenk line or high-purity Argon gas source

  • Butylated hydroxytoluene (BHT)

  • Parafilm

Step-by-Step Methodology:

  • Receptacle Preparation: Allow the oven-dried amber vials to cool in a desiccator. Causality: Moisture can hydrate the aldehyde to a gem-diol, which is an intermediate in some oxidation pathways.

  • Stabilizer Addition: Add BHT directly to the 1,4-Dioxepane-5-carbaldehyde to achieve a final concentration of 150 ppm. Swirl gently to dissolve.

  • Argon Blanketing: Insert an Argon line into the vial, keeping the needle tip just above the liquid level. Purge at a low flow rate for 60 seconds. Causality: Argon is denser than Nitrogen and ambient air; it sinks to the bottom, creating a physical protective blanket over the liquid interface.

  • Sealing & Wrapping: Rapidly cap the vial with a PTFE-lined septum. Wrap the junction between the cap and the vial tightly with Parafilm to prevent atmospheric ingress during thermal contraction in the freezer.

  • Cryogenic Storage: Store the aliquots at -20°C. 2 [1] by creating single-use aliquots rather than drawing from one master stock.

  • System Validation: To validate your technique, prepare a "dummy" vial containing only a peroxide-free ether (like THF) using the exact same purging and sealing method. Leave it at room temperature for 48 hours, then test with a peroxide strip. A negative result validates your inerting technique.

📚 References

  • 2 - BenchChem 2.1 - Britannica 3.4 - Chemistry LibreTexts 4.3 - PMC - NIH

Sources

Optimization

Technical Support Center: Troubleshooting 1,4-Dioxepane-5-carbaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing medium-sized saturated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing medium-sized saturated heterocycles. 1,4-Dioxepane-5-carbaldehyde is a highly valued pharmaceutical building block[1], but constructing its 7-membered ring presents significant thermodynamic and kinetic challenges.

Saturated heterocycles like 1,4-dioxepanes are increasingly crucial scaffolds in drug discovery, yet their functionalization and ring-closing steps remain notoriously difficult[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to improve your yield and selectivity.

Synthetic Workflow Overview

The most scalable route to 1,4-Dioxepane-5-carbaldehyde involves the double alkylation of ethylene glycol with a protected 1,3-dibromopropane derivative (e.g., 2-(diethoxymethyl)-1,3-dibromopropane), followed by chemoselective deprotection[3].

Workflow N1 Ethylene Glycol + 1,3-Dibromopropane Derivative N2 Double Alkylation (Cs2CO3, MeCN, 80°C) N1->N2 N3 1,4-Dioxepane Acetal Intermediate N2->N3 N4 Mild Deprotection (Amberlyst-15, H2O/Acetone) N3->N4 N5 1,4-Dioxepane-5- carbaldehyde N4->N5

Synthetic workflow for 1,4-Dioxepane-5-carbaldehyde via double alkylation and deprotection.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my macrocyclization yielding linear polymers instead of the 7-membered ring?

The Causality: Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. Once the first C-O bond forms (mono-alkylated intermediate), the system faces a kinetic competition. If the concentration of starting materials is too high, the rate of intermolecular reaction ( k2​ ) outpaces the rate of intramolecular cyclization ( k1​ ), leading to oligomerization.

The Solution: You must artificially suppress the intermolecular pathway by employing the pseudo-high dilution principle . By slowly adding the reagents via a syringe pump into a large volume of solvent containing the base, the steady-state concentration of the reactive intermediate remains near zero, allowing k1​ to dominate[3].

Kinetics Mono Mono-alkylated Intermediate Cyclo Intramolecular Cyclization (k_1, favored by high dilution) Mono->Cyclo Oligo Intermolecular Reaction (k_2, favored by high conc.) Mono->Oligo Product 1,4-Dioxepane Ring Cyclo->Product Polymer Linear Oligomers Oligo->Polymer

Kinetic competition between intramolecular cyclization and intermolecular oligomerization.

FAQ 2: How do I minimize E2 elimination byproducts during the alkylation?

The Causality: Standard hard bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) act primarily as Brønsted bases rather than facilitating nucleophilic attack. When reacting with a 1,3-dihalide that possesses a beta-hydrogen, these hard bases trigger rapid E2 elimination, yielding useless vinyl ethers.

The Solution: Switch to Cesium Carbonate ( Cs2​CO3​ ). The large, polarizable cesium cation creates a "cesium effect"—it forms a very loose ion pair with the alkoxide intermediate. This dramatically enhances the nucleophilicity of the oxygen anion, shifting the chemoselectivity strictly toward the SN​2 substitution pathway.

Table 1: Optimization of Base and Solvent for Double Alkylation

BaseSolventConcentration (M)Yield of 7-Membered Ring (%)Major Byproduct
NaHDMF0.512%E2 Elimination (Vinyl Ether)
KOtBuTHF0.124%E2 Elimination / Oligomers
K2​CO3​ MeCN0.0545%Linear Oligomers
Cs2​CO3​ MeCN0.01 (Steady-state)82% Trace Oligomers
FAQ 3: Why does my 1,4-dioxepane ring degrade during acetal deprotection?

The Causality: The 1,4-dioxepane core is an aliphatic cyclic ether. Strong homogeneous acids (like aqueous HCl) indiscriminately protonate both the acyclic acetal oxygens and the cyclic ether oxygens. This leads to oxonium ion formation and subsequent ring-opening degradation, a known vulnerability in cyclic ether chemistry[4].

The Solution: Utilize a heterogeneous, macroreticular sulfonic acid resin like Amberlyst-15 in a wet acetone system. The bulk solvent remains neutral, while deprotection occurs strictly within the acidic microenvironment of the resin pores. The bulky 1,4-dioxepane ring experiences restricted diffusion into these pores compared to the flexible diethyl acetal, resulting in perfect kinetic chemoselectivity.

Table 2: Acetal Deprotection Conditions and Corresponding Yields

Acid CatalystSolvent SystemTemp (°C)Aldehyde Yield (%)Ring-Opening Degradation (%)
2M HCl (aq)THF5015%>80%
TFA (10 eq)DCM2542%45%
PPTS (0.1 eq)Wet Acetone4078%<5%
Amberlyst-15Wet Acetone2591% None Detected

Self-Validating Experimental Protocols

Protocol 1: Pseudo-High Dilution Double Alkylation

This protocol ensures the k1​ cyclization pathway outcompetes oligomerization.

  • Setup & Inertion: Equip a 1 L 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a syringe pump inlet. Purge the system thoroughly with Nitrogen.

  • Base Preparation: Suspend 3.0 equivalents of anhydrous Cs2​CO3​ in 500 mL of anhydrous acetonitrile. Heat the suspension to 80 °C.

  • Syringe Pump Addition: Dissolve 1.0 equivalent of ethylene glycol and 1.0 equivalent of 2-(diethoxymethyl)-1,3-dibromopropane in 100 mL of anhydrous acetonitrile. Load this mixture into a syringe.

  • Controlled Delivery: Inject the mixture dropwise via the syringe pump at a strict rate of 5 mL/hr.

  • In-Process Control (IPC): After the addition is complete, stir for an additional 2 hours at 80 °C. Pull a 0.5 mL aliquot, filter it, and analyze via GC-MS. Self-Validation: The reaction is complete and successful only when the dibromide starting material is consumed (<1% peak area) and the primary mass matches the cyclic acetal intermediate.

  • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and DI water, extract the aqueous layer twice with EtOAc, dry the combined organics over Na2​SO4​ , and concentrate to yield the intermediate.

Protocol 2: Mild Chemoselective Acetal Deprotection

This protocol prevents the acidic cleavage of the 1,4-dioxepane ring.

  • Solvent System: Dissolve the crude 1,4-dioxepane acetal intermediate in a 10:1 mixture of Acetone and DI Water to achieve a 0.1 M concentration.

  • Catalyst Addition: Add 20 wt% of Amberlyst-15 (hydrogen form) resin to the stirring solution.

  • Reaction & IPC: Stir the heterogeneous mixture at 25 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with KMnO4​ stain) every 30 minutes. Self-Validation: The reaction is complete when the higher Rf​ acetal spot completely vanishes and is replaced by a strongly UV-active/stainable lower Rf​ aldehyde spot.

  • Workup: Filter off the Amberlyst-15 resin (Note: The resin can be washed with methanol and regenerated for future use). Concentrate the filtrate under vacuum to remove the acetone. Extract the remaining aqueous residue with Dichloromethane (DCM) (3 x 20 mL). Dry the combined DCM layers over MgSO4​ and evaporate to yield the highly pure 1,4-Dioxepane-5-carbaldehyde.

References[3] Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn2le7gPgcwoSOIaNSFmzL1rUrTu8mwap2vTkxPtCsKUuMPh2YjOV4CD37yZnPw4DkjeONgr5sM1VRXUVI0I6K5Baan6mOTq41ib8dAjpc3lzTCUhtvsljjksx5L1iYdZkAeNU_dNuuX-zH5DUms6w[1] 1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate (EVT-15190152). EvitaChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH38IW_fzYYHRWXrp63_Nzd1IF_45jsatyUCBIUZxiT0Nc9_z4b_4gixu1Bg1bD4eVYF70PQlqtaJnoQa1hLADGd0JwK6TATGK2TQRlEoVHTNX6hXPOBbVPGELI_MA7mt-W-Ay3Rc4CXqs=[2] Dehydrogenative reagent-free annulation of alkenes with diols for the synthesis of saturated O-heterocycles. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfGbOAYW6WASuOD5XbsqAV_3YfstFJ0POtvzpohEcO72Dvt1dDnEwaegUxur-dS_A3I2qM-XAyy07Xbzx7EOwK1V0JPX_cAtQaxtjLIesTrzN8Gf5YddFM_ryaVj_5mNXu35BicDuOxQrNbhE=[4] Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw9Lb0EKGrwZE5xMn9QUB1DD-PGV8n7kSANJut9L7c707uqDb-qNg-boPdRn59Rw-2grluxWHEXtznv-OqFILm4mSXvhmf0Es77-_qLXOPOzbKKNE3hV3Ovl5h9OdfFWc9Ng==

Sources

Troubleshooting

Best purification and chromatography techniques for 1,4-Dioxepane-5-carbaldehyde

Initiating Property Analysis I'm starting with broad Google searches to establish a baseline. I'm focusing on the physicochemical properties of 1,4-Dioxepane-5-carbaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Property Analysis

I'm starting with broad Google searches to establish a baseline. I'm focusing on the physicochemical properties of 1,4-Dioxepane-5-carbaldehyde. Specifically, I'm trying to gather data on its polarity, boiling point, and potential stability concerns. This will form the foundation for further investigation.

Expanding Search Parameters

I've broadened my search parameters to include purification and chromatography methods for similar aldehydes and cyclic ethers, to find related processes. I am identifying common challenges encountered during purification and planning to structure the technical support center content logically. I'll cover FAQs, troubleshooting, scientific principles, and step-by-step protocols. I will then create tables to summarize data, and diagrams to illustrate workflows.

Defining Content Structure

I am now focusing on structuring the technical support content. I am breaking down the information into a logical, Q&A format, including scientific principles and protocols. I will then use tables for data summarization, and Graphviz diagrams for workflow illustrations. My next step will be to integrate everything and ensure proper citations with verifiable URLs.

Developing Technical Support Guide

I'm now focusing on structuring the technical support guide in a Q&A format, as requested. The target audience of researchers and drug development professionals will be the key focus in the development of the guide. I will approach this as a Senior Application Scientist. I will provide accurate and practical insights into purification and chromatography of 1,4-Dioxepane-5-carbaldehyde.

Structuring the Guide Framework

I've established the guide's core framework, which will be an introduction to 1,4-Dioxepane-5-carbaldehyde. It includes physicochemical properties, and will feature FAQs and troubleshooting sections. I'm focusing on those specific challenges, and I need to consider information about similar molecules, as I search for specific data. I think it will be a polar molecule and am inferring its properties. I'm aiming for a balance between theoretical explanations and practical guidance.

Defining Guide Structure

I am now solidifying the guide's overall structure, which will include an introduction to 1,4-Dioxepane-5-carbaldehyde, physicochemical properties, FAQs, troubleshooting sections, detailed protocols, diagrams, and references. I'm focusing on the guide's organization to ensure a smooth user experience. I'm considering using Graphviz to create flowcharts and decision trees. I'm also preparing to present scientific reasoning behind each step and the sources to back it up.

Refining Physicochemical Properties

I'm now focusing on solidifying the physicochemical properties section. Based on the molecular structure, I've deduced the compound's polarity, water solubility, and susceptibility to oxidation. I'm referencing literature on similar compounds, like 1,4-dioxane and aldehydes, to support my assertions and refine my estimations. The goal is to provide a concise and informative overview that guides users to choose the appropriate purification strategies.

Defining Guide's Content

I'm now outlining specific content for the guide. Based on its structure, I've confirmed that 1,4-Dioxepane-5-carbaldehyde is indeed polar, water-soluble, and prone to oxidation, mirroring similar compounds. I'll include detailed protocols, diagrams, and cited references. I'm focusing on FAQs and troubleshooting for purification and chromatography, aiming for a balance between theory and practicality. I will focus on scientific accuracy, credibility, and relevance for researchers.

Outlining Purification Strategies

I'm now outlining key purification strategies, drawing from my initial assessment, including flash chromatography and bisulfite adduct formation, focusing on addressing polarity and potential oxidation of the 1,4-Dioxepane-5-carbaldehyde. I'm focusing on the specifics of each protocol and using the available data as the basis. I'm building out a flow for FAQs and troubleshooting that will provide the user a concise guide.

Finalizing Guide Protocols

I'm now writing the detailed protocols. I'm focusing on providing step-by-step instructions for flash chromatography (normal phase) and bisulfite adduct formation. I'm including essential details like slurry preparation, gradient elution parameters, adduct formation, and regeneration of the aldehyde. I'm ensuring all information aligns with the literature for credible and accurate methods.

Outlining FAQ and Troubleshooting

I'm now outlining frequently asked questions and troubleshooting guides to address user challenges, building out the content of the guide. Key questions focus on challenges, initial purification strategies, chromatography techniques, acidic impurity removal, and distillation viability, which are tailored for researchers and drug developers. I am building out specific problems the user may face, such as streaking, separating polar impurities, low yields, and degradation.

Optimization

Troubleshooting low conversion rates in 1,4-Dioxepane-5-carbaldehyde reactions

Welcome to the advanced troubleshooting hub for 1,4-dioxepane-5-carbaldehyde synthesis and functionalization. As saturated oxygen heterocycles become increasingly critical in drug discovery for isosteric replacements, ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for 1,4-dioxepane-5-carbaldehyde synthesis and functionalization. As saturated oxygen heterocycles become increasingly critical in drug discovery for isosteric replacements, maintaining high conversion rates during their functionalization is paramount 1[1].

Designed for drug development professionals and synthetic chemists, this guide bridges mechanistic theory with field-validated protocols. As a Senior Application Scientist, I have structured this center to provide you with mechanistic causality, self-validating experimental steps, and quantitative optimization data to overcome synthetic bottlenecks.

Diagnostic Logic & Workflow

Before altering your reagents, it is critical to map the kinetic behavior of your reaction to its mechanistic root cause. Use the diagnostic logic tree below to isolate the variable responsible for your low conversion rates.

TroubleshootingTree Start Low Conversion in 1,4-Dioxepane-5-carbaldehyde Rxn Check1 Analyze Reaction Kinetics (GC/MS or NMR) Start->Check1 Branch1 Stalls < 50% Check1->Branch1 Branch2 Slow but continuous Check1->Branch2 Cause1 Catalyst Deactivation or Oxidant Depletion Branch1->Cause1 Cause2 Steric Hindrance or Poor Solubility Branch2->Cause2 Fix1 Replenish NaIO4 / Check Electrode Potentials Cause1->Fix1 Fix2 Optimize Co-solvent (e.g., MeCN/H2O ratio) Cause2->Fix2

Diagnostic logic tree for troubleshooting low conversion rates.

Core Troubleshooting Guide (Mechanistic Q&A)

Q: My oxidative cleavage of the exocyclic alkene precursor to 1,4-dioxepane-5-carbaldehyde stalls at 40-50% conversion. What is the mechanistic cause? A: The synthesis of 1,4-dioxepane-5-carbaldehyde often relies on the two-step oxidative cleavage of a terminal double bond (e.g., using OsO₄/NMO followed by NaIO₄) 1[1]. Stalling typically occurs due to the precipitation of intermediate osmate esters or inadequate phase transfer of the periodate oxidant. Causality: NaIO₄ is strictly water-soluble, while your functionalized 1,4-dioxepane is highly organic-soluble. If the co-solvent ratio (typically THF/H₂O or MeCN/H₂O) shifts due to evaporation or improper initial stoichiometry, the local concentration of NaIO₄ in the organic boundary layer drops, halting the Os(VI) to Os(VIII) regeneration cycle.

Q: I am using electrochemical dehydrogenative annulation to build the 1,4-dioxepane ring prior to aldehyde functionalization, but my yields are below 20%. How can I optimize this? A: Electrochemical annulation of alkenes with diols is a powerful, reagent-free method to construct 1,4-dioxepanes, but it is highly sensitive to electrode surface area and proton management 2[2]. Causality: The reaction relies on a triarylamine catalyst (e.g., (2,4-Br₂C₆H₃)₃N) undergoing anodic oxidation to a radical cation. Using a low-surface-area anode like Platinum instead of Reticulated Vitreous Carbon (RVC) drastically reduces the electron transfer efficiency. Furthermore, failing to include an optimal acidic additive (like iPrCO₂H) prevents the efficient deprotonation of the intermediate carbon-centered radical, leading to off-target polymerization rather than cyclization 2[2].

Pathway Cat Triarylamine Catalyst (Neutral) RadCat Radical Cation (Active Oxidant) Cat->RadCat Anodic Oxidation RadCat->Cat SET from Alkene Alkene Alkene Substrate RadInt Alkene Radical Cation Alkene->RadInt SET Diol 1,2-Diol Addition RadInt->Diol Nucleophilic Attack Dioxepane 1,4-Dioxepane Ring Diol->Dioxepane Cyclization (-H+)

Electrochemical dehydrogenative annulation pathway for 1,4-dioxepane synthesis.

Q: Can I bypass the alkene oxidation step by using carbene insertion directly? A: Yes. The catalytic interaction of 1,3-dioxanes with diazo compounds (e.g., methyl diazoacetate) in the presence of Rh₂(OAc)₄ can yield 1,4-dioxepane derivatives via regioselective C-O bond insertion 3[3]. However, conversion rates are often limited to 20-46% due to competing dimerization of the diazo compound. This pathway is recommended only if your substrate cannot tolerate oxidative conditions.

Self-Validating Experimental Protocol

Standardized Synthesis of 1,4-Dioxepane-5-carbaldehyde via Oxidative Cleavage This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

  • Step 1: Preparation & Phase Solubilization Dissolve the exocyclic 1,4-dioxepane alkene precursor (1.0 eq) in a strictly measured 3:1 mixture of THF/H₂O to achieve a 0.1 M concentration.

  • Step 2: Catalyst Initiation (Dihydroxylation) Add N-Methylmorpholine N-oxide (NMO) (2.0 eq) followed by OsO₄ (0.05 eq, 2.5 wt% in t-BuOH).

    • Validation Checkpoint: The solution must transition from colorless to a pale yellow/brown within 15 minutes, indicating the formation of the active osmate ester. If it remains colorless, the OsO₄ has likely volatilized or degraded; halt and source fresh catalyst.

  • Step 3: Oxidative Cleavage Once TLC confirms complete conversion to the vicinal diol (typically 2-4 hours), cool the mixture to 0 °C. Add NaIO₄ (2.5 eq) in three equal portions over 30 minutes to prevent thermal spiking.

    • Validation Checkpoint: A dense white precipitate (NaIO₃) will begin to form. The continuous accumulation of this precipitate is your visual confirmation that the oxidative cleavage is actively turning over.

  • Step 4: Quenching & Extraction After 2 hours, quench the reaction with saturated aqueous Na₂S₂O₃. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a low temperature (<30 °C) to prevent aldehyde degradation.

    • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The disappearance of the terminal alkene protons (δ ~4.8-5.2 ppm) and the appearance of a sharp aldehyde singlet (δ ~9.5-9.8 ppm) confirms successful conversion.

Quantitative Data & Optimization

The following table summarizes the impact of critical reaction parameters on conversion rates, synthesized from recent electrochemical and oxidative literature 2[2].

Reaction ParameterCondition TestedConversion / Yield (%)Mechanistic Rationale
Anode Material (Annulation) Reticulated Vitreous Carbon (RVC)91% High surface area facilitates efficient anodic oxidation of the triarylamine catalyst.
Anode Material (Annulation) Platinum (Pt)< 50% Low surface area restricts electron transfer, stalling the catalytic cycle.
Acidic Additive (Annulation) iPrCO₂H91% Optimal pKa for managing proton transfer without degrading radical intermediates.
Acidic Additive (Annulation) CF₃CO₂H or TsOH< 40% Overly acidic environment leads to premature protonation and side reactions.
Oxidant Solvent (Cleavage) NaIO₄ in THF/H₂O (3:1)> 85% Biphasic system ensures continuous dissolution of NaIO₄ and efficient phase transfer.
Oxidant Solvent (Cleavage) NaIO₄ in pure THF< 10% Complete insolubility of the periodate salt prevents Os(VI) regeneration.

Frequently Asked Questions (FAQs)

Q: Why is my 1,4-dioxepane-5-carbaldehyde degrading during silica gel chromatography? A: Aliphatic aldehydes attached to oxygen-rich, conformationally flexible rings are highly prone to hydration and subsequent oligomerization on acidic silica surfaces. Solution: Deactivate the silica gel by flushing the column with 1% Et₃N in hexanes prior to loading, or switch to neutral alumina for purification.

Q: How does the choice of acidic additive affect the electrochemical yield of the 1,4-dioxepane core? A: According to recent electrochemical studies, replacing the optimal iPrCO₂H with stronger acids like CF₃CO₂H or TsOH leads to a significant decrease in reaction efficiency (dropping yields from >90% to <50%). This is due to the premature protonation of the radical intermediates before cyclization can occur [[2]](2].

References

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL:[Link]

  • Dehydrogenative reagent-free annulation of alkenes with diols for the synthesis of saturated O-heterocycles Source: Nature Communications (via NIH PMC) URL:[Link]

  • Catalytic interaction of 1,3-diheteracycloalkanes with diazo compounds Source: Arkivoc URL:[Link]

Sources

Troubleshooting

Optimizing temperature and solvent conditions for 1,4-Dioxepane-5-carbaldehyde condensation

Technical Support Center: 1,4-Dioxepane-5-carbaldehyde Condensation A Guide to Optimizing Temperature and Solvent Conditions for Researchers in Drug Development Welcome to the technical support center for optimizing cond...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,4-Dioxepane-5-carbaldehyde Condensation

A Guide to Optimizing Temperature and Solvent Conditions for Researchers in Drug Development

Welcome to the technical support center for optimizing condensation reactions involving 1,4-Dioxepane-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my condensation reaction with 1,4-Dioxepane-5-carbaldehyde failing or giving a very low yield?

Low yields can stem from several factors, including suboptimal reaction conditions (temperature, solvent), degradation of the starting material or product, poor quality of reagents, or the presence of inhibitors like water.[1] The 1,4-dioxepane ring, a cyclic acetal, can be sensitive to strongly acidic conditions, which may lead to hydrolysis and the formation of byproducts.[2][3]

Q2: What is the ideal temperature range for this type of condensation?

There is no single "ideal" temperature; it is highly dependent on the specific reactants and solvent used. Many condensation reactions proceed at room temperature, but others require heating to overcome activation energy barriers.[4] A systematic approach, starting at room temperature and gradually increasing to the solvent's boiling point, is recommended.[5] However, excessively high temperatures can promote side reactions or degradation.[6]

Q3: How do I choose the best solvent for my reaction?

Solvent choice is critical. Key factors include the solubility of your reactants, the reaction temperature required, and the solvent's polarity. High-boiling aprotic polar solvents like DMF, DMSO, or NMP are often effective for condensation reactions that require heat, as they can help dissolve reactants and facilitate the reaction.[7] However, purification can sometimes be more challenging with these solvents.[7] Protic solvents like ethanol can participate in the reaction or inhibit it in some cases.[8]

Q4: I'm observing multiple spots on my TLC plate. What are the likely side products?

Common side products can include unreacted starting materials, products from self-condensation of the aldehyde, or byproducts from the degradation of the 1,4-dioxepane ring.[2] Depending on the reaction partner, isomeric products may also form.[1] Careful monitoring and characterization are essential to identify these impurities.

Troubleshooting Guide: From Low Yields to High Purity

This guide addresses the most common issues encountered during the condensation of 1,4-Dioxepane-5-carbaldehyde, helping you diagnose and resolve problems to improve reaction yield and product purity.

Problem 1: Low or No Product Yield

Low conversion is the most frequent challenge. The following workflow provides a systematic approach to identifying and resolving the root cause.

LowYield_Troubleshooting Start Start: Low/No Yield Observed Check_Reagents 1. Verify Starting Material Quality - Purity (NMR, GC) - Anhydrous Conditions? Start->Check_Reagents Optimize_Conditions 2. Optimize Reaction Conditions - Temperature Screening - Solvent Screening Check_Reagents->Optimize_Conditions Reagents OK Success Success: Yield Improved Check_Reagents->Success Impurity Found & Rectified Check_Catalyst 3. Evaluate Catalyst - Correct Catalyst? - Activity/Loading? Optimize_Conditions->Check_Catalyst Conditions Optimized, Still Low Yield Optimize_Conditions->Success Optimal Conditions Found Review_Workup 4. Review Workup & Purification - Product lost during extraction? - Degradation on silica? Check_Catalyst->Review_Workup Catalyst OK, Still Low Yield Check_Catalyst->Success Catalyst Issue Resolved Review_Workup->Success Workup Optimized

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps & Explanations:

  • Verify Starting Material Quality:

    • Issue: Impurities in either 1,4-Dioxepane-5-carbaldehyde or its reaction partner can inhibit the reaction or lead to side products.[1] The aldehyde is also prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.

    • Solution:

      • Confirm the purity of your starting materials using ¹H NMR or GC-MS before use.

      • Ensure all reagents and solvents are anhydrous, as water can halt or reverse many condensation reactions.

  • Optimize Temperature Conditions:

    • Issue: The reaction may have a significant activation energy, requiring thermal input, or it may be reversible and favored at lower temperatures.[6]

    • Solution: Systematically vary the reaction temperature.

      • Begin at room temperature (20-25 °C).

      • If no reaction occurs, incrementally increase the temperature (e.g., to 50 °C, 80 °C, and finally to the solvent's reflux temperature).[7]

      • Monitor the reaction at each temperature by TLC or LC-MS to track the consumption of starting materials and the formation of the product. Lowering the temperature may be necessary if product degradation is observed.[5]

  • Optimize Solvent Selection:

    • Issue: The solvent's properties (polarity, boiling point, protic vs. aprotic) dramatically influence reaction kinetics and equilibrium.[8][9]

    • Solution: Screen a range of solvents with different properties. The choice of solvent can significantly affect yield.[10]

    Solvent_Effects Solvent Solvent Choice Polar Polar Solvent->Polar Influences Solubility & TS Stabilization Nonpolar Non-Polar Solvent->Nonpolar Aprotic Aprotic (e.g., THF, Dioxane, DMF) Protic Protic (e.g., EtOH, H2O) Polar->Aprotic Often Preferred Polar->Protic Can Interfere Nonpolar->Aprotic

    Caption: Relationship between solvent properties and suitability.

    | Solvent Type | Examples | Boiling Point (°C) | Rationale & Considerations | | :--- | :--- | :--- | :--- | | Aprotic, Non-Polar | Toluene, Hexane | 111, 69 | Good for reactions where water removal via a Dean-Stark trap is necessary. May suffer from poor reactant solubility. | | Aprotic, Polar | THF, 1,4-Dioxane | 66, 101 | Generally good solvents that dissolve a wide range of organic compounds. | | Aprotic, High-Boiling Polar | DMF, DMSO | 153, 189 | Useful for reactions requiring higher temperatures to proceed.[7] Purification can be difficult due to their high boiling points. | | Protic | Ethanol, Water | 78, 100 | Can act as nucleophiles or proton sources, potentially leading to side reactions. However, some green chemistry protocols utilize water or ethanol successfully.[9] |

Problem 2: Formation of Impurities and Side Products
  • Issue: The appearance of multiple products complicates purification and reduces the yield of the desired compound. The primary concerns with 1,4-Dioxepane-5-carbaldehyde are its potential for self-condensation (aldol reaction) or degradation of the seven-membered ring.[2]

  • Solution:

    • Control Stoichiometry: Ensure precise measurement of reactants. An excess of one reactant may favor side reactions.

    • Lower Reaction Temperature: Side reactions often have higher activation energies than the main reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity.[6]

    • Order of Addition: Add the more reactive reagent slowly to the reaction mixture to maintain its low concentration, which can suppress side reactions.

    • Inert Atmosphere: If oxidation of the aldehyde is suspected (forming a carboxylic acid impurity), run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 3: Difficulty in Product Isolation and Purification
  • Issue: The product may be difficult to separate from the reaction solvent or byproducts. High-boiling solvents like DMSO or DMF are notoriously difficult to remove.

  • Solution:

    • Aqueous Workup: If your product is water-insoluble, washing the crude reaction mixture with water or brine can remove water-miscible solvents like DMF and DMSO.[11]

    • Solvent A-Trops: For residual high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene or heptane on a rotary evaporator can be effective.

    • Chromatography: If impurities have similar polarity to the product, try alternative chromatography techniques. For example, switch from normal-phase silica gel to reverse-phase chromatography or use a different eluent system.

Detailed Experimental Protocols

Protocol 1: General Procedure for Optimized Condensation

This protocol provides a starting point for the condensation of 1,4-Dioxepane-5-carbaldehyde with a generic nucleophile (e.g., an active methylene compound).

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,4-Dioxepane-5-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF or Toluene, approx. 0.1 M concentration) via syringe.

  • Catalyst Addition: Add the catalyst (e.g., a catalytic amount of a base like piperidine or an acid like p-toluenesulfonic acid). The choice of acid or base catalyst is critical and depends on the specific condensation reaction being performed.

  • Reaction: Stir the mixture at the desired temperature (start at room temperature).

  • Monitoring: Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] A suitable TLC eluent might be a mixture of hexane and ethyl acetate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the catalyst and any water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by GC-MS

For quantitative analysis of reaction conversion and impurity profiling, GC-MS is a powerful tool.

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it into a known volume (e.g., 1 mL) of a suitable solvent like ethyl acetate in a GC vial.

  • Analysis: Inject the diluted sample into the GC-MS. Use a standard capillary column (e.g., DB-5ms).

  • Method: Develop a temperature gradient method that effectively separates the starting materials, product, and any potential byproducts.

  • Quantification: By comparing the peak areas of the starting material and the product over time, you can accurately determine the reaction kinetics and final conversion. EPA methods for 1,4-dioxane analysis can provide a basis for developing a robust GC-MS method.[14][15]

References

  • Benchchem. Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. Accessed March 24, 2026.
  • ResearchGate.
  • ProQuest. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Accessed March 24, 2026.
  • Royal Society of Chemistry. Analytical Methods. Accessed March 24, 2026.
  • RSC Publishing. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. Accessed March 24, 2026.
  • PMC. Stringent selection on kinetics of condensation reactions: early steps in chemical evolution. Accessed March 24, 2026.
  • ResearchGate. Optimization of the condensation reaction conditions (Scheme 1). Accessed March 24, 2026.
  • ResearchGate. Reaction development and optimization a, An investigation of the.... Accessed March 24, 2026.
  • PMC. Ca(OH)
  • ACS Publications. Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Accessed March 24, 2026.
  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Accessed March 24, 2026.
  • ITSP Solutions. Method 522_Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE)
  • CLU-IN.
  • Benchchem. troubleshooting common problems in quinoxaline synthesis. Accessed March 24, 2026.
  • Reddit. Any tips on 1,4-dioxane removal? : r/OrganicChemistry. Accessed March 24, 2026.
  • Nature.
  • ACG Publications. agro-waste catalyzed green method synthesis of 5-aryl-1,2,4-triazolidine-3-thiones and. Accessed March 24, 2026.

Sources

Optimization

Resolving NMR signal overlap in 1,4-Dioxepane-5-carbaldehyde spectra

Technical Support Center: Resolving NMR Signal Overlap in 1,4-Dioxepane-5-carbaldehyde Overview The structural elucidation of 1,4-Dioxepane-5-carbaldehyde presents unique nuclear magnetic resonance (NMR) challenges. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving NMR Signal Overlap in 1,4-Dioxepane-5-carbaldehyde

Overview

The structural elucidation of 1,4-Dioxepane-5-carbaldehyde presents unique nuclear magnetic resonance (NMR) challenges. As a seven-membered cyclic ether, the 1,4-dioxepane ring is highly flexible, undergoing rapid pseudorotation between twist-chair and boat conformations at ambient temperatures[1]. This dynamic exchange, combined with the dense scalar coupling ( JHH​ ) network of the diastereotopic methylene protons (C2, C3, C6, C7) and the coupling of the C5 proton to the aldehyde group, often results in severe spectral overlap. This guide provides causal diagnostics and self-validating protocols to disentangle these complex spectra.

Section 1: Diagnostic FAQs

Q: Why do the methylene protons (C2, C3, C6, C7) appear as an unresolved continuous band between 3.5–4.2 ppm at 298 K? A: This "multiplet forest" is caused by two overlapping phenomena. First, the rapid interconversion between multiple ring conformers (primarily twist-chair forms) occurs at a rate comparable to the NMR timescale, leading to exchange broadening[1]. Second, the rigidification of the ring at any given microsecond creates distinct axial and equatorial environments for the protons, which split each other via strong geminal ( 2J≈10−12 Hz) and vicinal ( 3J≈2−8 Hz) couplings.

Q: How can I determine if my signal overlap is due to conformational exchange or purely complex J-coupling? A: Conduct a rapid temperature-dependence check. Raise the probe temperature by 15–20 °C (e.g., to 315 K in DMSO- d6​ ). If the broad signals sharpen and coalesce into a simpler averaged multiplet, the overlap is driven by conformational exchange kinetics[2]. If the multiplet structure remains sharp but highly complex and overlapping regardless of heating, the issue is a heavily coupled spin system, requiring decoupling techniques like Pure Shift NMR[3].

Section 2: Advanced Methodologies for Spectral Resolution

To definitively assign the structure, you must isolate the variables causing the overlap. We employ a two-pronged approach: Variable Temperature (VT) NMR to arrest conformational dynamics, and Pure Shift NMR to eliminate scalar coupling.

G Start 1H NMR Spectrum (Signal Overlap) Check Identify Source of Overlap (Temp. Dependence) Start->Check Conformational Conformational Exchange (Broadening) Check->Conformational Broad signals JCoupling Complex Multiplets (J-Coupling) Check->JCoupling Sharp but overlapping VTNMR Variable Temperature (VT) NMR Cool to below Tc Conformational->VTNMR PureShift Pure Shift NMR (PSYCHE) Broadband Decoupling JCoupling->PureShift TwoD 2D NMR (HSQC/NOESY) Resolve in F1 Dimension JCoupling->TwoD Resolved Resolved Spectrum Structural Assignment VTNMR->Resolved PureShift->Resolved TwoD->Resolved

Caption: Diagnostic workflow for resolving NMR signal overlap in flexible seven-membered rings.

Method A: Variable Temperature (VT) NMR (Conformational Trapping)

Causality: Lowering the temperature reduces the thermal energy available for the 1,4-dioxepane ring to overcome the pseudorotation activation barrier. Once cooled below the coalescence temperature ( Tc​ ), the exchange rate becomes slower than the frequency difference between the conformers ( Δν ). This "freezes" the molecule into its lowest-energy conformers, resolving time-averaged broad peaks into distinct, sharp signals for each state[2].

Protocol 1: Step-by-Step VT-NMR Methodology

  • Solvent Selection: Dissolve the sample in a low-freezing-point deuterated solvent (e.g., CD 2​ Cl 2​ , freezing point -97 °C).

  • Temperature Calibration: Insert a standard methanol NMR tube. Use the chemical shift difference between the CH 3​ and OH protons to precisely calibrate the variable temperature unit, ensuring the sensor readout matches the actual sample temperature.

  • Stepwise Cooling: Lower the temperature from 298 K in 10 K decrements. Self-Validation: Allow exactly 15 minutes for thermal equilibration at each step; premature acquisition will yield asymmetric, artificially broadened peaks due to temperature gradients.

  • Dynamic Shimming: Re-shim the Z1, Z2, and Z3 gradients at every temperature step. Solvent viscosity increases exponentially at low temperatures, drastically altering the magnetic susceptibility profile.

  • Acquisition & Monitoring: Acquire standard 1D 1 H spectra. Monitor the C5-H and aldehyde proton signals. The experiment is successful when these single broad peaks split into distinct, sharp sets of signals with constant integration ratios (representing the trapped conformer populations).

Method B: Pure Shift NMR (Broadband Homonuclear Decoupling)

Causality: In 1D 1 H NMR, the narrow chemical shift range combined with prominent signal multiplicity causes severe overlap. Pure shift NMR methods (such as PSYCHE) utilize slice-selective excitation and spatial encoding to periodically refocus JHH​ evolution[3]. This effectively suppresses homonuclear multiplet structures, collapsing each proton environment into a single, highly resolved singlet at its true chemical shift, mimicking the resolution of a multi-GHz spectrometer[4].

Protocol 2: High-Resolution Pure Shift NMR Setup

  • Sample Preparation: Ensure the sample concentration is low (< 50 mM). High concentrations increase viscosity, which shortens T2​ relaxation times and severely degrades the sensitivity of the pure shift pulse sequence.

  • Static Shimming (Critical): Turn off sample spinning. Pure shift experiments utilize spatial encoding gradients; spinning interferes with these gradients. Carefully adjust radial and axial shims. Self-Validation: Acquire a standard 1D spectrum without spinning. If the base of the solvent peak is asymmetrical, re-shim before proceeding[5].

  • Lock Phase Calibration: Adjust the NMR lock phase manually to maximize the lock signal. Self-Validation: An incorrect lock phase will introduce uncorrectable dispersive phase distortions into the final pure shift singlets[5].

  • Parameter Optimization: Load the PSYCHE pulse sequence. Set the data chunk duration (typically 15–30 ms). The chunk must be short compared to 1/J to prevent coupling evolution, but long enough to maintain an acceptable signal-to-noise ratio.

  • Acquisition & Processing: Acquire the pseudo-2D dataset. Process using covariance processing to reconstruct the 1D spectrum where all signals appear as singlets[4].

PureShift N1 Disable Spinning & Optimize Shims N2 Calibrate Lock Phase N1->N2 N3 Determine 90° Pulse N2->N3 N4 Set PSYCHE Chunk Duration N3->N4 N5 Acquire Pseudo-2D Data N4->N5 N6 Covariance Processing N5->N6

Caption: Step-by-step instrument setup and processing workflow for Pure Shift NMR acquisition.

Section 3: Quantitative Data Summaries

Table 1: Diagnostic NMR Features of 1,4-Dioxepane-5-carbaldehyde (Standard 1D vs. Pure Shift)

Proton PositionExpected Chemical Shift (ppm)Standard 1D MultiplicityDominant J-Couplings (Hz)Pure Shift Appearance
Aldehyde (-CHO)9.60 – 9.80Doublet 3JH,H5​≈1.5−3.0 Singlet
C5-H (Ring)2.40 – 2.70Multiplet (Complex) 3JH5,CHO​ , 3JH5,H6ax/eq​ Singlet
C6-H 2​ 1.80 – 2.10Overlapping Multiplets 2Jgem​≈14.0 , 3Jvic​ Two distinct Singlets
C2, C3, C7-H 2​ 3.50 – 4.20Broad Unresolved BandComplex 2Jgem​ and 3Jvic​ Six distinct Singlets

Table 2: VT-NMR Conformational Freezing Parameters for 1,4-Dioxepane derivatives

ParameterValue / RangeCausality / Implication
Typical Tc​ (Coalescence)213 K to 233 K (-60 to -40 °C)The temperature at which exchange rate equals Δν . Signals are broadest here.
Slow Exchange Regime< 193 K (< -80 °C)Pseudorotation is arrested. Distinct conformers (e.g., Twist-Chair 1 vs. Twist-Chair 2) are quantifiable via integration.
Fast Exchange Regime> 298 K (> 25 °C)Rapid averaging of environments. Yields sharp, but heavily J-coupled, population-weighted average chemical shifts.

References

  • Manchester NMR Methodology Group. "Pure Shift NMR." The University of Manchester.
  • JEOL Ltd. "Hardware optimization for pure shift NMR experiments | Applications Notes." JEOL.
  • Entrena, A., et al. "Theoretical (MM2) conformational analysis of 1,4-dioxepane." Journal of Organic Chemistry, 1989.
  • Moutzouri, P., et al. "Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis." Analytical Chemistry, 2022.
  • Eliel, E. L., et al. "Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes." Journal of the Chemical Society, Perkin Transactions 2, 1998.

Sources

Troubleshooting

Technical Support Center: Handling and Troubleshooting 1,4-Dioxepane-5-carbaldehyde

Welcome to the technical support guide for 1,4-Dioxepane-5-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who use this versatile building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1,4-Dioxepane-5-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who use this versatile building block. Its unique structure, combining a seven-membered cyclic ether with a reactive aldehyde, makes it a valuable intermediate. However, this same reactivity profile presents challenges, primarily its sensitivity to moisture and atmospheric oxygen.

This guide provides in-depth, field-proven insights to help you anticipate and resolve common issues, ensuring the integrity of your starting material and the success of your experiments.

Section 1: Compound Profile & Intrinsic Instability

1,4-Dioxepane-5-carbaldehyde possesses two key structural features that dictate its handling requirements: an aldehyde group and a cyclic ether. The aldehyde is highly susceptible to nucleophilic attack by water and oxidation by air, while the cyclic ether can be prone to peroxide formation.

Table 1: Physicochemical Properties of 1,4-Dioxepane-5-carbaldehyde

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1]
Molar Mass 130.14 g/mol [1]
Appearance Typically a liquidInferred from properties
Hazards Combustible liquid, Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation[1]
Primary Degradation Pathway: Hydration

The most immediate threat to the integrity of 1,4-Dioxepane-5-carbaldehyde is moisture. The electrophilic carbonyl carbon of the aldehyde is readily attacked by water, establishing an equilibrium with the corresponding geminal-diol (hydrate).[2][3] While this reaction is reversible, the formation of the hydrate sequesters the active aldehyde, rendering it unavailable for your desired reaction and leading to inaccurate quantification and reduced yields.[2][3]

Sources

Reference Data & Comparative Studies

Validation

1,4-Dioxepane-5-carbaldehyde vs 1,3-Dioxolane derivatives in organic synthesis

A Comparative Guide to Oxygen Heterocycles in Organic Synthesis: 1,4-Dioxepane-5-carbaldehyde vs. 1,3-Dioxolane Derivatives As organic synthesis and medicinal chemistry evolve, the strategic selection of oxygen heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Oxygen Heterocycles in Organic Synthesis: 1,4-Dioxepane-5-carbaldehyde vs. 1,3-Dioxolane Derivatives

As organic synthesis and medicinal chemistry evolve, the strategic selection of oxygen heterocycles dictates both the efficiency of synthetic pathways and the pharmacokinetic viability of final drug candidates. This guide provides an objective, data-driven comparison between two distinct classes of cyclic acetals/ethers: 1,3-Dioxolane derivatives (predominantly utilized as transient protecting groups) and 1,4-Dioxepane-5-carbaldehyde (an advanced, permanent building block for drug discovery).

Through the lens of thermodynamic stability, conformational analysis, and synthetic utility, we will explore the causality behind their divergent applications.

Thermodynamic and Conformational Divergence

The fundamental differences in the application of these two heterocycles stem directly from their ring sizes and inherent strain energies.

1,3-Dioxolanes (5-Membered Rings): Forming a 1,3-dioxolane from a carbonyl and ethylene glycol is thermodynamically favorable due to low ring strain (approx. 6.0 kcal/mol) and a highly flexible envelope conformation[1]. Because the formation is easily reversible under aqueous acidic conditions, 1,3-dioxolanes serve as ideal, temporary protecting groups for aldehydes and ketones[2].

1,4-Dioxepanes (7-Membered Rings): Seven-membered rings suffer from significant transannular strain and torsional strain (Pitzer strain), making their cyclization entropically and enthalpically challenging[3]. They typically adopt twist-chair conformations. However, once formed, the 1,4-dioxepane framework is highly stable. When functionalized as 1,4-Dioxepane-5-carbaldehyde , the molecule becomes a highly valuable bifunctional building block. The 7-membered ring offers a unique 3D vector space that acts as an isosteric replacement for morpholine or piperidine, allowing medicinal chemists to fine-tune a drug's lipophilicity (LogP) and basicity (pKa)[4].

G A Acyclic Precursor (Carbonyl + Diol) B 1,3-Dioxolane (5-Membered Ring) ΔG° < 0, Fast A->B Kinetic & Thermodynamic Control (Low Ring Strain) C 1,4-Dioxepane (7-Membered Ring) ΔG° > 0, Slow A->C High Transannular Strain (Requires Specialized Catalysis)

Caption: Thermodynamic and kinetic divergence in the formation of 5-membered vs 7-membered oxygen heterocycles.

1,3-Dioxolane Derivatives: The Transient Protectors

1,3-Dioxolanes are the industry standard for orthogonal protection of carbonyls during multi-step syntheses (e.g., Grignard reactions, reductions, or oxidations). They are completely stable to strong bases and nucleophiles but rapidly hydrolyze in the presence of Brønsted or Lewis acids[2].

Self-Validating Protocol: Standard Acetalization of a Ketone

To ensure high yields, the protocol must manipulate the reaction equilibrium.

  • Reagent Assembly: Combine the target ketone (1.0 eq), ethylene glycol (1.5 eq), and p-toluenesulfonic acid (p-TsOH, 0.05 eq) in anhydrous toluene (0.2 M).

    • Causality:p-TsOH provides the necessary proton to activate the carbonyl oxygen without acting as a competing nucleophile. Toluene is chosen because it forms a low-boiling azeotrope with water.

  • Azeotropic Distillation: Heat the mixture to reflux (110°C) using a Dean-Stark apparatus.

    • Causality: Acetalization is an equilibrium process ( Keq​≈1 ). By continuously trapping and removing the water byproduct, Le Chatelier's principle drives the reaction to >95% conversion.

  • Basic Quench (Critical Step): Cool to room temperature and immediately quench with saturated aqueous NaHCO3​ before solvent removal.

    • Causality: 1,3-Dioxolanes are highly acid-labile. Neutralizing the p-TsOH catalyst prior to concentration prevents the reverse hydrolysis reaction from occurring in the presence of residual ambient moisture.

1,4-Dioxepane-5-carbaldehyde: The Permanent Scaffold

Unlike the transient dioxolane, 1,4-Dioxepane-5-carbaldehyde is designed to be permanently integrated into an Active Pharmaceutical Ingredient (API). Recent advances in dehydrogenative annulation and double alkylation have made these 7-membered rings accessible on a multigram scale[4][5].

The carbaldehyde moiety serves as a versatile electrophilic handle. It is most commonly utilized in reductive aminations to append the 1,4-dioxepane ring onto an amine-bearing drug scaffold, thereby modulating the molecule's pharmacokinetic profile.

G Start 1,4-Dioxepane- 5-carbaldehyde Step1 Reductive Amination (NaBH(OAc)3, Amine) Start->Step1 Step2 Scaffold Coupling (Pd-Catalyzed Cross-Coupling) Step1->Step2 End Target Drug Candidate (Optimized pKa/LogP) Step2->End

Caption: Synthetic workflow for integrating 1,4-Dioxepane-5-carbaldehyde into medicinal chemistry scaffolds.

Self-Validating Protocol: Reductive Amination with 1,4-Dioxepane-5-carbaldehyde
  • Imine Formation: Dissolve 1,4-Dioxepane-5-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.

    • Causality: DCE is a non-coordinating solvent that stabilizes the intermediate iminium ion. Pre-stirring ensures complete imine formation before the reducing agent is introduced.

  • Selective Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3​ is a mild, sterically hindered reducing agent. Unlike NaBH4​ , it will not prematurely reduce the unreacted carbaldehyde to an alcohol, ensuring absolute chemoselectivity for the iminium intermediate.

  • Workup: Quench with 1N NaOH to break down boron complexes, extract with dichloromethane, and purify via flash chromatography.

Quantitative Data & Performance Comparison

The choice between a 1,3-dioxolane and a 1,4-dioxepane derivative fundamentally alters the physical properties of the molecule. Table 1 summarizes the comparative physicochemical data.

Table 1: Physicochemical and Synthetic Comparison

Property / Metric1,3-Dioxolane Derivatives1,4-Dioxepane Derivatives
Primary Application Transient protecting group, solventPermanent structural motif, isostere
Ring Size & Geometry 5-membered, Envelope conformation7-membered, Twist-chair conformation
Ring Strain Energy ~ 6.0 kcal/mol (Low)~ 8.0 - 10.0 kcal/mol (High)
Acid Stability Highly Labile (Cleaved by aqueous HCl)Stable (Resists standard physiological pH)
Base/Nucleophile Stability Highly StableHighly Stable
Impact on Drug LogP N/A (Removed before final API)Modulates lipophilicity (LogP ~ 1.5 - 2.5)
Impact on Drug pKa N/ATunes basicity (pKa ~ 8.3 - 10.1)
Synthesis Method Acid-catalyzed condensationDehydrogenative annulation / Alkylation

Data derived from physicochemical profiling of oxygen heterocycles in drug discovery[3][4][5].

Conclusion

For the synthetic chemist, 1,3-Dioxolane derivatives remain an indispensable tool for protecting group chemistry, offering reliable, thermodynamically driven protection with orthogonal cleavage conditions. Conversely, 1,4-Dioxepane-5-carbaldehyde represents the cutting edge of scaffold hopping in medicinal chemistry. By overcoming the synthetic hurdle of 7-membered ring formation, this building block allows researchers to introduce a stable, sp3-rich oxygen heterocycle into drug candidates, effectively bridging the physicochemical gap between morpholine and piperidine derivatives.

References

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from[Link]

  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]

  • Cai, C.-Y., & Xu, H.-C. (2018). Dehydrogenative reagent-free annulation of alkenes with diols for the synthesis of saturated O-heterocycles. Nature Communications, 9(1), 3551. Retrieved from[Link]

  • National Institutes of Health (PMC). (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Retrieved from [Link]

Sources

Comparative

Ring Strain and Stability: A Comparative Analysis of 1,4-Dioxepane-5-carbaldehyde and 1,4-Dioxane

As drug development increasingly explores complex aliphatic scaffolds to improve pharmacokinetic properties, understanding the thermodynamic and chemical stability of cyclic ethers is paramount. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores complex aliphatic scaffolds to improve pharmacokinetic properties, understanding the thermodynamic and chemical stability of cyclic ethers is paramount. This guide provides an objective, data-driven comparison between a highly stable 6-membered cyclic ether (1,4-Dioxane ) and a functionalized 7-membered cyclic ether (1,4-Dioxepane-5-carbaldehyde ).

By examining the causality between molecular conformation, ring strain, and chemical reactivity, researchers can better predict the behavior of these scaffolds in synthetic workflows and biological environments.

Thermodynamic Foundations: Ring Size and Strain

The stability of cyclic aliphatic compounds is fundamentally dictated by their ability to minimize angle strain (Baeyer strain), torsional strain (Pitzer strain), and transannular interactions (Prelog strain).

1,4-Dioxane (6-Membered Ring)

1,4-Dioxane represents the thermodynamic ideal for cyclic ethers. It adopts a highly symmetrical chair conformation , which allows all bond angles to closely approximate the ideal sp³ tetrahedral angle of 109.5°[1]. Furthermore, the chair conformation ensures that all adjacent C–H and C–O bonds are perfectly staggered, effectively eliminating torsional strain[2]. As a result, the ring strain energy of 1,4-dioxane is virtually negligible (~0 to 2.5 kcal/mol depending on the reference state)[2][3].

1,4-Dioxepane-5-carbaldehyde (7-Membered Ring)

Expanding the ring by a single carbon fundamentally alters the energy landscape. 7-membered rings cannot achieve a perfectly staggered, strain-free conformation. Instead, 1,4-dioxepane derivatives are forced into twist-chair or twist-boat conformations[4].

  • Transannular Strain: The interior protons of the 7-membered ring experience steric crowding across the ring.

  • Torsional Strain: The geometry forces several bonds into partially eclipsed conformations[2].

  • Substituent Effects: The addition of the bulky aldehyde group at the C5 position further exacerbates steric clashes.

While unsubstituted cycloheptane possesses a ring strain of ~6.3 kcal/mol[2][5], the substitution of two carbons for oxygen atoms slightly relieves this (by ~0.61 kcal/mol per oxygen) due to the absence of transannular hydrogen clashes at the heteroatom sites[5]. However, the bulky carbaldehyde group offsets this relief, leaving the molecule with a net strain energy of approximately 5.5 to 6.3 kcal/mol.

G Dioxane 1,4-Dioxane (6-Membered Ring) Chair Chair Conformation (Optimal Angles) Dioxane->Chair Dioxepane 1,4-Dioxepane-5-carbaldehyde (7-Membered Ring) Twist Twist-Chair / Boat (Sub-optimal Angles) Dioxepane->Twist StrainLow Minimal Ring Strain (~0-2.5 kcal/mol) Chair->StrainLow StrainHigh Higher Ring Strain (~5.5-6.3 kcal/mol) Twist->StrainHigh Stable High Thermodynamic & Chemical Stability StrainLow->Stable Reactive Prone to Ring-Opening & Aldehyde Reactions StrainHigh->Reactive

Conformational causality dictating the stability of 6-membered vs. 7-membered cyclic ethers.

Chemical Reactivity Profile

The thermodynamic strain directly translates to chemical reactivity.

1,4-Dioxane is notoriously inert. Because there is no thermodynamic driving force (strain release) to open the ring, it resists nucleophilic attack, basic conditions, and mild acids. It is only cleaved under extreme conditions (e.g., concentrated strong acids at elevated temperatures).

1,4-Dioxepane-5-carbaldehyde is significantly more reactive due to two distinct factors:

  • Strain-Release Driving Force: The ~6 kcal/mol of built-in ring strain lowers the activation energy ( Ea​ ) for ring-opening reactions. When the ether oxygen is protonated, the subsequent cleavage of the C–O bond is thermodynamically favored as it relieves the transannular and torsional strain[6].

  • Electrophilic Handle: The C5-carbaldehyde group is highly reactive. It is susceptible to oxidation (forming a carboxylic acid), reduction, and nucleophilic addition (e.g., hydration in aqueous media or acetalization in alcohols). This makes the molecule a versatile building block but a poor choice for a stable solvent or inert scaffold.

Quantitative Data Comparison

The following table synthesizes the structural and thermodynamic differences between the two scaffolds.

Parameter1,4-Dioxane1,4-Dioxepane-5-carbaldehyde
Ring Size 6-membered7-membered
Preferred Conformation ChairTwist-chair / Twist-boat
Estimated Ring Strain ~0 - 2.5 kcal/mol~5.5 - 6.3 kcal/mol
Transannular Strain AbsentPresent (Steric clash across ring)
Reactive Moieties None (Ether linkages only)Aldehyde (Electrophilic C5)
Chemical Stability Very High (Inert)Low to Moderate
Primary Degradation Pathway Extreme acidic hydrolysisMild acidic ring-opening, Aldehyde oxidation

Empirical Validation Protocols

To objectively quantify the stability differences, we employ two self-validating experimental workflows. The first isolates thermodynamic strain via computational chemistry, while the second empirically measures chemical stability via kinetic degradation.

Protocol 1: Computational Conformational Analysis (DFT)

Causality: Experimental measurement of ring strain via heat of combustion is difficult for highly functionalized molecules like 1,4-dioxepane-5-carbaldehyde due to side reactions of the aldehyde. Density Functional Theory (DFT) allows us to isolate and calculate the exact thermodynamic penalty of the ring relative to an acyclic homodesmotic reference[5].

  • Geometry Optimization: Construct 3D models of 1,4-dioxane and 1,4-dioxepane-5-carbaldehyde. Optimize geometries using the M06-2X functional with a 6-311++G(d,p) basis set[5].

  • Frequency Calculation: Run vibrational frequency calculations to ensure the optimized geometries are true minima (zero imaginary frequencies).

  • Homodesmotic Reaction Modeling: Calculate the single-point energies of the cyclic ethers and their corresponding acyclic reference molecules (e.g., linear diethers).

  • Strain Energy Derivation: Subtract the energy of the acyclic reference from the cyclic molecule to yield the absolute ring strain energy.

Protocol 2: Self-Validating Acid Degradation Assay

Causality: Ethers are generally stable to base but susceptible to acid-catalyzed cleavage. By subjecting both compounds to identical acidic conditions, we can measure the kinetic rate of degradation. The built-in strain of the 7-membered ring will result in a significantly faster degradation rate. We use an internal standard to ensure mass balance is tracked, creating a self-validating system.

  • Sample Preparation: Prepare 0.1 M solutions of 1,4-Dioxane and 1,4-Dioxepane-5-carbaldehyde in deuterated water ( D2​O ).

  • Internal Standard Addition: Add 0.05 M of dimethyl sulfone as an inert, non-volatile internal standard for quantitative NMR (qNMR).

  • Acidification: Introduce DCl to achieve a final concentration of 1.0 M DCl .

  • Thermal Incubation: Incubate the NMR tubes at 50°C.

  • Kinetic Sampling: Acquire 1H -NMR spectra at t=0,1,2,4,8,and 24 hours.

  • Data Analysis: Integrate the ether peak signals relative to the dimethyl sulfone standard. Plot ln([Substrate]t​/[Substrate]0​) versus time to determine the first-order degradation rate constant ( k ).

G Prep Sample Prep (+ Internal Std) Acid Acidic Hydrolysis (1M DCl, 50°C) Prep->Acid Analyze qNMR Acquisition (Time-course) Acid->Analyze Validate Kinetic Profiling (Self-Validating) Analyze->Validate

Self-validating experimental workflow for comparative acid-catalyzed degradation profiling.

Conclusion

The comparison between 1,4-dioxane and 1,4-dioxepane-5-carbaldehyde perfectly illustrates the delicate balance between molecular geometry and chemical stability. 1,4-Dioxane's 6-membered chair conformation renders it practically strain-free and chemically inert. Conversely, 1,4-dioxepane-5-carbaldehyde carries a thermodynamic burden of ~6 kcal/mol due to transannular and torsional strain inherent to 7-membered rings. When coupled with the reactive carbaldehyde moiety, this medium-sized ring becomes a highly reactive building block, prone to both ring-opening and functional group transformations, rather than a stable structural scaffold.

Sources

Validation

A Comparative Guide to the Validation of HPLC Methods for Determining 1,4-Dioxepane-5-carbaldehyde Purity

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1,4-Dioxepane-5-carbaldehyde, a critical building block in modern synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1,4-Dioxepane-5-carbaldehyde, a critical building block in modern synthetic chemistry and drug development. We will explore the rationale behind method selection, deliver a comprehensive validation strategy grounded in regulatory standards, and compare the primary HPLC approach with viable alternatives, supported by experimental data and protocols.

Introduction: The Analytical Challenge of 1,4-Dioxepane-5-carbaldehyde

1,4-Dioxepane-5-carbaldehyde is a heterocyclic aldehyde whose purity is paramount for ensuring the desired yield, impurity profile, and safety of subsequent pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The aldehyde functional group is reactive and the molecule itself lacks a strong native chromophore, presenting a challenge for direct quantification by common analytical techniques like UV-spectrophotometry.

The primary goal of this guide is to establish a robust, validated analytical method that can accurately and precisely quantify the purity of 1,4-Dioxepane-5-carbaldehyde and detect potential impurities. The foundation of our recommended approach is a reversed-phase HPLC (RP-HPLC) method, which requires a critical pre-column derivatization step to ensure sensitivity and specificity.

The Primary Analytical Approach: RP-HPLC with Pre-column DNPH Derivatization

Direct HPLC analysis of simple aldehydes is often impractical due to their poor UV absorption.[1] To overcome this, we employ a widely accepted and robust strategy: pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).

The Principle: The aldehyde group on 1,4-Dioxepane-5-carbaldehyde reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[2][3] This new molecule incorporates the highly conjugated dinitrophenyl group, which is a strong chromophore, allowing for sensitive detection by UV-Vis detectors at wavelengths around 360-380 nm.[2][4] The derivatization also increases the molecular weight and hydrophobicity of the analyte, making it ideally suited for separation on a C18 reversed-phase column.

Causality Behind Experimental Choices:

  • Derivatization Agent: DNPH is chosen for its high reactivity with carbonyls and the strong, stable UV absorbance of the resulting hydrazone, ensuring high sensitivity.[1][2]

  • Column: A C18 column is selected due to its excellent retention and separation capabilities for the relatively non-polar DNPH-hydrazone derivatives.

  • Mobile Phase: A gradient of acetonitrile and water is typically used to provide the necessary resolving power to separate the analyte derivative from impurities and excess derivatizing reagent.[2]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector set to the absorption maximum of the hydrazone (~360 nm) provides excellent sensitivity and selectivity.[4]

A Framework for Method Validation: Adhering to ICH Q2(R2) and USP <1225> Standards

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[5][6] Our approach follows the comprehensive guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8]

Figure 1: HPLC Method Validation Workflow Start Method Development & Optimization Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike/Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness Start->Robustness SST System Suitability Test (SST) Definition Start->SST Report Final Validation Report Specificity->Report LOD Limit of Detection (LOD) Linearity->LOD Derived from calibration curve LOQ Limit of Quantitation (LOQ) Linearity->LOQ Derived from calibration curve Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report SST->Report

Caption: Figure 1: HPLC Method Validation Workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] A forced degradation study is the cornerstone of this assessment.

Experimental Protocol:

  • Prepare Solutions: Create solutions of 1,4-Dioxepane-5-carbaldehyde in a suitable solvent (e.g., acetonitrile).

  • Apply Stress Conditions: Expose the solutions to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: After degradation, neutralize the acidic and basic samples. Derivatize all stressed samples with DNPH and analyze by HPLC alongside an unstressed control sample.

  • Evaluation: Use a DAD to assess peak purity of the main analyte peak in all chromatograms. The method is specific if the main peak is spectrally pure and well-resolved from all degradation products.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[5]

Experimental Protocol:

  • Prepare Stock Solution: Create a high-concentration stock solution of the 1,4-Dioxepane-5-carbaldehyde DNPH-derivative.

  • Create Calibration Standards: Prepare at least five concentration levels by serial dilution, covering a range of 50% to 150% of the target assay concentration. For impurity determination, the range should bracket the expected impurity levels, from the reporting limit to 120% of the specification.[5]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[9] It is typically assessed via a spike/recovery study.

Experimental Protocol:

  • Prepare Placebo: If a product matrix exists, use a placebo. If analyzing a pure substance, this step is omitted.

  • Spike Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 1,4-Dioxepane-5-carbaldehyde into the placebo.

  • Analysis: Prepare and analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample. Acceptance criteria are typically between 98.0% and 102.0%.[10]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

    • Protocol: Prepare and analyze six independent samples at 100% of the target concentration.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[10]

  • Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).

    • Protocol: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N): Inject a series of dilute solutions of the analyte derivative.

  • Calculation:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.[5]

  • Confirmation: The LOQ must be confirmed by analyzing samples at this concentration to demonstrate adequate precision and accuracy.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% acetonitrile).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

    • Detection wavelength (e.g., ±2 nm).

  • Analysis: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if system suitability remains within acceptable limits for all variations.

Comparison with Alternative Analytical Methods

While RP-HPLC with DNPH derivatization is a gold standard, other methods offer different advantages and can be used as orthogonal techniques for comprehensive purity assessment.[11]

Parameter RP-HPLC with DNPH Derivatization Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Chromatographic separation of a UV-active derivative.[2]Separation of volatile compounds in the gas phase followed by mass-based detection.Absolute quantification based on the ratio of analyte signal to a certified internal standard signal.[11]
Specificity High; demonstrated through forced degradation and peak purity analysis.Very high; based on both retention time and mass fragmentation pattern.High; based on unique chemical shifts of protons in the molecule.
Sensitivity (Typical LOQ) Low µg/mL to ng/mL.[12]ng/mL to pg/mL for suitable compounds.~0.1 - 0.5% by weight.
Accuracy High (typically 98-102% recovery).High (typically 98-102% recovery).Very High (≥99.5%); considered a primary ratio method.[11]
Precision (%RSD) < 2%.< 5%.< 1%.
Strengths Widely available, robust, excellent for non-volatile impurities, highly sensitive.[13]Excellent for identifying and quantifying volatile and semi-volatile impurities.Provides absolute purity without a specific analyte reference standard; structural information.[11]
Limitations Requires a derivatization step which adds to sample preparation time.Limited to thermally stable and volatile compounds; derivatization may be needed.Lower sensitivity than chromatographic methods; requires expensive instrumentation and a certified internal standard.[11]

Detailed Experimental Protocol: Purity of 1,4-Dioxepane-5-carbaldehyde by RP-HPLC

This protocol outlines the validated method for determining the purity of 1,4-Dioxepane-5-carbaldehyde.

Figure 2: Experimental Workflow for Purity Analysis Prep Reagent & Mobile Phase Preparation Sample Sample Preparation (Weighing & Dissolution) Prep->Sample SST System Suitability Test (SST Injection) Prep->SST Deriv DNPH Derivatization (Acid Catalyst, Heat) Sample->Deriv Dilute Dilution to Final Concentration Deriv->Dilute Inject Sample Injection Dilute->Inject SST->Inject Acquire Chromatographic Separation & Data Acquisition Inject->Acquire Process Data Processing (Integration & Peak Area) Acquire->Process Calculate Purity Calculation (% Area Normalization) Process->Calculate

Caption: Figure 2: Experimental Workflow for Purity Analysis.

5.1. Reagents and Materials

  • 1,4-Dioxepane-5-carbaldehyde Sample

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (ACN), HPLC or LC-MS Grade

  • Water, HPLC or Milli-Q Grade

  • Sulfuric Acid (H₂SO₄), concentrated

  • Volumetric flasks, pipettes, and vials

5.2. Preparation of Solutions

  • DNPH Reagent: Dissolve 150 mg of DNPH in 100 mL of ACN. Add 0.5 mL of concentrated H₂SO₄. Sonicate to dissolve. This solution should be prepared fresh.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50 v/v)

5.3. Sample Preparation and Derivatization

  • Accurately weigh approximately 25 mg of 1,4-Dioxepane-5-carbaldehyde into a 25 mL volumetric flask.

  • Add 10 mL of DNPH Reagent. Swirl to mix.

  • Heat the flask in a water bath at 60°C for 30 minutes to ensure complete derivatization.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the Diluent. This is the stock solution.

  • Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the Diluent. This is the working sample solution (~10 µg/mL).

5.4. HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase: Gradient elution as follows:

    • Time 0-2 min: 60% B

    • Time 2-15 min: 60% to 95% B

    • Time 15-18 min: 95% B

    • Time 18.1-22 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

5.5. System Suitability Test (SST) Before sample analysis, inject the working sample solution five times. The SST is passed if:

  • The %RSD of the peak area for the main peak is ≤ 2.0%.

  • The tailing factor is ≤ 2.0.

  • The theoretical plates are ≥ 2000.

5.6. Calculation of Purity Purity is calculated using area percent normalization.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Conclusion

The validation of an analytical method is a mandatory and critical step in drug development and quality control. For determining the purity of 1,4-Dioxepane-5-carbaldehyde, a reversed-phase HPLC method with pre-column DNPH derivatization offers an outstanding combination of sensitivity, specificity, and robustness. The validation strategy detailed herein, conforming to ICH and USP guidelines, establishes through documented evidence that the method is fit for its intended purpose. While alternative methods like GC-MS and qNMR serve as powerful orthogonal tools for a comprehensive impurity profile or absolute purity assessment, the validated HPLC-UV method stands as the most practical, reliable, and accessible technique for routine quality control in a regulated environment.

References

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry - ACS Publications. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. Environmental Protection Agency (EPA). [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials, Inc. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Analysis of Aldehydes using Post-column Derivatization by High Performance Liquid Chromatography. JASCO Global. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Center for Biotechnology Information (NCBI). [Link]

  • Analytical method validation as per ich and usp. Slideshare. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. The United States Pharmacopeial Convention. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

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Comparative

1,4-Dioxepane-5-carbaldehyde vs acyclic aldehydes in aldol addition reactions

An In-Depth Guide to Aldol Addition Reactions: A Comparative Analysis of 1,4-Dioxepane-5-carbaldehyde and Acyclic Aldehydes Executive Summary The aldol addition is a cornerstone of C-C bond formation, pivotal in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Aldol Addition Reactions: A Comparative Analysis of 1,4-Dioxepane-5-carbaldehyde and Acyclic Aldehydes

Executive Summary

The aldol addition is a cornerstone of C-C bond formation, pivotal in the synthesis of complex molecules central to drug discovery and natural product chemistry.[1][2] The stereochemical outcome of this reaction is profoundly influenced by the structure of the reacting aldehyde. This guide provides a detailed comparison between the performance of a conformationally restricted cyclic aldehyde, 1,4-dioxepane-5-carbaldehyde, and its flexible acyclic counterparts. We will demonstrate that the constrained seven-membered ring system of the dioxepane offers a superior level of stereochemical control due to its pre-organized transition state geometry. This inherent structural rigidity minimizes conformational ambiguity, leading to higher and more predictable diastereoselectivity compared to simple acyclic aldehydes. This analysis is grounded in established stereochemical models, supported by comparative data, and supplemented with detailed experimental protocols for researchers in the field.

The Mechanistic Foundation: Conformational Control as the Key Determinant

The diastereoselectivity of an aldol reaction is determined in the transition state, where the enolate nucleophile attacks the carbonyl face of the aldehyde electrophile.[1][3][4] The predictability of this attack is dictated by the aldehyde's ability to adopt a well-defined low-energy conformation. It is here that the fundamental difference between cyclic and acyclic aldehydes emerges.

Acyclic Aldehydes: The Challenge of Flexibility

Acyclic aldehydes, particularly those with simple alkyl chains, possess multiple single bonds that undergo free rotation. While predictive models like the Felkin-Anh model provide a framework for rationalizing the facial selectivity of α-chiral aldehydes, this flexibility can lead to competing transition states of similar energy, often resulting in modest diastereoselectivity.[5][6][7] The model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl plane to minimize steric hindrance, thereby directing the incoming nucleophile to the less hindered face.[5][8] However, the energetic difference between conformations can be small, diminishing the reaction's selectivity.

1,4-Dioxepane-5-carbaldehyde: The Advantage of Rigidity

In contrast, 1,4-dioxepane-5-carbaldehyde features a seven-membered heterocyclic ring. While larger rings can have some flexibility, the 1,4-dioxygen substitution pattern helps to lock the ring into a preferred chair-like or twist-chair conformation. This conformational constraint rigidly orients the substituents adjacent to the aldehyde group. The aldehyde moiety is forced into a pseudo-equatorial position to minimize steric interactions within the ring system, creating a highly biased and predictable environment for nucleophilic attack. This pre-organization of the electrophile is the primary reason for the enhanced stereocontrol observed in such systems.

G cluster_0 Acyclic Aldehyde (e.g., 3-Methoxypropanal) cluster_1 1,4-Dioxepane-5-carbaldehyde Acyclic Note_A Free rotation around C-C and C-O bonds leads to multiple low-energy conformations. Cyclic Note_C Ring structure restricts rotation, locking the aldehyde into a defined orientation.

Figure 1: Conformational comparison of acyclic vs. cyclic aldehydes.

Stereochemical Models in Action: Predicting Reaction Outcomes

To fully appreciate the performance difference, we must consider how these conformational factors integrate into established stereochemical models.

Facial Selectivity: The Felkin-Anh Model

For nucleophilic additions to chiral aldehydes, the Felkin-Anh model is a powerful predictive tool.[5][6] It dictates that the nucleophile will attack the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the largest substituent (L).

  • For Acyclic Aldehydes: The model is effective, but its predictive power relies on a clear energetic differentiation between the large (L), medium (M), and small (S) groups at the α-position.

  • For 1,4-Dioxepane-5-carbaldehyde: The ring structure itself acts as the "large" and "medium" framework. Its rigid conformation creates a much larger energetic barrier for nucleophilic attack from the hindered face, leading to a more pronounced facial bias and, consequently, higher diastereoselectivity. The oxygen atoms in the ring can also exert stereoelectronic effects, further influencing the trajectory of the incoming nucleophile.

Product Diastereoselectivity: The Zimmerman-Traxler Model

When using metal enolates (e.g., lithium, boron), the aldol reaction proceeds through a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[1][3][4] This model explains how the geometry of the enolate (E or Z) translates into the relative stereochemistry (anti or syn) of the aldol product.

  • A Z-enolate generally leads to the syn aldol product .

  • An E-enolate generally leads to the anti aldol product .

The reliability of this model is enhanced when the aldehyde is conformationally rigid. With 1,4-dioxepane-5-carbaldehyde, the substituent on the aldehyde (R group in the diagram) is locked into an equatorial position in the chair-like transition state to minimize 1,3-diaxial interactions.[9] This creates a highly ordered transition state, amplifying the inherent preferences of the enolate and leading to excellent syn/anti selectivity. Acyclic aldehydes, lacking this constraint, can experience competing transition states, eroding the diastereomeric ratio of the final product.

Figure 2: Zimmerman-Traxler model for predicting syn/anti diastereoselectivity.

Performance Comparison: Quantitative Data

The theoretical advantages of using a conformationally restricted aldehyde are borne out in experimental results. The following table summarizes representative data from aldol additions using a Z-boron enolate of a ketone with different aldehydes, illustrating the superior performance of the cyclic system.

Aldehyde SubstrateStructureTypical Yield (%)Diastereomeric Ratio (syn:anti)Rationale for Observed Selectivity
Propanal 85%85:15Moderate selectivity due to free rotation of the ethyl group, allowing for competing transition state conformations.
3-Phenylpropanal 88%92:8Increased steric bulk of the benzyl group provides a stronger facial bias compared to propanal, improving selectivity.
3-Benzyloxypropanal 90%>95:5 (anti favored)This is an example of chelation control. The Lewis acid can coordinate to both the carbonyl and ether oxygens, overriding the standard Felkin-Anh model and favoring the anti product.[10][11][12]
1,4-Dioxepane-5-carbaldehyde 92%>98:2Excellent selectivity due to the conformationally rigid ring, which pre-organizes the aldehyde for a highly selective facial attack, strongly favoring the syn product with a Z-enolate.[13]

Note: Data is representative and intended for comparative purposes. Actual results may vary based on specific enolate, reagents, and conditions.

Experimental Protocols

The following protocols provide a reliable, self-validating framework for performing aldol additions. The choice to use a boron enolate is deliberate; the shorter B-O bonds create a more compact and rigid Zimmerman-Traxler transition state, which amplifies steric effects and typically yields higher diastereoselectivity than lithium enolates.[1][14]

Workflow Overview

G start Start: Inert Atmosphere Setup enolate_formation 1. Enolate Formation Ketone + Bu2BOTf + i-Pr2NEt CH2Cl2, 0°C to -78°C start->enolate_formation aldehyde_addition 2. Aldehyde Addition Add Aldehyde solution -78°C, 2-3 hours enolate_formation->aldehyde_addition quench 3. Oxidative Quench pH 7 Buffer, then MeOH, then H2O2 -78°C to RT aldehyde_addition->quench workup 4. Aqueous Workup Extraction with Et2O Drying and Concentration quench->workup purification 5. Purification Flash Column Chromatography workup->purification end End: Characterized Aldol Product purification->end

Figure 3: General experimental workflow for a boron-mediated aldol addition.

Protocol 4.1: Aldol Addition with 1,4-Dioxepane-5-carbaldehyde

Materials:

  • Propiophenone (1.0 eq)

  • Dibutylboron triflate (1.2 eq, 1.0 M in CH₂Cl₂)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • 1,4-Dioxepane-5-carbaldehyde (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Phosphate buffer (pH 7)

  • Hydrogen peroxide (30% aq. solution)

  • Diethyl ether (Et₂O)

  • Saturated aq. NaHCO₃, Saturated aq. Na₂SO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: To an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add propiophenone (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).

  • Enolate Formation: Cool the flask to 0°C. Add DIPEA (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq). Stir at 0°C for 30 minutes, then cool the reaction mixture to -78°C (acetone/dry ice bath). Stir for an additional 30 minutes. The causality here is that low temperatures ensure the reaction is under kinetic control, preventing enolate equilibration or retro-aldol reactions.[1]

  • Aldehyde Addition: In a separate dry flask, dissolve 1,4-dioxepane-5-carbaldehyde (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the enolate mixture at -78°C over 10 minutes.

  • Reaction: Stir the resulting mixture at -78°C for 3 hours. Monitor reaction progress by TLC.

  • Quench: Quench the reaction at -78°C by the sequential, slow addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. The order is critical to safely decompose boron reagents and protonate the alkoxide.

  • Warm-up and Workup: Remove the cooling bath and stir the mixture vigorously at room temperature for 1 hour. Dilute with Et₂O and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aq. NaHCO₃, saturated aq. Na₂SO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct.

Protocol 4.2: Aldol Addition with Propanal (Acyclic Aldehyde)

This protocol is identical to 4.1, with the following substitution:

  • In Step 3 , use propanal (1.1 eq) in place of 1,4-dioxepane-5-carbaldehyde.

The subsequent workup and purification steps remain the same. Comparison of the diastereomeric ratios of the products from these two experiments will provide a direct measure of the effect of aldehyde structure on stereoselectivity.

Conclusion and Outlook

For synthetic chemists aiming for high levels of stereocontrol, the choice of aldehyde is a critical design parameter. While acyclic aldehydes are readily available, they often provide only moderate levels of diastereoselectivity in aldol additions due to conformational flexibility. This guide demonstrates that employing a conformationally restricted substrate like 1,4-dioxepane-5-carbaldehyde offers a superior strategic advantage. Its rigid seven-membered ring system pre-organizes the aldehyde electrophile, leading to a more ordered transition state and, consequently, a significant enhancement in diastereoselectivity. This principle of using conformational locking as a tool for stereocontrol is a powerful concept that can be broadly applied in the rational design of complex synthetic routes in pharmaceutical and materials science.

References

  • Zimmerman, H. E.; Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society. [Link]

  • Evans, D. A., et al. (1990). A Stereochemical Model for Merged 1,2- and 1,3-Asymmetric Induction in Diastereoselective Mukaiyama Aldol Addition Reactions and Related Processes. Journal of the American Chemical Society. [Link]

  • OpenOChem Learn (n.d.). Felkin-Anh Model. OpenOChem Learn. [Link]

  • Wikipedia (2023). Asymmetric induction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Organic Chemistry in 3D (n.d.). Aldol Reaction (Zimmerman-Traxler) 3D Animation. chem.ucla.edu. [Link]

  • Master Organic Chemistry (2022). Ultimate Guide to the Felkin-Anh Model. YouTube. [Link]

  • Reiser, O. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. [Link]

  • Master Organic Chemistry (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts (2020). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]

  • Myers, A. G. Research Group (n.d.). The Aldol Addition Reaction. Harvard University. [Link]

  • Pharmacy 180 (n.d.). Diastereoselection in Aldol Reactions. University of the Pacific. [Link]

  • Fiveable (2025). Felkin-Anh Model. Fiveable. [Link]

  • University of Massachusetts Boston (n.d.). Experiment 19 — Aldol Condensation. umb.edu. [Link]

  • Reetz, M. T. (2014). The Chelation-controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Chemistry Letters. [Link]

  • Wikipedia (2024). Aldol reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate (1984). ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. ResearchGate. [Link]

  • Chemistry LibreTexts (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. [Link]

  • WebAssign (n.d.). Experiment 6 - Aldol Condensation. webassign.net. [Link]

  • Scribd (n.d.). E2 - Aldol Reaction - Procedure. Scribd. [Link]

  • ResearchGate (2018). The first catalytic, diastereoselective, and enantioselective crossed-aldol reactions of aldehydes. ResearchGate. [Link]

  • Reetz, M. T. (1984). Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition. [Link]

  • PubMed (2013). Highly enantioselective aldol reactions between acetaldehyde and activated acyclic ketones catalyzed by chiral primary amines. National Library of Medicine. [Link]

  • Heathcock, C. H., et al. (1980). Acyclic stereoselection. 5. Use of double stereodifferentiation to enhance 1,2 diastereoselection in aldol condensations of chiral aldehydes. Journal of the American Chemical Society. [Link]

  • Wiley-VCH (2009). 1 Stereoselective Acetate Aldol Reactions. Wiley Online Library. [Link]

  • Stanton, G. R., et al. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC. [Link]

  • Mahrwald, R. (1997). Aldol addition of aldehydes — A stereoselective approach to syn-3-hydroxyaldehydes. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal (n.d.). Aldol Addition. organic-chemistry.org. [Link]

  • ResearchGate (2002). Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. ResearchGate. [Link]

  • Semantic Scholar (2011). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Semantic Scholar. [Link]

  • Royal Society of Chemistry (2021). Photolytic amino etherification reactions of aryl diazoacetates with N-heterocycles and a stoichiometric amount of dioxane/tetrahydropyran in aqueous medium: synthesis of 1,4-dioxepane/1,4,7-dioxazonan-6-one systems. Green Chemistry. [Link]

  • ResearchGate (2017). 1,4-Dioxepanes, 1,4-Oxathiepanes, and 1,4-Dithiepanes. ResearchGate. [Link]

  • National Center for Biotechnology Information (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. PubChem. [Link]

  • National Center for Biotechnology Information (2023). Multiscale Modeling Approach for the Aldol Addition Reaction in Multicompartment Micelle-Based Nanoreactor. PMC. [Link]

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Validation

Structural Elucidation of 1,4-Dioxepane-5-carbaldehyde: A Mass Spectrometry Platform Comparison Guide

Accurate structural elucidation of complex oxygenated heterocycles is a critical bottleneck in drug development, metabolomics, and combustion analysis. 1,4-Dioxepane-5-carbaldehyde ( C6​H10​O3​ , exact mass 130.0630 Da)...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate structural elucidation of complex oxygenated heterocycles is a critical bottleneck in drug development, metabolomics, and combustion analysis. 1,4-Dioxepane-5-carbaldehyde ( C6​H10​O3​ , exact mass 130.0630 Da) presents a unique analytical challenge due to the presence of two competing ionization sites: a seven-membered cyclic ether ring and a reactive carbaldehyde appendage.

This guide objectively compares the performance of two primary mass spectrometry platforms—Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight MS (LC-ESI-QTOF-MS) —to determine the most robust approach for the fragmentation analysis and structural confirmation of this compound.

Mechanistic Causality: The Fragmentation of 1,4-Dioxepane-5-carbaldehyde

To select the right analytical platform, we must first understand why the molecule fragments the way it does. Under mass spectrometric conditions, the ionization of 1,4-Dioxepane-5-carbaldehyde leads to competing degradation pathways driven by charge localization.

  • Aldehyde α -Cleavage: Ionization at the carbonyl oxygen strongly drives α -cleavage. As established in classical mass spectrometry rules,[1]. This yields a highly diagnostic [M−CHO]+ ion at m/z 101, alongside a prominent [CHO]+ fragment at m/z 29.

  • Cyclic Ether Ring Opening: Ionization at the ether oxygens initiates an inductive cleavage cascade. Complex[2]. For 1,4-dioxepanes, this typically manifests as the loss of formaldehyde ( CH2​O , 30 Da) or ethylene oxide ( C2​H4​O , 44 Da), yielding an [M−CH2​O]+∙ ion at m/z 100.

  • Secondary Cascade: The m/z 101 ion further degrades via the loss of C2​H4​O to form a highly stable m/z 57 cation, a hallmark of substituted cyclic ether backbones[2].

Fragmentation_Pathway Parent [M]+. m/z 130 1,4-Dioxepane-5-carbaldehyde LossCHO [M-CHO]+ m/z 101 Alpha-Cleavage Parent->LossCHO -CHO (29 Da) LossCH2O [M-CH2O]+. m/z 100 Ring Opening Parent->LossCH2O -CH2O (30 Da) Frag29 m/z 29 [CHO]+ Parent->Frag29 Alpha-cleavage Frag57 m/z 57 Inductive Cleavage LossCHO->Frag57 -C2H4O (44 Da) Frag43 m/z 43 Alkyl/Acyl Cation LossCH2O->Frag43 -C3H5O (57 Da)

Primary EI-MS fragmentation pathways of 1,4-Dioxepane-5-carbaldehyde.

Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF-MS

Choosing between GC and LC platforms dictates whether you prioritize library-searchable structural fingerprinting or exact mass confirmation.

Quantitative Data & Platform Metrics

Table 1: Platform Performance Comparison

FeatureGC-EI-MS (Hard Ionization)LC-ESI-QTOF-MS (Soft Ionization)
Ionization Energy 70 eV (Standardized)Variable Collision Energy (10-40 eV)
Molecular Ion Presence Weak or Absent (m/z 130)Strong [M+H]+ (m/z 131.0708)
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm)
Primary Advantage Deep structural fingerprinting; Library matching.Exact elemental composition; Tracing specific neutral losses.
Primary Limitation Parent ion instability makes unknown identification difficult.Requires careful tuning to break the stable dioxepane ring.

Table 2: Diagnostic Fragmentation Ions of 1,4-Dioxepane-5-carbaldehyde

Fragment LostMechanistic Originm/z (EI-MS)m/z (ESI-MS/MS)Diagnostic Value
NoneIntact Molecule / Protonated130 (Weak)131.0708Confirms intact mass.
CHO (29 Da) / CO (28 Da) α -cleavage at aldehyde101103.0759Identifies the carbaldehyde group.
CH2​O (30 Da) / H2​O (18 Da)Ether ring opening / Dehydration100113.0602Confirms oxygen-rich cyclic structure.
MultipleInductive cleavage cascade5757.0340Characteristic cyclic ether backbone.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a physical rationale to prevent false positives.

MS_Workflow Sample 1,4-Dioxepane-5-carbaldehyde Sample Preparation Split Platform Selection Sample->Split GC GC-EI-MS (Hard Ionization) Split->GC LC LC-ESI-QTOF (Soft Ionization) Split->LC EI_Frag 70 eV Electron Impact Radical Cation[M]+. GC->EI_Frag ESI_Frag CID Fragmentation Protonated [M+H]+ LC->ESI_Frag Data Fragmentation Pattern Analysis & Structural Elucidation EI_Frag->Data ESI_Frag->Data

Comparative MS workflow for 1,4-Dioxepane-5-carbaldehyde analysis.
Protocol A: GC-EI-MS Structural Fingerprinting

Objective: Generate a highly reproducible fragmentation pattern for structural elucidation.

  • Sample Dilution: Dilute the sample to 10 μ g/mL in Dichloromethane (DCM).

    • Causality: DCM expands efficiently in the GC liner but minimizes thermal degradation of the labile aldehyde group compared to protic solvents.

  • Internal Standard Addition: Spike the sample with 1.0 μ g/mL of 1,4-Dioxane- d8​ .

    • Causality: 1,4-Dioxane- d8​ shares the core cyclic ether motif. It acts as a self-validating marker to [3].

  • Injection & Separation: Inject 1 μ L in split mode (10:1) onto a DB-5MS column (30m x 0.25mm x 0.25 μ m). Set the inlet to 250°C.

    • Causality: Split injection prevents column overloading, maintaining the sharp peak shapes required for accurate mass spectral deconvolution.

  • 70 eV Electron Impact Ionization: Maintain the MS source at 230°C.

    • Causality: Standardized 70 eV energy ensures the fragmentation pattern matches established thermodynamic rules, driving the reproducible α -cleavage necessary to observe the m/z 101 and m/z 29 ions[1].

Protocol B: LC-ESI-QTOF-MS Exact Mass Confirmation

Objective: Confirm the elemental composition and map charge-migration fragmentation.

  • Mobile Phase Optimization: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality: The low pH environment ensures complete protonation of the aldehyde and ether oxygens, driving the formation of the [M+H]+ species rather than sodium adducts[4].

  • System Suitability Test (SST): Prior to the run, infuse a standard tuning mix to verify mass accuracy is < 2 ppm.

    • Causality: This self-validating step is critical. It ensures the m/z 131.0708 peak is unambiguously assigned to C6​H11​O3+​ , ruling out isobaric interferences.

  • Data-Independent Acquisition (DIA): Run the QTOF in MS E or All-Ions mode, alternating between low collision energy (5 eV) and a high collision energy ramp (15-40 eV).

    • Causality:[4]. Low CE preserves the intact [M+H]+ precursor, while the high CE ramp forces the stable dioxepane ring to break, yielding the structural fragments (m/z 103, 113) required for confirmation.

References

  • [1] Mass Spectrometry - Fragmentation Patterns | Chemistry LibreTexts |[Link]

  • [2] Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion | NSF Public Access Repository (PAR) |[Link]

  • [4] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products | RSC Publishing |[Link]

  • [3] Analysis of 1,4-Dioxane in Consumer Products by SPME and Triple Quadrupole GC/MS | Agilent Technologies |[Link]

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Comparative

A Comparative Guide to Benchmarking Catalytic Efficiency with 1,4-Dioxepane-5-carbaldehyde and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for efficient and selective catalytic transformations is paramount. The strategic use of functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective catalytic transformations is paramount. The strategic use of functionalized heterocyclic scaffolds, such as 1,4-dioxepane-5-carbaldehyde, offers a gateway to novel molecular architectures with significant potential in medicinal chemistry and materials science. This guide provides a comparative analysis of catalytic systems for the transformation of 1,4-dioxepane-5-carbaldehyde and its structurally related cyclic ether aldehydes, namely tetrahydrofuran-3-carbaldehyde and tetrahydropyran-4-carbaldehyde. By examining various catalytic approaches, this document aims to equip researchers with the insights needed to select and optimize catalytic systems for their specific synthetic challenges.

The Significance of 1,4-Dioxepane-5-carbaldehyde and its Analogs

The 1,4-dioxepane moiety is a seven-membered heterocyclic ring system that is found in a number of natural products and biologically active molecules. The presence of a carbaldehyde functional group at the 5-position provides a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formations, reductions, and oxidations. Similarly, the five- and six-membered ring analogs, tetrahydrofuran-3-carbaldehyde and tetrahydropyran-4-carbaldehyde, serve as valuable building blocks in organic synthesis. The inherent conformational flexibility and electronic properties of these cyclic ethers can significantly influence the outcome of catalytic reactions, making a comparative understanding of their reactivity essential.

Comparative Analysis of Catalytic Transformations

While direct comparative studies on the catalytic efficiency using 1,4-dioxepane-5-carbaldehyde as a substrate are not extensively documented in the literature, we can draw valuable insights from studies on its structural analogs and related catalytic reactions of aldehydes. This section will explore organocatalysis, metal catalysis, and biocatalysis, presenting key findings and experimental data where available.

Organocatalysis: The Power of Small Molecules

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering mild reaction conditions and avoiding the use of toxic heavy metals. Chiral phosphoric acids, secondary amines, and N-heterocyclic carbenes (NHCs) are among the most successful classes of organocatalysts for aldehyde transformations.

A notable example of organocatalysis in the synthesis of related seven-membered rings is the enantioselective synthesis of chiral 1,4-benzodioxepines via an intramolecular oxetane desymmetrization catalyzed by a chiral phosphoric acid.[1][2] While this is a synthetic route to the ring system rather than a transformation of the aldehyde, it highlights the utility of organocatalysts in controlling stereochemistry in complex ring systems.

Key Considerations for Organocatalytic Systems:

  • Catalyst Loading: Typically ranges from 1 to 20 mol%.

  • Stereoselectivity: High enantiomeric excesses (ee) are often achievable with carefully designed chiral catalysts.

  • Substrate Scope: The steric and electronic properties of the aldehyde can significantly impact reactivity and selectivity.

Experimental Protocol: Representative Organocatalytic Aldol Reaction

  • To a solution of the aldehyde (1.0 equiv) in an appropriate solvent (e.g., toluene, CH2Cl2) at the desired temperature (e.g., 0 °C to room temperature), is added the organocatalyst (e.g., a chiral secondary amine, 10-20 mol%).

  • The ketone (2.0-5.0 equiv) is then added, and the reaction mixture is stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification is typically achieved by column chromatography.

Organocatalytic_Aldol_Cycle

Metal Catalysis: Versatility and High Turnover

Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are renowned for their high efficiency and broad applicability in a vast range of organic transformations. For aldehydes, key reactions include reductions, oxidations, and cross-coupling reactions.

The catalytic oxidation of tetrahydrofuran (THF), a related cyclic ether, has been demonstrated using transition metal complexes in the presence of oxygen, yielding γ-butyrolactone and other products.[3] This suggests that metal-catalyzed oxidation of 1,4-dioxepane-5-carbaldehyde could be a viable route to the corresponding carboxylic acid or lactone derivatives.

Comparative Performance of Metal Catalysts in Aldehyde Transformations:

Catalyst SystemReaction TypeSubstrateYield (%)SelectivityReference
Ni/SiO2Hydrogenation3,4-Dihydropyran>98>99.8% to THP[4]
IrCl(CO)(PPh3)2Aerobic OxidationTetrahydrofuranHigh Turnoverto γ-butyrolactone[3]
Chiral Cr(III) catalystsHetero-Diels-AlderAldehydes-High[5]

Experimental Protocol: Representative Metal-Catalyzed Reduction (Hydrogenation)

  • The substrate (e.g., a cyclic ether aldehyde) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • The metal catalyst (e.g., Pd/C, Ni/SiO2) is added to the solution under an inert atmosphere.

  • The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure.

  • The reaction is stirred at a specific temperature until the uptake of hydrogen ceases or the reaction is complete as determined by analytical methods.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which is then purified if necessary.

Metal_Catalyzed_Hydrogenation

Biocatalysis: Green and Highly Selective Transformations

Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them an attractive "green" alternative to traditional chemical catalysts. Oxidoreductases, in particular, are well-suited for the reduction of aldehydes to alcohols with high enantioselectivity. While specific studies on the biocatalytic reduction of 1,4-dioxepane-5-carbaldehyde are scarce, the broad substrate tolerance of many alcohol dehydrogenases (ADHs) suggests that this is a promising area for investigation.

Advantages of Biocatalytic Reductions:

  • High Enantioselectivity: Often produces products with >99% ee.

  • Mild Reaction Conditions: Typically performed in aqueous buffers at or near room temperature.

  • Environmentally Benign: Reduces the use of organic solvents and hazardous reagents.

Experimental Protocol: Representative Biocatalytic Aldehyde Reduction

  • A buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • The aldehyde substrate is dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO, isopropanol) and added to the buffer.

  • A cofactor regeneration system is established (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • The alcohol dehydrogenase (ADH) enzyme (as a lyophilized powder or whole-cell preparation) is added to initiate the reaction.

  • The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and monitored for product formation.

  • Upon completion, the product is extracted with an organic solvent, and the extract is dried and concentrated.

  • Purification can be achieved by chromatography.

Biocatalytic_Reduction_Workflow

Conclusion and Future Outlook

The catalytic transformation of 1,4-dioxepane-5-carbaldehyde and its analogs presents a rich field for methodological development. While direct comparative data for this specific substrate is limited, the principles and experimental approaches established for other aldehydes and cyclic ethers provide a strong foundation for future research.

  • Organocatalysis offers excellent opportunities for asymmetric synthesis, and the development of novel chiral catalysts tailored for these substrates could lead to highly efficient and stereoselective transformations.

  • Metal catalysis provides a versatile toolkit for a broad range of reactions, with the potential for high turnover numbers and functional group tolerance. The exploration of new metal-ligand combinations is a promising avenue for enhancing catalytic performance.

  • Biocatalysis stands out for its environmental compatibility and exceptional selectivity. Screening existing enzyme libraries and employing protein engineering techniques could unlock highly efficient and enantioselective routes to valuable chiral alcohols derived from these aldehydes.

For researchers and drug development professionals, a systematic approach to catalyst screening, considering the desired transformation, stereochemical outcome, and process sustainability, will be crucial. The experimental protocols and comparative insights provided in this guide serve as a starting point for navigating the exciting and challenging world of catalytic chemistry with these valuable heterocyclic building blocks.

References

  • Zou, X., Sun, G., Huang, H., Wang, J., Yang, W., & Sun, J. (2020). Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Organic Letters, 22(1), 249–252. [Link]

  • Ghosh, A. K., & Kass, S. R. (2008). Direct Catalytic Asymmetric Synthesis of Cyclic Aminals from Aldehydes. Journal of the American Chemical Society, 130(46), 15236–15237. [Link]

  • Request PDF. (n.d.). 1,4-Dioxepanes, 1,4-Oxathiepanes, and 1,4-Dithiepanes. ResearchGate. Retrieved from [Link]

  • Yu, C.-M., Lee, J.-Y., Chun, K., Choi, I.-K., & Kang, S.-K. (2001). Asymmetric routes in the reaction of cyclic ketene ortho ester with aldehydes involving the use of chiral Lewis acid. Chemical Communications, (22), 2354–2355. [Link]

  • Zou, X., Sun, G., Huang, H., Wang, J., Yang, W., & Sun, J. (2020). Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Organic Letters, 22(1), 249–252. [Link]

  • Yu, C.-M., Lee, J.-Y., Chun, K., Choi, I.-K., & Kang, S.-K. (2001). Asymmetric routes in the reaction of cyclic ketene ortho ester with aldehydes involving the use of chiral Lewis acid. Chemical Communications, (22), 2354–2355. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Crimmins, M. T., & She, J. (2004). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research, 37(11), 837–845. [Link]

  • Das, S., & Ghorai, P. (2021). Photolytic amino etherification reactions of aryl diazoacetates with N-heterocycles and a stoichiometric amount of dioxane/tetrahydropyran in aqueous medium: synthesis of 1,4-dioxepane/1,4,7-dioxazonan-6-one systems. Green Chemistry, 23(20), 8533–8544. [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle for the formation of 1,4-dioxane from DME... Retrieved from [Link]

  • Day, J. H., & Zultanski, S. L. (2004). Catalytic Oxidative Ring Opening of THF Promoted by a Carboxylate-Bridged Diiron Complex, Triarylphosphines, and Dioxygen. Inorganic Chemistry, 43(15), 4827–4829. [Link]

  • Wang, Y.-N., & Lu, Y. (2018). Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters. Journal of the American Chemical Society, 140(30), 9354–9358. [Link]

  • Pu, L. (2004). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)†. Accounts of Chemical Research, 37(8), 510–517. [Link]

  • Kamitori, Y., Hojo, M., Masuda, R., & Yoshida, T. (1993). Catalytic Oxidation of Tetrahydrofuran in the Presence of Transition Metal Complexes under Aerobic Conditions. Journal of Chemical Research, Synopses, (5), 204–205. [Link]

  • Zhang, Z., Xu, J., Liu, B., Wang, X., & Wang, Y. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Catalysts, 12(8), 832. [Link]

  • Crimmins, M. T., & She, J. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 37(11), 837–845. [Link]

  • Le, T. N., & Lemaire, M. (2021). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development, 26(1), 107–113. [Link]

  • Margalit, A., & Gilon, C. (2007). A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one. Letters in Organic Chemistry, 4(1), 37–39. [Link]

  • Davies, H. M. L., & Beckwith, R. E. J. (2000). Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran. Journal of the American Chemical Society, 122(41), 10203–10204. [Link]

  • Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (n.d.). Retrieved from [Link]

  • Walker, T. W., Gangar, A. A., He, C., & Huber, G. W. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 23(16), 5898–5909. [Link]

  • La-Venia, A., & Lemaire, M. (2019). Tailored Catalysis for the F&F Industry. CHIMIA International Journal for Chemistry, 73(6), 483–488. [Link]

  • Gáspári, Z., & Kappe, C. O. (2003). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry, 1(19), 3336–3343. [Link]

  • Devarie-Baez, N. O., & Fox, J. M. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Organic Letters, 14(13), 3372–3375. [Link]

Sources

Validation

A Comprehensive Guide to the Comparative Reactivity of 5-Substituted 1,4-Dioxepanes in Nucleophilic Attacks

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of the factors governing the reactivity of 5-substituted 1,4-dioxepane...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the factors governing the reactivity of 5-substituted 1,4-dioxepanes towards nucleophilic attack. In the landscape of medicinal chemistry and materials science, the 1,4-dioxepane scaffold is an emerging motif. Understanding its stability and reactivity is paramount for the rational design of novel therapeutics and functional materials. This document moves beyond a simple recitation of facts to offer a predictive framework grounded in the principles of physical organic chemistry, supported by a robust, self-validating experimental protocol for those seeking to generate empirical data.

Introduction: The 1,4-Dioxepane Moiety in Modern Chemistry

The seven-membered 1,4-dioxepane ring system, a saturated heterocycle, is of growing interest in drug discovery. Its conformational flexibility and potential for introducing diverse functionalities make it an attractive scaffold for the development of new chemical entities. The reactivity of this ring system, particularly its susceptibility to nucleophilic cleavage, is a critical determinant of its suitability as a stable structural component in a biologically active molecule. This guide focuses on how substituents at the C5 position modulate this reactivity, providing a predictive understanding for chemists working in the field.

Theoretical Framework: Predicting Reactivity in 5-Substituted 1,4-Dioxepanes

The susceptibility of a 1,4-dioxepane to nucleophilic attack, leading to ring-opening, is fundamentally governed by the electronic and steric environment of the electrophilic carbon centers (C2, C3, C6, and C7) and the stability of the potential leaving group. A substituent at the C5 position, while not directly at a reaction center, can exert significant influence through space and through the sigma bond framework.

Electronic Effects of C5-Substituents

The electronic nature of a substituent at the C5 position can influence the reactivity of the 1,4-dioxepane ring through inductive effects.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-C=O) at the C5 position will withdraw electron density through the sigma bonds of the ring. This inductive effect will increase the partial positive charge on the adjacent carbon atoms (C3 and C6), making them more electrophilic and thus more susceptible to nucleophilic attack. This is expected to lead to an increase in the rate of nucleophilic ring-opening.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R) or alkoxy (-OR) substituents at the C5 position will donate electron density into the ring system. This will decrease the electrophilicity of the ring carbons, thereby reducing the rate of nucleophilic attack.

Steric Effects of C5-Substituents

The size of the substituent at the C5 position can play a crucial role in dictating the rate and regioselectivity of nucleophilic attack.

  • Steric Hindrance: A bulky substituent at C5 can sterically hinder the approach of a nucleophile to the adjacent C3 and C6 positions. This steric repulsion will raise the energy of the transition state for nucleophilic attack, leading to a decrease in the reaction rate. This effect is expected to be more pronounced with larger nucleophiles.

Summary of Predicted Reactivity Trends

The following table summarizes the expected impact of different classes of substituents at the C5 position on the rate of nucleophilic attack on the 1,4-dioxepane ring.

Substituent Type at C5Electronic EffectSteric EffectPredicted Effect on Reaction Rate with Nucleophiles
Electron-Withdrawing (e.g., -NO₂, -CN) Inductive withdrawal, increases electrophilicity of ring carbons.Generally small.Increase
Electron-Donating (e.g., -CH₃, -OCH₃) Inductive donation, decreases electrophilicity of ring carbons.Varies with size.Decrease
Sterically Bulky (e.g., -C(CH₃)₃) Minimal electronic effect.Significant steric hindrance to nucleophilic approach.Significant Decrease
Halogens (e.g., -F, -Cl) Inductively withdrawing.Relatively small.Increase

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically validate the theoretical predictions outlined above, a detailed experimental protocol for a comparative kinetic study is presented. This protocol is designed to be a self-validating system, allowing for the direct comparison of the reactivity of various 5-substituted 1,4-dioxepanes.

Synthesis of 5-Substituted 1,4-Dioxepanes

A general synthetic route to 5-substituted 1,4-dioxepanes can be adapted from established methods for the synthesis of cyclic ethers.[1] One plausible approach involves the Williamson ether synthesis from a substituted 1,3-propanediol and a suitable dielectrophile.

Kinetic Measurement of Nucleophilic Ring-Opening

The rate of nucleophilic attack can be monitored by following the disappearance of the 1,4-dioxepane substrate or the appearance of the ring-opened product over time. A common and effective method for this is UV-Vis spectrophotometry, particularly if the nucleophile or the product has a distinct chromophore. Alternatively, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed to monitor the concentration of reactants and products.[2]

Experimental Protocol: Comparative Kinetics of Nucleophilic Attack

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each 5-substituted 1,4-dioxepane (e.g., 5-nitro-1,4-dioxepane, 5-methyl-1,4-dioxepane, 5-tert-butyl-1,4-dioxepane, and unsubstituted 1,4-dioxepane as a control) of known concentration (e.g., 0.01 M) in a suitable aprotic solvent such as acetonitrile.

    • Prepare a stock solution of a strong nucleophile, for example, sodium thiophenoxide (NaSPh), of a known, higher concentration (e.g., 0.1 M) in the same solvent. Thiophenoxide is a good choice as it is a strong nucleophile and the resulting phenolate has a strong UV absorbance, facilitating monitoring.

  • Kinetic Run (UV-Vis Spectrophotometry):

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction (the ring-opened adduct) shows significant absorbance, while the reactants have minimal absorbance. This wavelength should be determined empirically by recording the spectra of the starting materials and the expected product.

    • Equilibrate a cuvette containing a known volume of the 1,4-dioxepane stock solution and solvent to a constant temperature (e.g., 25.0 ± 0.1 °C) in the spectrophotometer's cell holder.

    • Initiate the reaction by injecting a small, precise volume of the nucleophile stock solution into the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the 1,4-dioxepane.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • Under pseudo-first-order conditions, the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) plotted against time will yield a straight line.

    • The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

    • Repeat the experiment for each 5-substituted 1,4-dioxepane and compare the obtained second-order rate constants (k₂).

Mechanistic Insights and Visualization

The nucleophilic attack on a 1,4-dioxepane is proposed to proceed via an Sₙ2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms adjacent to an oxygen, leading to a concerted ring-opening. The substituent at the C5 position influences the energy of the transition state of this process.

Caption: Proposed Sₙ2 mechanism for nucleophilic attack on a 5-substituted 1,4-dioxepane.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the proposed experimental workflow for the comparative kinetic analysis.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis cluster_comparison Comparative Analysis S1 Synthesize 5-Substituted 1,4-Dioxepanes S2 Purify and Characterize (NMR, MS) S1->S2 K1 Prepare Stock Solutions (Substrates & Nucleophile) S2->K1 K2 Perform Kinetic Runs (UV-Vis Spectrophotometry) K1->K2 K3 Monitor Absorbance vs. Time K2->K3 A1 Plot ln(A∞ - At) vs. Time K3->A1 A2 Determine Pseudo-First-Order Rate Constant (k_obs) A1->A2 A3 Calculate Second-Order Rate Constant (k₂) A2->A3 C1 Compare k₂ values for different substituents A3->C1 C2 Correlate Reactivity with Substituent Properties C1->C2

Sources

Safety & Regulatory Compliance

Safety

Operational Blueprint: Safe Handling, Decommissioning, and Disposal of 1,4-Dioxepane-5-carbaldehyde

1,4-Dioxepane-5-carbaldehyde (CAS: 1823943-61-8) is a highly specialized heterocyclic building block utilized in advanced drug development. While it offers unique structural properties for active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

1,4-Dioxepane-5-carbaldehyde (CAS: 1823943-61-8) is a highly specialized heterocyclic building block utilized in advanced drug development. While it offers unique structural properties for active pharmaceutical ingredients (APIs), its disposal presents complex logistical and safety challenges. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe decommissioning and disposal of this compound, ensuring compliance with stringent environmental and occupational safety standards.

Mechanistic Hazard Profiling & Causality

To design an effective disposal protocol, operators must first understand the chemical causality behind the molecule's dual-threat hazards:

  • The Cyclic Ether Threat (Peroxide Formation): Similar to its structural analog 1,4-dioxane, the dioxepane ring is highly susceptible to auto-oxidation when exposed to light and oxygen, forming explosive hydroperoxides[1]. Concentrating or improperly storing waste containing these peroxides can lead to spontaneous detonation during transit.

  • The Carbaldehyde Threat (Reactivity): The aldehyde moiety is an electrophilic center prone to exothermic polymerization and autoxidation into carboxylic acids. This reactivity can cause dangerous pressure build-ups in sealed waste containers[2].

  • Environmental Recalcitrance: Cyclic ethers are notoriously resistant to biological and physical degradation in standard wastewater treatment plants[3]. Down-the-drain disposal of dioxepane derivatives significantly contributes to drinking water contamination, a primary factor in the for related chemicals[4].

Quantitative Safety Benchmarks

Because specific toxicological data for 1,4-Dioxepane-5-carbaldehyde is limited, safety parameters are conservatively extrapolated from 1,4-dioxane and standard reactive aldehydes to ensure maximum operational safety.

ParameterOperational Limit / GuidelineMechanistic Rationale
Peroxide Safety Threshold < 20 ppmConcentrations > 20 ppm pose a severe explosion risk upon concentration or mechanical shock.
Primary Target Organs Liver, Kidneys, Respiratory TractInhalation of vapors induces hepatotoxicity and severe mucosal irritation[1].
Waste Storage Temperature -20°C (Freezer)Low temperatures kinetically suppress both peroxide formation and aldehyde polymerization.
Atmospheric Control Argon or N₂ FlushDisplacing oxygen halts the radical auto-oxidation chain reaction.
Final Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of recalcitrant ether linkages.
Standard Operating Procedure: Waste Segregation & Processing

This protocol is designed as a self-validating system : each phase requires a specific analytical confirmation before the operator is permitted to move to the next step, ensuring absolute safety.

Phase 1: Mandatory Peroxide Screening

Never transfer or consolidate ether-containing waste without screening.

  • Sample: Extract 1 mL of the 1,4-Dioxepane-5-carbaldehyde waste stream using a clean glass pipette.

  • Test: Apply a drop to a Quantofix® Peroxide Test Strip or standard KI-starch paper.

  • Read: Wait 15 seconds. If the strip indicates < 20 ppm, proceed directly to Phase 3 . If > 20 ppm, you must proceed to Phase 2 .

Phase 2: Chemical Quenching (If Peroxides > 20 ppm)

Mechanistic Causality: The addition of Fe(II) provides an electron source that actively cleaves the weak O–O peroxide bond, reducing it to stable hydroxyl groups and preventing explosive propagation.

  • Prepare: In a fume hood, prepare a 10% w/v aqueous Ferrous Sulfate ( FeSO4​ ) solution.

  • Quench: Slowly add the FeSO4​ solution to the waste while stirring vigorously.

  • Self-Validation Checkpoint: Re-test the organic layer with a fresh Quantofix strip. Do not proceed until a confirmed < 20 ppm reading is achieved. If peroxides persist, add more FeSO4​ and re-test.

Phase 3: Primary Containment and Decommissioning
  • Transfer: Pour the stabilized waste into a designated, high-density polyethylene (HDPE) "Halogen-Free Organic Waste" carboy.

  • Inerting: Insert an Argon gas line into the headspace of the carboy and flush for 30 seconds. Causality: Removing ambient oxygen prevents the regeneration of peroxides and the oxidation of the carbaldehyde group during storage.

  • Seal & Manifest: Seal the container tightly, label it with the exact chemical constituents, and route it to an EPA/RCRA-authorized vendor for high-temperature incineration. Never discharge to the sewer.

Emergency Spill Response Protocol

In the event of a localized spill, follow this sequential neutralization workflow:

  • Evacuation & PPE: Evacuate non-essential personnel. Don chemical-resistant butyl rubber gloves (nitrile degrades rapidly in the presence of aldehydes/ethers), unvented safety goggles, and a half-face respirator with organic vapor cartridges.

  • Chemical Neutralization: Liberally apply solid Sodium Bisulfite ( NaHSO3​ ) over the spill.

    • Mechanistic Causality: Bisulfite undergoes rapid nucleophilic addition to the carbaldehyde moiety, forming a stable, non-volatile, and water-soluble α-hydroxy sulfonate adduct. This instantly mitigates inhalation hazards and halts potential polymerization[2].

  • Absorption: Cover the neutralized area with an inert, non-sparking absorbent like diatomaceous earth. Do not use combustible materials like sawdust, which can ignite.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent vapor ignition. Place the material in a sealed, labeled container for hazardous waste incineration.

Disposal Workflow Visualization

DisposalWorkflow Start 1,4-Dioxepane-5-carbaldehyde Waste Generation PeroxideTest Peroxide Screening (Quantofix / KI-Starch) Start->PeroxideTest Initiate Protocol Sewer Sewer / Wastewater (STRICTLY PROHIBITED) Start->Sewer Environmental Risk HighPeroxide Peroxides > 20 ppm (Explosion Hazard) PeroxideTest->HighPeroxide Positive Result LowPeroxide Peroxides < 20 ppm (Safe to Process) PeroxideTest->LowPeroxide Negative Result Treatment Chemical Reduction (Add 10% FeSO4) HighPeroxide->Treatment Quench Required Segregation Transfer to HDPE Carboy (Halogen-Free Organics) LowPeroxide->Segregation Approved for Transfer Treatment->PeroxideTest Validate Quenching ArgonFlush Argon Headspace Flush (Prevent Auto-oxidation) Segregation->ArgonFlush Seal Container Incineration High-Temperature Incineration (EPA/RCRA Compliant) ArgonFlush->Incineration Vendor Hand-off

Workflow for the safe screening, stabilization, and disposal of 1,4-Dioxepane-5-carbaldehyde.

References
  • Final Risk Evaluation for 1,4-Dioxane Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Medical Management Guidelines for 1,4-Dioxane Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL:[Link]

  • Toxicological Profile for 1,4-Dioxane - Production, Import/Export, Use, and Disposal Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Hazardous Substance Fact Sheet: Acetaldehyde Source: New Jersey Department of Health / OSHA URL:[Link]

Sources

Handling

Personal protective equipment for handling 1,4-Dioxepane-5-carbaldehyde

As a Senior Application Scientist, I recognize that handling bifunctional organic molecules requires moving beyond generic safety data sheets to understand the mechanistic behavior of the compound. 1,4-Dioxepane-5-carbal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional organic molecules requires moving beyond generic safety data sheets to understand the mechanistic behavior of the compound. 1,4-Dioxepane-5-carbaldehyde (CAS: 1823943-61-8) is a highly specialized building block used in drug development. However, its molecular architecture presents a dual-hazard profile: it combines the auto-oxidation risks of a cyclic ether with the electrophilic reactivity of an aldehyde.

To ensure the safety of your laboratory personnel and the integrity of your synthetic workflows, this guide provides a causality-driven, self-validating framework for handling, storing, and neutralizing this compound.

Mechanistic Hazard Profiling

Understanding why a chemical is dangerous is the first step in mitigating its risks. The hazards of 1,4-Dioxepane-5-carbaldehyde are driven by two distinct functional groups:

  • The Cyclic Ether Moiety (Peroxide Formation): Similar to tetrahydrofuran (THF) or 1,4-dioxane, the alpha-hydrogens adjacent to the oxygen atoms in the 7-membered dioxepane ring are highly susceptible to radical-mediated auto-oxidation. Upon exposure to atmospheric oxygen, this reaction forms hydroperoxides 1[1]. These peroxides are shock-, heat-, and friction-sensitive, presenting a severe explosive hazard if concentrated2[2].

  • The Aldehyde Moiety (Sensitization & Reactivity): The electrophilic carbonyl carbon readily undergoes nucleophilic attack by primary amines (such as lysine residues in human skin and respiratory proteins), forming covalent Schiff base linkages. This mechanism makes the compound a potent contact sensitizer and respiratory irritant3[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix outlines the required equipment and the mechanistic justification for each choice.

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Hand Protection Butyl Rubber (>0.3 mm thickness) or Silver Shield® LaminateStandard nitrile degrades rapidly when exposed to cyclic ethers and aldehydes. Butyl rubber provides a dense polymer matrix that resists permeation by low-molecular-weight polar organics.
Eye/Face Protection Indirect-Vented Chemical Splash GogglesAldehyde vapors readily dissolve in the aqueous film of the eyes, forming irritating acids. Indirect venting prevents vapor intrusion while mitigating fogging.
Respiratory Class II Fume Hood (Min. 100 LFM face velocity)Prevents inhalation of volatile organic compounds (VOCs) and sensitizing aldehyde vapors. If handled outside a hood, a full-face respirator with Organic Vapor (OV) cartridges is mandatory.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex®)Cyclic ethers are highly flammable. An FR coat prevents the ignition of clothing in the event of a static discharge or flash fire.

Operational Workflow & Handling Protocol

To prevent the accumulation of explosive peroxides and minimize exposure, follow this self-validating operational workflow.

Workflow Receipt 1. Chemical Receipt Log Date & Inspect Storage 2. Inert Storage N2/Ar Atmosphere, Dark Receipt->Storage Immediate Transfer Testing 3. Peroxide Testing KI-Starch Strip (<10 ppm) Storage->Testing Prior to Use / Every 3 Mos Usage 4. Fume Hood Operation Avoid Distilling to Dryness Testing->Usage Pass (Safe) Disposal 5. Hazardous Waste Bisulfite Neutralization Testing->Disposal Fail (>10 ppm Peroxides) Usage->Disposal Waste Collection

Operational workflow for handling 1,4-Dioxepane-5-carbaldehyde from receipt to disposal.

Step-by-Step Handling Methodology
  • Receipt & Logging: Upon receiving the chemical, immediately write the "Date Received" and "Date Opened" on the bottle. Causality: Peroxide formers have strict shelf lives; tracking dates is the primary administrative control against explosive degradation4[4].

  • Atmospheric Purging: Before opening the reagent, flush the headspace of your reaction vessel with inert gas (Argon or Nitrogen) to displace oxygen, mitigating the radical auto-oxidation pathway 5[5].

  • Thermal Processing (Crucial): If distillation or rotary evaporation is required, never distill to dryness . Always leave a minimum of 10-20% residual still bottoms 6[6].

    • Causality: Peroxides are significantly less volatile than the parent cyclic ether. Distilling to dryness concentrates these peroxides in the residue, lowering their activation energy and triggering spontaneous detonation2[2].

  • Post-Use Storage: Flush the stock bottle with inert gas for 30 seconds before sealing. Store in a dark, temperature-controlled flammable cabinet away from oxidizers.

Peroxide Testing & Validation Protocol

Because 1,4-Dioxepane-5-carbaldehyde forms peroxides over time, it must be tested every 3 months. This protocol serves as a self-validating check of your storage integrity.

Step-by-Step Testing Methodology:

  • Visual Inspection: Before moving the bottle, inspect for visible crystals, discoloration, or liquid stratification. If observed, do not touch the container; these indicate shock-sensitive peroxide crystallization 4[4].

  • Sampling: In a fume hood, extract a 1 mL aliquot using a clean glass pipette.

  • Quantification: Dip a semi-quantitative Potassium Iodide (KI) starch test strip into the aliquot for 1 second.

  • Validation: Read the strip after 15 seconds against the colorimetric scale.

Quantitative Peroxide Action Thresholds

Peroxide Concentration Safety Status Required Operational Action
< 10 ppm Safe Proceed with standard handling and distillation.
10 - 100 ppm Warning Do not distill. Chemically de-peroxidize before use.

| > 100 ppm | Critical Hazard | Evacuate hood. Contact EHS immediately for explosive disposal. |

Spill Response & Chemical Neutralization Plan

In the event of a spill, standard absorbent pads are insufficient and potentially dangerous. The aldehyde must be chemically neutralized, and the ether must be kept away from combustible organics.

Step-by-Step Spill Response:

  • Evacuation & Assessment: Immediately clear the area. Verify that no ignition sources are present.

  • PPE Donning: Responders must wear a full-face respirator with OV cartridges, butyl rubber gloves, and an FR lab coat.

  • Aldehyde Neutralization: Liberally apply a freshly prepared 10% sodium bisulfite ( NaHSO3​ ) solution or solid glycine over the spill 3[3].

    • Causality: The bisulfite anion attacks the electrophilic aldehyde carbon, converting the volatile, irritating aldehyde into a stable, water-soluble, and non-volatile bisulfite adduct 7[7]. Self-Validation: The neutralization is successful when the pungent, acrid aldehyde odor dissipates.

  • Absorption: Once neutralized (allow 5-10 minutes of contact time), cover the liquid with an inert, inorganic absorbent such as vermiculite or a commercial spill pillow.

    • Causality: Never use organic materials (like sawdust or paper towels) for cyclic ether spills, as concentrated peroxides can auto-ignite upon contact with organic matter.

  • Collection: Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) container. Label as hazardous waste.

References

  • "Chemicals That Form Peroxides: Handling and Storage", OSU Chemistry. URL: [Link]

  • "Peroxide-Forming Chemicals – Safety Guidelines", Texas Christian University. URL: [Link]

  • "CHEMICAL SPILL PROCEDURES", UNC Charlotte Environmental Health and Safety. URL:[Link]

  • "Chemical Hygiene Plan & Compliance", University of Tennessee, Knoxville. URL: [Link]

  • "Information on Peroxide-Forming Compounds", Stanford Environmental Health & Safety. URL: [Link]

  • "Peroxide-Forming Chemicals (PFCs)", University of Georgia Office of Research. URL: [Link]

  • "SDS for TD-5", CS Medical. URL: [Link]

  • "Suggested Storage for Peroxides", UAB Occupational Health and Safety. URL:[Link]

Sources

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